Product packaging for (1H-1,2,4-Triazol-1-yl)methanol(Cat. No.:CAS No. 74205-82-6)

(1H-1,2,4-Triazol-1-yl)methanol

Cat. No.: B150794
CAS No.: 74205-82-6
M. Wt: 99.09 g/mol
InChI Key: WCRAKJMHCWUABB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(1H-1,2,4-Triazol-1-yl)methanol (CAS 74205-82-6) is a versatile heterocyclic building block of significant value in medicinal and agricultural chemistry research. This solid compound, with a molecular formula of C₃H₅N₃O and a molecular weight of 99.09 g/mol, serves as a crucial precursor for the synthesis of novel molecules containing the 1,2,4-triazole pharmacophore . Its primary research application is in the design and synthesis of bioactive molecules. The hydroxylmethyl group attached to the triazole ring allows for straightforward functionalization, making it an ideal intermediate for creating more complex structures. This compound has been utilized as a key starting material in the synthesis of new chemical entities with potential antimycotic (antifungal) activity . Furthermore, it is a valuable scaffold in the exploration of anticancer agents, as 1,2,4-triazole-based hybrids have demonstrated promising in vitro cytotoxic activities against various human cancer cell lines . The compound should be stored in a cool, dark place under an inert atmosphere . Handling and Safety: This product causes skin and serious eye irritation. Appropriate personal protective equipment, including gloves and eye/face protection, should be worn. For detailed handling information, consult the Safety Data Sheet . Notice: This product is intended for research purposes and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5N3O B150794 (1H-1,2,4-Triazol-1-yl)methanol CAS No. 74205-82-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4-triazol-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c7-3-6-2-4-1-5-6/h1-2,7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRAKJMHCWUABB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364266
Record name (1H-1,2,4-Triazol-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74205-82-6
Record name (1H-1,2,4-Triazol-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1H-1,2,4-triazol-1-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (1H-1,2,4-Triazol-1-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (1H-1,2,4-triazol-1-yl)methanol, a key heterocyclic compound with significant applications in medicinal chemistry. This document details the synthetic protocol, experimental procedures for characterization, and an exploration of its biological significance, particularly as an antifungal agent.

Introduction

This compound, also known as 1-Hydroxymethyl-1,2,4-triazole, is a pivotal building block in the development of various pharmaceutical agents. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous drugs, exhibiting a wide array of biological activities. The introduction of a hydroxymethyl group at the N1 position provides a versatile handle for further chemical modifications, making it a valuable intermediate in drug discovery and development.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 74205-82-6
Molecular Formula C₃H₅N₃O
Molecular Weight 99.09 g/mol
Appearance White to light yellow crystalline powder
Melting Point 68-72 °C

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the N-hydroxymethylation of 1H-1,2,4-triazole with formaldehyde. This reaction proceeds via a nucleophilic addition of the triazole nitrogen to the carbonyl carbon of formaldehyde.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1H-1,2,4-Triazole

  • Formaldehyde (37% aqueous solution)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-1,2,4-triazole in deionized water.

  • To this solution, add a stoichiometric excess of a 37% aqueous solution of formaldehyde.

  • Heat the reaction mixture to a temperature between 60-80 °C with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the excess water and formaldehyde under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound as a crystalline solid.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Table 2: NMR Spectral Data for this compound

Nucleus Solvent Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR DMSO-d₆~5.6s-CH₂-
~7.9sTriazole C-H
~8.5sTriazole C-H
~6.0t-OH
¹³C NMR DMSO-d₆~65-CH₂-
~145Triazole C-H
~152Triazole C-H

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

Table 3: FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3200-3400 (broad)O-H stretchHydroxyl (-OH)
~3100C-H stretch (aromatic)Triazole ring
~2900C-H stretch (aliphatic)Methylene (-CH₂-)
~1670C=N stretchTriazole ring
~1500N-N stretchTriazole ring
~1050C-O stretchPrimary alcohol
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for this compound

Ionization Mode m/z (relative intensity, %) Fragment
ESI+100.0451 ([M+H]⁺)Molecular Ion + H⁺
70.0403[M - CH₂O + H]⁺

Biological Significance and Signaling Pathway

This compound serves as a crucial precursor for many antifungal agents. Triazole antifungals are known to inhibit the ergosterol biosynthesis pathway in fungi, which is essential for the integrity of the fungal cell membrane.

Antifungal Mechanism of Action

The primary target of triazole antifungals is the cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol. By inhibiting this enzyme, triazole-based drugs lead to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.

Antifungal_Signaling_Pathway cluster_synthesis Synthesis of this compound cluster_drug_dev Drug Development cluster_pathway Antifungal Signaling Pathway Triazole 1H-1,2,4-Triazole Product This compound Triazole->Product N-hydroxymethylation Formaldehyde Formaldehyde Formaldehyde->Product TriazoleAntifungal Triazole Antifungal Drug (e.g., Fluconazole, Itraconazole) Product->TriazoleAntifungal Chemical Modification CYP51 Lanosterol 14α-demethylase (Cytochrome P450 Enzyme) TriazoleAntifungal->CYP51 Inhibits Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol catalyzed by Disruption Fungal Cell Membrane Disruption & Growth Inhibition Ergosterol->Disruption Depletion leads to

Spectroscopic Analysis of (1H-1,2,4-Triazol-1-yl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for (1H-1,2,4-Triazol-1-yl)methanol, a heterocyclic compound of interest in pharmaceutical and materials science. The following sections present predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside comprehensive experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for the characterization and quality control of this and structurally related compounds.

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally verified spectra for this compound, the following data are predicted based on the known spectroscopic characteristics of the 1H-1,2,4-triazole ring and the hydroxymethyl group. These predictions are informed by spectral data of closely related compounds, including 1H-1,2,4-triazole and methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5Singlet1HH-5 (Triazole ring)
~8.0Singlet1HH-3 (Triazole ring)
~5.5Singlet2H-CH₂-
~5.0 (broad)Singlet1H-OH

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~152C-5 (Triazole ring)
~145C-3 (Triazole ring)
~70-CH₂-

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted key IR absorption bands for this compound are presented in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (alcohol)
3150-3100MediumC-H stretch (triazole ring)
2950-2850MediumC-H stretch (methylene)
1670-1640MediumC=N stretch (triazole ring)
1550-1500MediumN-N stretch (triazole ring)
1280-1250MediumC-N stretch
1050-1000StrongC-O stretch (primary alcohol)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The predicted mass spectral data for this compound under electron ionization (EI) are shown in Table 4.

Table 4: Predicted Mass Spectrometry Data (EI) for this compound

m/zPredicted Relative Intensity (%)Assignment
9940[M]⁺ (Molecular Ion)
70100[M - CH₂OH]⁺
6980[M - H₂CO]⁺
4260[N₃H]⁺
3150[CH₂OH]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

  • This compound (solid)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Pasteur pipette and bulb

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: a. Weigh approximately 5-10 mg of this compound and transfer it into a clean, dry vial. b. Add approximately 0.7 mL of DMSO-d₆ to the vial. c. Vortex the mixture until the solid is completely dissolved. d. Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulates, transfer the solution into a clean, dry NMR tube.

  • Instrument Setup: a. Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the DMSO-d₆. c. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition: a. Set the spectral width to approximately 16 ppm, centered around 6 ppm. b. Use a 90° pulse angle. c. Set the relaxation delay to 1-2 seconds. d. Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. e. Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. f. Phase the spectrum and perform baseline correction. g. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm. h. Integrate the peaks and identify the chemical shifts and multiplicities.

  • ¹³C NMR Acquisition: a. Switch the spectrometer to the ¹³C nucleus frequency. b. Set the spectral width to approximately 200 ppm, centered around 100 ppm. c. Use a proton-decoupled pulse sequence. d. Set the relaxation delay to 2-5 seconds. e. Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus. f. Process the FID similarly to the ¹H spectrum. g. Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound.

Materials and Equipment:

  • This compound (solid)

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer with a sample holder

Procedure:

  • Sample Preparation (KBr Pellet Method): a. Dry the KBr powder in an oven at 110 °C for at least 2 hours to remove any moisture and store it in a desiccator. b. Place approximately 1-2 mg of this compound and about 100-200 mg of dry KBr into the agate mortar. c. Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. d. Transfer a portion of the powder into the pellet press die. e. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition: a. Place the KBr pellet into the sample holder of the FT-IR spectrometer. b. Acquire a background spectrum of the empty sample compartment. c. Acquire the sample spectrum over the range of 4000-400 cm⁻¹. d. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum. e. The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and the fragmentation pattern of this compound.

Materials and Equipment:

  • This compound (solid)

  • Volatile solvent (e.g., methanol or acetonitrile)

  • Mass spectrometer with an Electron Ionization (EI) source

  • Direct insertion probe or GC inlet

Procedure:

  • Sample Introduction: a. Dissolve a small amount of this compound in a suitable volatile solvent. b. Introduce the sample into the ion source. For a solid sample, a direct insertion probe is typically used. The sample is placed in a capillary tube at the end of the probe, which is then inserted into the high vacuum of the mass spectrometer. The probe is heated to volatilize the sample.

  • Ionization: a. The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the EI source. b. This causes the molecules to ionize and fragment.

  • Mass Analysis: a. The resulting ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight). b. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation: a. The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z. b. Identify the molecular ion peak and the major fragment ions.

Workflow and Logical Relationships

The general workflow for the spectroscopic analysis of a chemical compound like this compound involves a series of logical steps from sample reception to final data interpretation and reporting. This process is visualized in the following diagram.

Spectroscopic_Analysis_Workflow Spectroscopic Data Analysis Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation cluster_reporting Reporting Sample_Reception Sample Reception & Logging Sample_Prep Sample Preparation (Dissolving, Pelletizing) Sample_Reception->Sample_Prep NMR_Acq NMR Acquisition (¹H, ¹³C) Sample_Prep->NMR_Acq IR_Acq IR Acquisition (FT-IR) Sample_Prep->IR_Acq MS_Acq MS Acquisition (EI) Sample_Prep->MS_Acq NMR_Proc NMR Processing (FT, Phasing, Referencing) NMR_Acq->NMR_Proc IR_Proc IR Processing (Background Subtraction) IR_Acq->IR_Proc MS_Proc MS Processing (Peak Identification) MS_Acq->MS_Proc Spectral_Interpretation Spectral Interpretation (Structure Elucidation) NMR_Proc->Spectral_Interpretation IR_Proc->Spectral_Interpretation MS_Proc->Spectral_Interpretation Data_Comparison Comparison with Reference/Predicted Data Spectral_Interpretation->Data_Comparison Final_Report Final Report Generation Data_Comparison->Final_Report

Chemical and physical properties of (1H-1,2,4-Triazol-1-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-1,2,4-Triazol-1-yl)methanol is a heterocyclic organic compound incorporating the 1,2,4-triazole ring system. This scaffold is a well-recognized pharmacophore present in a wide array of therapeutic agents, particularly known for its prevalence in antifungal drugs. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound. Due to the limited availability of detailed experimental protocols and specific biological data for this exact molecule in publicly accessible literature, this guide also extrapolates general methodologies for the synthesis, purification, and analysis of similar 1,2,4-triazole derivatives, providing a foundational framework for researchers.

Chemical and Physical Properties

This compound, also known as 1-hydroxymethyl-1,2,4-triazole, is a solid at room temperature.[1] Its core structure consists of a five-membered di-unsaturated ring with three nitrogen atoms and two carbon atoms, with a hydroxymethyl group attached to one of the nitrogen atoms.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₃H₅N₃O[2]
Molecular Weight 99.09 g/mol [2]
Appearance Solid[2]
Melting Point 68-72 °C
Purity >95% (commercially available)[2]
InChI InChI=1S/C3H5N3O/c7-3-6-2-4-1-5-6/h1-2,7H,3H2[2]
InChIKey WCRAKJMHCWUABB-UHFFFAOYSA-N[2]
SMILES OCN1C=NC=N1[2]

Spectroscopic Data

  • ¹H NMR: The spectrum would be expected to show signals for the two protons on the triazole ring and the two protons of the methylene group, as well as a signal for the hydroxyl proton. The chemical shifts of the triazole protons would be in the aromatic region.

  • ¹³C NMR: The spectrum would show signals for the two distinct carbons of the triazole ring and the carbon of the methylene group.

  • IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic portions, and C=N and N-N stretches of the triazole ring.

  • Mass Spectrometry: The molecular ion peak would be observed at m/z = 99.0432 (for the monoisotopic mass). Fragmentation patterns would likely involve the loss of the hydroxymethyl group or cleavage of the triazole ring.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a general synthesis can be proposed based on the reaction of 1,2,4-triazole with formaldehyde.

General Synthesis of this compound

This proposed synthesis involves the nucleophilic addition of 1,2,4-triazole to formaldehyde.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product 1,2,4-Triazole 1,2,4-Triazole Reaction + 1,2,4-Triazole->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction This compound This compound Reaction->this compound

Caption: Proposed synthesis of this compound.

Materials and Reagents:

  • 1,2,4-Triazole

  • Formaldehyde (aqueous solution, e.g., 37%)

  • A suitable solvent (e.g., water or a lower alcohol)

  • A basic or acidic catalyst (optional, to facilitate the reaction)

Procedure (Hypothetical):

  • Dissolve 1,2,4-triazole in the chosen solvent in a round-bottom flask.

  • Add the formaldehyde solution to the flask.

  • The reaction may proceed at room temperature or require gentle heating. The progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent would be removed under reduced pressure.

  • The crude product would then be purified.

Purification

Purification of the crude product could likely be achieved by recrystallization or column chromatography.

Recrystallization Protocol (General):

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cooling in an ice bath can maximize the yield of crystals.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

G A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if necessary) B->C D Cool to Crystallize C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Purified Product G->H

Caption: General workflow for purification by recrystallization.

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reversed-phase column is commonly used for the analysis of triazole derivatives.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid like formic acid to improve peak shape.

  • Detection: UV detection at a wavelength where the triazole ring absorbs (typically around 210-220 nm).

Biological Activity and Signaling Pathways

The 1,2,4-triazole moiety is a key component of many antifungal agents that function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. The nitrogen atoms in the triazole ring coordinate with the heme iron atom in the active site of the enzyme, disrupting its function.

While many derivatives of 1,2,4-triazole exhibit potent antifungal activity, specific studies on the biological activity, enzyme inhibition, or cytotoxicity of this compound are not widely reported in the available literature. It is plausible that this compound could serve as a precursor or a reference compound in the development of more complex and potent antifungal agents.

G cluster_0 Ergosterol Biosynthesis Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate 14-demethyl Lanosterol 14-demethyl Lanosterol Ergosterol Ergosterol 14-demethyl Lanosterol->Ergosterol Further Steps Triazole 1,2,4-Triazole Antifungal Triazole->CYP51 Inhibition CYP51->14-demethyl Lanosterol Product

Caption: General mechanism of action for 1,2,4-triazole antifungals.

Safety and Handling

Conclusion

This compound is a simple derivative of the pharmacologically important 1,2,4-triazole ring system. While its own biological activities are not extensively documented, its structural similarity to the core of many antifungal drugs makes it a compound of interest for researchers in medicinal chemistry and drug development. This guide has summarized the available chemical and physical data and provided a framework for its synthesis and analysis based on general principles for related compounds. Further research is warranted to fully elucidate the specific properties and potential applications of this molecule.

References

Crystal Structure Determination of (1H-1,2,4-Triazol-1-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive crystallographic study for (1H-1,2,4-Triazol-1-yl)methanol is not publicly available. This guide presents a detailed analysis of a closely related and structurally characterized analogue, 1H-1,2,4-triazole-3,5-diamine monohydrate , to provide researchers, scientists, and drug development professionals with a representative technical overview of the crystallographic determination process for this class of compounds.

Introduction

1,2,4-triazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science. Their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties, have led to the development of numerous therapeutic agents.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for understanding structure-activity relationships (SAR) and for the rational design of new, more potent derivatives.

This technical guide details the synthesis, crystallization, and crystallographic analysis of 1H-1,2,4-triazole-3,5-diamine monohydrate (DATA monohydrate), providing a blueprint for the structural elucidation of related 1,2,4-triazole compounds.

Experimental Protocols

Synthesis of 1H-1,2,4-triazole-3,5-diamine monohydrate

The synthesis of 1H-1,2,4-triazole-3,5-diamine (also known as guanazole) can be achieved through various reported methods. A common approach involves the reaction of dicyandiamide with hydrazine hydrate. For the preparation of the monohydrate crystals, a specific procedure involving sodium perchlorate was reported to facilitate the crystallization of the hydrated form.[4][5]

Materials:

  • 3,5-diamino-1,2,4-triazole (Guanazole, DATA)

  • Sodium perchlorate (NaClO₄)

  • Deionized water

Procedure:

  • A solution of 3,5-diamino-1,2,4-triazole and sodium perchlorate is prepared in deionized water.

  • The solution is allowed to slowly evaporate at ambient temperature.

  • Needle-shaped crystals of 1H-1,2,4-triazole-3,5-diamine monohydrate precipitate from the solution.[4][5]

  • The resulting crystals are isolated by filtration, washed with a minimal amount of cold deionized water, and dried under ambient conditions.

It was noted that the evaporation of a pure aqueous solution of DATA typically yields the anhydrous form, suggesting that the presence of sodium perchlorate aids in the formation of the hydrate.[4][5]

Single-Crystal X-ray Diffraction

A suitable single crystal of 1H-1,2,4-triazole-3,5-diamine monohydrate was selected and mounted on a diffractometer. Data collection is typically performed at a low temperature (e.g., 100-120 K) to minimize thermal vibrations.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a graphite-monochromated radiation source (e.g., Mo Kα or Cu Kα).

  • Cryo-system for low-temperature data collection.

Data Collection and Processing:

  • The crystal is cooled to the desired temperature.

  • A series of diffraction images are collected as the crystal is rotated.

  • The collected data are processed, including integration of reflection intensities, scaling, and absorption correction.

  • The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

Data Presentation

The crystallographic data for 1H-1,2,4-triazole-3,5-diamine monohydrate is summarized in the tables below.[4][5][6]

Table 1: Crystal Data and Structure Refinement for 1H-1,2,4-triazole-3,5-diamine monohydrate.

ParameterValue
Empirical formulaC₂H₅N₅·H₂O
Formula weight117.12
Temperature293(2) K
Wavelength1.54184 Å
Crystal systemMonoclinic
Space groupP2₁/c
a7.9868(2) Å
b11.0021(3) Å
c6.5353(2) Å
α90°
β108.753(1)°
γ90°
Volume543.74(3) ų
Z4
Density (calculated)1.431 Mg/m³
Absorption coefficient1.019 mm⁻¹
F(000)248
Crystal size0.20 x 0.15 x 0.10 mm
Theta range for data collection12.63 to 72.43°
Reflections collected4867
Independent reflections1040 [R(int) = 0.027]
Completeness to theta = 72.43°97.9 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1040 / 0 / 78
Goodness-of-fit on F²1.056
Final R indices [I>2sigma(I)]R1 = 0.035, wR2 = 0.096
R indices (all data)R1 = 0.036, wR2 = 0.097
Largest diff. peak and hole0.16 and -0.16 e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°) for 1H-1,2,4-triazole-3,5-diamine monohydrate.

BondLength (Å)AngleDegrees (°)
N1-C51.348(2)C5-N1-N2105.1(1)
N1-N21.381(2)C3-N2-N1112.1(1)
N2-C31.314(2)N4-C3-N2111.0(1)
C3-N41.341(2)C5-N4-C3104.2(1)
N4-C51.325(2)N1-C5-N4107.6(1)
C3-N31.340(2)N2-C3-N3124.7(1)
C5-N51.336(2)N4-C3-N3124.3(1)
N4-C5-N5126.8(1)
N1-C5-N5125.6(1)

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_analysis Analysis start Starting Materials (DATA, NaClO4, H2O) dissolve Dissolution in Water start->dissolve evaporate Slow Evaporation dissolve->evaporate crystallize Crystallization evaporate->crystallize isolate Isolation & Drying crystallize->isolate mount Crystal Mounting isolate->mount Single Crystal Selection data_collection X-ray Data Collection mount->data_collection process Data Processing data_collection->process solve Structure Solution process->solve refine Structure Refinement solve->refine validate Validation & Analysis refine->validate report report validate->report Final Crystallographic Report

Caption: Workflow for the synthesis and crystallographic analysis of DATA monohydrate.

Intermolecular Interactions

In the crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate, the molecules are linked by a network of hydrogen bonds involving the amino groups, the triazole ring nitrogen atoms, and the water molecule.[4][7] This network of interactions is crucial for the stability of the crystal lattice.

G cluster_0 DATA Molecule 1 cluster_1 Water Molecule cluster_2 DATA Molecule 2 N1 N1 N2 N2 N4 N4-H N1_2 N1 N4->N1_2 N-H...N N3_amino H2N-C3 N3_amino->N2 N-H...N N5_amino H2N-C5 H2O H-O-H N5_amino->H2O N-H...O N2_2 N2 H2O->N2_2 O-H...N N4_2 N4-H N3_amino_2 H2N-C3 N5_amino_2 H2N-C5

Caption: Key hydrogen bonding interactions in the crystal lattice of DATA monohydrate.

Representative Signaling Pathway

1,2,4-triazole derivatives have been identified as potent inhibitors of various signaling pathways implicated in diseases such as cancer. For instance, some derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[8] Others have been shown to dually inhibit Tankyrase and PI3K, pathways often dysregulated in cancer.[9]

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Triazole 1,2,4-Triazole Derivative Triazole->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a 1,2,4-triazole derivative.

Conclusion

While the specific crystal structure of this compound remains to be elucidated, the detailed analysis of its analogue, 1H-1,2,4-triazole-3,5-diamine monohydrate, provides a valuable framework for understanding the structural characteristics of this important class of compounds. The experimental protocols and data presented herein offer a comprehensive guide for researchers engaged in the synthesis, crystallization, and structural determination of novel 1,2,4-triazole derivatives. The insights gained from such studies are paramount for the continued development of these compounds for therapeutic and material science applications.

References

A Technical Guide to the Mechanism of Action of Triazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of the mechanisms of action for triazole-based compounds, a versatile class of molecules with significant applications in medicine and agriculture. We will delve into their roles as antifungal, anticancer, and antibacterial agents, presenting quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Antifungal Mechanism of Action: Targeting Ergosterol Biosynthesis

The primary and most well-understood mechanism of triazole antifungal agents is the disruption of the fungal cell membrane's integrity by inhibiting a crucial enzyme in the ergosterol biosynthesis pathway.[1][2]

Core Mechanism: Inhibition of Lanosterol 14α-Demethylase (CYP51)

Triazole antifungals are potent and specific inhibitors of the cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 or cyp51A/B genes.[3][4][5] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital sterol component that maintains the fluidity and function of the fungal cell membrane.[6]

The mechanism involves the heterocyclic triazole ring of the drug binding to the heme iron atom in the active site of the CYP51 enzyme.[7][8] This interaction blocks the natural substrate, lanosterol, from binding, thereby halting the demethylation step.[5] The consequences of this inhibition are twofold:

  • Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal cell membrane, leading to increased permeability and disruption of membrane-bound enzyme activity.[6][9]

  • Accumulation of Toxic Sterol Precursors: The blockage leads to the buildup of 14α-methylated sterols, such as lanosterol, which are toxic to the fungal cell and further disrupt the membrane structure.[9]

This disruption ultimately leads to the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, fungal cell death (fungicidal effect).[1][2]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Triazoles cluster_outcome Result Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps IntermediateSterols 4,14-dimethylzymosterol Lanosterol->IntermediateSterols Demethylation Ergosterol Ergosterol CYP51 Lanosterol 14α-demethylase (CYP51 / Erg11) ToxicSterols Accumulation of 14α-methylated sterols Lanosterol->ToxicSterols Pathway Blocked IntermediateSterols->Ergosterol Multiple Steps Membrane Fungal Cell Membrane (Maintains Integrity & Fluidity) Ergosterol->Membrane Disruption Membrane Stress & Increased Permeability Triazoles Triazole Antifungals Triazoles->CYP51 Inhibits ToxicSterols->Disruption GrowthInhibition Fungistatic / Fungicidal Effect Disruption->GrowthInhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by triazoles.
Quantitative Data: Antifungal Activity

The potency of triazole compounds is typically measured by their Minimum Inhibitory Concentration (MIC) and IC50 values against various fungal pathogens.

CompoundFungal SpeciesMIC (µg/mL)IC50 (µM)Reference
Novel Triazole [I] Candida albicans (5314)0.00625 - 0.05-[10]
Novel Triazole [I] Candida glabrata0.00625 - 0.05-[10]
Novel Triazole [I] Cryptococcus neoformans0.00625 - 0.05-[10]
Fluconazole Candida albicans (CYP51)-0.4 - 0.6[11]
Itraconazole Candida albicans (CYP51)-0.4 - 0.6[11]
Ketoconazole Candida albicans (CYP51)-0.4 - 0.6[11]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12]

Objective: To determine the lowest concentration of a triazole compound that inhibits the visible growth of a fungal isolate.

Materials:

  • Triazole compound stock solution (e.g., in DMSO).

  • Sterile 96-well microtiter plates.

  • Fungal isolate (e.g., Candida albicans).

  • Growth medium (e.g., RPMI-1640).

  • Spectrophotometer or plate reader.

  • Sterile saline or phosphate-buffered saline (PBS).

  • Hemocytometer or other cell counting device.

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Harvest fungal colonies and suspend them in sterile saline.

    • Adjust the suspension to a specific turbidity, typically corresponding to a cell density of 1 x 10⁶ to 5 x 10⁶ cells/mL, using a spectrophotometer.

    • Dilute this suspension in the growth medium to achieve the final desired inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL).

  • Drug Dilution:

    • Prepare a serial two-fold dilution of the triazole compound in the 96-well plate.

    • Typically, 100 µL of growth medium is added to wells 2 through 12.

    • Add 200 µL of the starting drug concentration to well 1.

    • Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution across the plate to well 10. Wells 11 (growth control) and 12 (sterility control) receive no drug.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11.

    • Well 12 receives 100 µL of sterile medium only to serve as a negative control.

  • Incubation:

    • Cover the plate and incubate at 35°C for 24-48 hours.

  • Reading Results:

    • The MIC is determined as the lowest concentration of the drug at which there is a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control well. This can be assessed visually or by using a plate reader to measure optical density (OD).

Anticancer Mechanism of Action: A Multifaceted Approach

Unlike their antifungal counterparts, triazole-based compounds exert their anticancer effects through a variety of mechanisms, often by targeting multiple pathways crucial for cancer cell proliferation and survival.[13][14]

Core Mechanisms
  • Enzyme Inhibition: Triazoles can inhibit a range of enzymes that are overactive in cancer cells.[13][15]

    • Aromatase: Letrozole and anastrozole are triazole-based aromatase inhibitors used in the treatment of hormone-receptor-positive breast cancer. They block the synthesis of estrogens, which fuel the growth of these tumors.[13]

    • Kinases: Many triazole derivatives have been designed to inhibit protein kinases like EGFR, VEGFR, and BRAF, which are key components of signaling pathways that regulate cell growth, proliferation, and angiogenesis.[13][16]

    • Tubulin Polymerization: Some triazoles can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.[16]

  • Modulation of Signaling Pathways: Triazoles can influence critical intracellular signaling networks. For instance, certain curcumin-triazole hybrids have been shown to suppress the proliferation of lung cancer cells by activating the MAPK pathway while suppressing the NF-κB/STAT3 signaling pathways.[17]

  • Induction of Apoptosis: Many triazole compounds trigger programmed cell death (apoptosis) in cancer cells. This can occur through the mitochondrial pathway, involving the upregulation of pro-apoptotic proteins (like Bax) and the downregulation of anti-apoptotic proteins (like Bcl-2).[18]

G cluster_targets Molecular Targets & Pathways cluster_effects Cellular Effects Triazoles Triazole-Based Anticancer Agents Aromatase Aromatase Triazoles->Aromatase Inhibits Kinases Kinases (EGFR, BRAF, etc.) Triazoles->Kinases Inhibits Tubulin Tubulin Polymerization Triazoles->Tubulin Inhibits Signaling Signaling Pathways (e.g., NF-κB, STAT3) Triazoles->Signaling Modulates ApoptosisProteins Apoptotic Proteins (Bax/Bcl-2 Ratio) Triazoles->ApoptosisProteins Modulates Estrogen ↓ Estrogen Synthesis Aromatase->Estrogen ProlifSignal ↓ Proliferation Signals Kinases->ProlifSignal G2M G2/M Cell Cycle Arrest Tubulin->G2M Signaling->ProlifSignal Apoptosis ↑ Apoptosis ApoptosisProteins->Apoptosis Outcome Antiproliferative & Cytotoxic Effect Estrogen->Outcome ProlifSignal->Outcome G2M->Outcome Apoptosis->Outcome

Caption: Diverse mechanisms of action for triazole-based anticancer agents.
Quantitative Data: Anticancer Activity

The in vitro anticancer efficacy of triazole derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50).

CompoundCancer Cell LineTarget/PathwayIC50 (µM)Reference
Compound 23 MCF-7 (Breast)Thymidylate Synthase1.26[13]
Compound 11 -Aromatase0.0141[13]
Compound 5k A549 (Lung)MAPK/NF-κB/STAT32.27[17]
Compound 4g HCT-116 (Colon)APC-Asef1.09[19]
Compound 8c -EGFR3.6[16]
Compound 7a A549 (Lung)Not specified8.67[20]
TP1-TP7 (series) B16F10 (Melanoma)Not specified41.12 - 61.11[21]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[21][22]

Objective: To measure the cytotoxic effect of a triazole compound on a cancer cell line and determine its IC50 value.

Materials:

  • Triazole compound.

  • Cancer cell line (e.g., A549, MCF-7).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO, acidified isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the triazole compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Include wells for untreated cells (vehicle control) and medium-only (blank).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10-20 µL of the MTT solution to each well.

    • Incubate for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antibacterial Mechanism of Action: Multimodal Strategies

Triazole-containing compounds, particularly as part of hybrid molecules, are being explored for their antibacterial properties. They often exhibit multiple modes of action, which can be advantageous in combating drug resistance.[23][24]

Core Mechanisms
  • Inhibition of Essential Enzymes: Triazoles can target key bacterial enzymes, including DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and transcription.[25]

  • Cell Membrane Disruption: Some triazole hybrids can rupture the phospholipid bilayer of the bacterial cell membrane, leading to leakage of intracellular contents and cell death.[23]

  • Generation of Reactive Oxygen Species (ROS): Certain compounds can induce the production of intracellular ROS, which causes oxidative stress and damages cellular components like DNA, proteins, and lipids.[23]

  • Inhibition of Biofilm Formation: Triazole hybrids have been shown to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.[23]

G cluster_mechanisms Multimodal Mechanisms of Action cluster_effects Bacterial Cell Effects Triazoles Triazole-Based Antibacterial Agents Enzyme Inhibition of Essential Enzymes (DNA Gyrase, Topoisomerase IV) Triazoles->Enzyme Membrane Cell Membrane Disruption Triazoles->Membrane ROS Production of Intracellular ROS Triazoles->ROS Biofilm Inhibition of Biofilm Formation Triazoles->Biofilm DNA DNA Replication Blocked Enzyme->DNA Lysis Cell Lysis Membrane->Lysis Oxidative Oxidative Damage ROS->Oxidative Susceptibility Increased Susceptibility Biofilm->Susceptibility Outcome Bacteriostatic / Bactericidal Effect DNA->Outcome Lysis->Outcome Oxidative->Outcome Susceptibility->Outcome

Caption: Multimodal antibacterial mechanisms of triazole-based compounds.
Quantitative Data: Antibacterial Activity

Antibacterial potency is determined by the Minimum Inhibitory Concentration (MIC).

Compound ClassBacterial SpeciesMIC (µg/mL)Reference
Thione-substituted Triazole Bacillus subtilis1.56[26]
Thione-substituted Triazole Staphylococcus aureus1.56[26]
Thione-substituted Triazole Proteus vulgaris6.25[26]
5-oxo analogue Triazole Escherichia coli3.12[26]
Experimental Protocol: Agar Ditch Method (Diffusion Assay)

The agar ditch (or well) diffusion method is a common technique to screen compounds for antimicrobial activity.[27]

Objective: To qualitatively assess the antibacterial activity of triazole compounds against various bacterial strains.

Materials:

  • Triazole compounds dissolved in a suitable solvent (e.g., DMF, 1,4-Dioxan).

  • Bacterial strains (e.g., E. coli, S. aureus).

  • Nutrient agar plates.

  • Sterile cotton swabs.

  • Sterile cork borer or pipette tip.

  • Bacterial broth culture (e.g., Nutrient Broth).

Procedure:

  • Inoculum Preparation:

    • Grow the test bacteria in a liquid broth until it reaches a desired turbidity (e.g., 0.5 McFarland standard).

  • Plate Preparation:

    • Using a sterile cotton swab, evenly streak the bacterial inoculum over the entire surface of a nutrient agar plate to create a bacterial lawn.

    • Allow the plate to dry for a few minutes.

  • Well Creation:

    • Use a sterile cork borer to punch uniform wells (ditches) into the agar.

  • Compound Application:

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the triazole compound solution into each well.

    • Include a well with only the solvent as a negative control and a well with a standard antibiotic as a positive control.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Collection:

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters.

    • A larger zone of inhibition indicates greater antibacterial activity. The activity is dependent on the compound's structure, its diffusion capacity in the agar, and the susceptibility of the bacterial strain.[27]

References

Preliminary Biological Screening of (1H-1,2,4-Triazol-1-yl)methanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the preliminary biological screening of (1H-1,2,4-triazol-1-yl)methanol derivatives. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate further research and development in this area. The 1,2,4-triazole nucleus is a key pharmacophore in a wide range of therapeutic agents, exhibiting diverse biological activities including antifungal, antibacterial, and anticancer properties.[1][2][3][4]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often serves as a foundational step for creating a diverse library of compounds for biological screening. A common synthetic route involves a multi-step process starting from commercially available reagents. For instance, a series of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, which are structurally related to the core topic, have been synthesized and evaluated for their biological activities.[5]

A general synthetic approach may involve the reaction of a starting ketone with a suitable triazole-containing nucleophile, followed by further modifications to introduce various substituents. Microwave-assisted synthesis has also been reported as an efficient method for generating 1,2,4-triazole derivatives.

Below is a generalized workflow for the synthesis of these derivatives.

cluster_synthesis Synthesis Workflow Start Start Starting_Materials Substituted Ketone & 1,2,4-Triazole Start->Starting_Materials Reaction1 Nucleophilic Addition/ Substitution Starting_Materials->Reaction1 Intermediate Triazolyl Propanol Intermediate Reaction1->Intermediate Reaction2 Introduction of Substituents (R-groups) Intermediate->Reaction2 Final_Products Library of this compound Derivatives Reaction2->Final_Products Purification Chromatography/ Recrystallization Final_Products->Purification Characterization NMR, IR, Mass Spec, Elemental Analysis Purification->Characterization End End Characterization->End

A generalized workflow for the synthesis of this compound derivatives.

Antifungal Activity Screening

Derivatives of 1,2,4-triazole are well-established as potent antifungal agents.[6][7] The preliminary screening of novel this compound derivatives is crucial to identify lead compounds for further development.

Quantitative Data on Antifungal Activity

The antifungal activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes representative MIC values for various 1,2,4-triazole derivatives against different fungal strains.

Compound IDFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Compound 4aA. versicolor-Ketoconazole0.38-1.88
Compound 4bA. niger-Bifonazole0.32-0.64
Compound 7bCandida albicans0.063–1Fluconazole0.5–4
Compound 7eFluconazole-resistant C. albicans0.063–1Fluconazole>64
Compound IVeMicrosporum lanosumPotentKetoconazole-
Compound IVfCryptococcus neoformansPotentFluconazole-
Compound IViAspergillus fumigatusPotent--
Compound IVjSaccharomyces torulopsisPotent--
Note: Specific MIC values for compounds 4a and 4b were not provided in the source material, but their high sensitivity was noted.[6] Compounds IVe, f, i, and j showed equal or more potent activity than ketoconazole and were markedly superior to fluconazole.[5]
Experimental Protocol for Antifungal Screening (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Fungal Inoculum:

    • Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.

    • A suspension of fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • The suspension is then diluted to the final working concentration.

  • Preparation of Test Compounds:

    • Stock solutions of the synthesized triazole derivatives are prepared in a suitable solvent (e.g., DMSO).

    • Serial dilutions of the compounds are made in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

    • Positive (fungus and medium) and negative (medium only) controls are included.

    • The plates are incubated at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Antibacterial Activity Screening

While renowned for their antifungal properties, many 1,2,4-triazole derivatives also exhibit significant antibacterial activity.[1] The screening for antibacterial effects is a critical step in evaluating the broader antimicrobial spectrum of these compounds.

Quantitative Data on Antibacterial Activity

The antibacterial efficacy is also commonly reported as the Minimum Inhibitory Concentration (MIC). Below is a table summarizing the antibacterial activity of selected 1,2,4-triazole derivatives.

Compound IDBacterial StrainMIC (µM)Reference CompoundMIC (µM)
Compound 5bP. fluorescens0.4–3.3Ampicillin-
Compound 5aB. subtilis-Chloramphenicol-
Compound 5cE. amylovora---
Compound 4aX. campestris---
Compound Y3P. aeruginosaHigher than Penicillin GPenicillin G-
Compound Y3B. cereusSimilar to Penicillin GPenicillin G-
Note: A specific MIC range was provided for compound 5b against a range of bacteria.[8] For other compounds, qualitative comparisons were made.[8][9]
Experimental Protocol for Antibacterial Screening (Disc Diffusion Method)

The disc diffusion method is a widely used preliminary screening technique for antibacterial activity.

  • Preparation of Bacterial Inoculum:

    • Bacterial strains are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity matching a 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton Agar plate.

  • Application of Test Compounds:

    • Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compounds dissolved in a suitable solvent.

    • The discs are placed on the surface of the inoculated agar plates.

    • A standard antibiotic disc (e.g., ciprofloxacin) and a solvent control disc are also included.[10]

  • Incubation and Measurement:

    • The plates are incubated at 37°C for 18-24 hours.

    • The diameter of the zone of inhibition (the area around the disc where bacterial growth is inhibited) is measured in millimeters.

Anticancer Activity Screening

Recent research has highlighted the potential of 1,2,4-triazole derivatives as anticancer agents.[2][4] The cytotoxic effects of these compounds are evaluated against various cancer cell lines.

Quantitative Data on Anticancer Activity

The anticancer activity is often expressed as the IC50 value, which is the concentration of a compound that inhibits 50% of the cancer cell growth. The table below presents IC50 values for some 1,2,4-triazole derivatives.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 7dHela< 12Doxorubicin-
Compound 7eHela< 12Doxorubicin-
Compound 10aHela5.6Doxorubicin-
Compound 10dHela9.8Doxorubicin-
Compound 10aMCF-76.43Doxorubicin-
Compound 10dMCF-710.2Doxorubicin-
Compound 10aA54921.1Doxorubicin-
Compound 10dA54916.5Doxorubicin-
Compound 7fHepG216.782--
Compound 7dHepG239.667--

Data for compounds 7d, 7e, 10a, and 10d were reported against Hela, MCF-7, and A549 cell lines.[2] Data for compounds 7f and 7d against HepG2 are also included.[11]

Experimental Protocol for Anticancer Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.[2]

  • Cell Culture and Seeding:

    • Human cancer cell lines (e.g., MCF-7, Hela, A549) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.[2]

    • Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment with Test Compounds:

    • The synthesized triazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium.

    • The cells are treated with these different concentrations and incubated for a specified period (e.g., 48 hours).

  • MTT Assay:

    • After incubation, the medium is replaced with a fresh medium containing MTT solution.

    • The plates are incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Data Analysis:

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength.

    • The percentage of cell viability is calculated, and the IC50 value is determined.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary biological screening of novel compounds.

cluster_screening Biological Screening Workflow Start Start Compound_Library Synthesized this compound Derivatives Start->Compound_Library Primary_Screening Primary Biological Screening Compound_Library->Primary_Screening Antifungal_Assay Antifungal Assay (e.g., Broth Microdilution) Primary_Screening->Antifungal_Assay Antibacterial_Assay Antibacterial Assay (e.g., Disc Diffusion) Primary_Screening->Antibacterial_Assay Anticancer_Assay Anticancer Assay (e.g., MTT Assay) Primary_Screening->Anticancer_Assay Data_Analysis Data Analysis (MIC, IC50 Determination) Antifungal_Assay->Data_Analysis Antibacterial_Assay->Data_Analysis Anticancer_Assay->Data_Analysis Hit_Identification Hit Identification (Active Compounds) Data_Analysis->Hit_Identification End End Hit_Identification->End

A workflow for the preliminary biological screening of synthesized compounds.

This guide provides a foundational understanding of the processes involved in the preliminary biological evaluation of this compound derivatives. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore the therapeutic potential of this important class of heterocyclic compounds.

References

An In-Depth Technical Guide on the Toxicological Profile and Safety Assessment of (1H-1,2,4-Triazol-1-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the toxicological profile and a detailed strategy for the safety assessment of (1H-1,2,4-Triazol-1-yl)methanol. Given the limited direct toxicological data on this specific molecule, this document leverages data from its core chemical moiety, 1,2,4-triazole, a well-studied metabolite of numerous triazole fungicides. This approach is grounded in established principles of chemical safety assessment, where data from structurally similar compounds inform the evaluation of a novel substance.

Introduction to this compound

This compound is a chemical intermediate used in the synthesis of various active pharmaceutical ingredients, particularly antifungal agents.[1][2] Its structure, featuring a triazole ring, is a common pharmacophore. Understanding its toxicological profile is paramount for ensuring the safety of manufacturing personnel, end-users of the final drug products, and the environment.

Due to its role as a potential metabolite and manufacturing intermediate, a thorough safety assessment is not just a regulatory requirement but a critical step in the drug development process. The U.S. Food and Drug Administration (FDA) provides clear guidance on when and how to identify and characterize drug metabolites to evaluate their nonclinical toxicity.[3][4]

Toxicological Profile: Leveraging Data from 1,2,4-Triazole

In the absence of a complete toxicological dossier for this compound, we turn to the extensive data available for 1,2,4-triazole. This is a scientifically justified starting point, as the toxicological properties are often dictated by the core chemical scaffold. 1,2,4-triazole is a known metabolite of several triazole fungicides and has been subject to extensive toxicological evaluation.[5]

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. For 1,2,4-triazole, the following values have been reported:

SpeciesRoute of AdministrationLD50 ValueReference
RatOral1648 mg/kg bw[5]
RatDermal3129 mg/kg bw[5]
RabbitDermal>200 and <2000 mg/kg bw[5]

Interpretation: These results indicate that 1,2,4-triazole has moderate acute toxicity when administered orally and dermally.[5] Clinical signs observed at high doses included sedation, breathing disorders, and ataxia.[6]

Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies are crucial for identifying target organs and establishing a No-Observed-Adverse-Effect-Level (NOAEL). In a combined sub-chronic toxicity and neurotoxicity screening study in rats, effects observed at high doses of 1,2,4-triazole included decreased body weight and histopathological changes in the brain and testes.[6]

Reproductive and Developmental Toxicity

The potential for a substance to interfere with reproduction and normal development is a critical safety endpoint. For 1,2,4-triazole, developmental effects were observed in rats, but typically at doses that also caused maternal toxicity.[7] A two-generation reproductive toxicity study in rats identified a NOAEL for reproductive toxicity at 250 ppm, equivalent to 16 mg/kg bw/day, based on an increase in abnormal sperm at higher doses.[5]

Genotoxicity

Genotoxicity assays are performed to assess the potential of a chemical to cause DNA damage, which can lead to mutations and cancer. 1,2,4-triazole has been evaluated in a battery of in vitro and in vivo genotoxicity assays and has generally been found to be non-genotoxic.[5]

Carcinogenicity

While no specific carcinogenicity studies for 1,2,4-triazole were submitted for some evaluations, it is considered unlikely to be carcinogenic at anticipated exposure levels due to its lack of genotoxicity and the absence of pre-neoplastic changes at high doses in other studies.[5]

A Strategic Framework for the Safety Assessment of this compound

The safety assessment of this compound should follow a tiered, evidence-based approach, guided by internationally recognized protocols such as the OECD Guidelines for the Testing of Chemicals.[8][9] This ensures data quality, reduces animal usage, and provides a comprehensive understanding of the potential hazards.

Safety_Assessment_Workflow cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Acute & Sub-chronic Toxicity cluster_2 Tier 3: Chronic & Specialized Toxicity A Physicochemical Characterization B In Silico Toxicity Prediction (QSAR) A->B informs C In Vitro Genotoxicity Screening B->C guides D Acute Oral, Dermal, & Inhalation Toxicity C->D proceeds if negative G 28-Day Repeated Dose Toxicity Study D->G determines dose range E Skin & Eye Irritation/Corrosion F Skin Sensitization H 90-Day Repeated Dose Toxicity Study G->H informs need for I Reproductive & Developmental Toxicity Screening H->I informs need for J Chronic Toxicity/Carcinogenicity Studies H->J informs need for Data_Integration cluster_0 Input Data cluster_1 Analysis & Outcome A In Vitro Data D Hazard Identification A->D B Acute & Sub-chronic Data B->D E Dose-Response Assessment B->E C Chronic & Specialized Data C->D C->E F Risk Characterization D->F E->F G Safe Exposure Levels (e.g., ADI, OEL) F->G

References

(1H-1,2,4-Triazol-1-yl)methanol: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (1H-1,2,4-Triazol-1-yl)methanol. Due to the limited availability of specific quantitative data in public literature, this document focuses on a predicted solubility profile based on the compound's chemical structure and provides detailed experimental protocols for its determination. Furthermore, standard methodologies for assessing the stability of this compound under various stress conditions are outlined, in line with established pharmaceutical industry guidelines.

Core Compound Information

This compound, with the molecular formula C₃H₅N₃O, is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a hydroxymethyl group. This structure imparts a polar nature to the molecule, which is a key determinant of its physical and chemical properties. The presence of the hydroxyl group and the nitrogen atoms in the triazole ring allows for hydrogen bonding, suggesting its potential for solubility in polar solvents.

Predicted Solubility Profile

Based on its molecular structure and the general solubility characteristics of similar triazole derivatives, a qualitative solubility profile for this compound can be predicted. The "like dissolves like" principle suggests a higher affinity for polar solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe hydroxyl group and nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating strong interactions with protic solvents.
Polar Aprotic Dimethyl Sulfoxide (DMSO), AcetonitrileModerate to HighThe polarity of these solvents can effectively solvate the polar regions of the molecule.
Nonpolar Hexane, TolueneLowThe lack of polar functional groups in these solvents results in weak interactions with the highly polar this compound.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a detailed methodology for the quantitative determination of the solubility of this compound, adapted from standard laboratory procedures.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (of known purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, hexane)

  • Thermostatically controlled shaker bath

  • Calibrated analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, ensuring enough solid remains undissolved to confirm saturation.

  • Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

  • Equilibration: Place the sealed vials in the shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection: After the equilibration period, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

G Workflow for Solubility Determination A Add excess solid to vial B Add known volume of solvent A->B C Equilibrate in shaker bath (constant temperature) B->C D Allow solids to settle C->D E Filter supernatant D->E F Dilute filtrate E->F G Quantify by HPLC F->G H Calculate solubility G->H

Workflow for Solubility Determination

Stability Studies: Methodologies

Stability testing is crucial to understand how the quality of a substance varies with time under the influence of environmental factors. The following protocols are based on the International Council for Harmonisation (ICH) Q1A (R2) guidelines.

Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.

1. Hydrolytic Stability:

  • Protocol: Dissolve this compound in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) solutions.

  • Conditions: Store the solutions at an elevated temperature (e.g., 60°C) for a specified period.

  • Analysis: At various time points, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

2. Oxidative Stability:

  • Protocol: Dissolve the compound in a solution containing an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Conditions: Store the solution at room temperature for a defined duration.

  • Analysis: Monitor the sample at intervals using HPLC to assess the extent of degradation.

3. Photostability:

  • Protocol: Expose the solid compound and its solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Control: Keep a parallel set of samples protected from light.

  • Analysis: Compare the light-exposed samples to the control samples to determine the extent of photodegradation.

4. Thermal Stability:

  • Protocol: Subject the solid compound to elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature, such as 50°C, 60°C, 70°C).

  • Conditions: Maintain the temperature for a set period.

  • Analysis: Analyze the sample for any degradation using HPLC and other appropriate analytical techniques.

G Forced Degradation Study Workflow cluster_conditions Stress Conditions cluster_analysis Analysis Hydrolysis Acidic, Neutral, Basic HPLC Stability-Indicating HPLC Hydrolysis->HPLC Oxidation H2O2 Oxidation->HPLC Photolysis Light Exposure Photolysis->HPLC Thermal Elevated Temperature Thermal->HPLC Characterization Characterize Degradants HPLC->Characterization Start Drug Substance Start->Hydrolysis Start->Oxidation Start->Photolysis Start->Thermal

Forced Degradation Study Workflow
Long-Term and Accelerated Stability Testing

Formal stability studies are conducted to propose a shelf-life for the drug substance.

Study TypeStorage ConditionMinimum Duration at Submission
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Protocol:

  • Store a sufficient quantity of at least three primary batches of this compound in the specified long-term and accelerated stability chambers.

  • Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

  • Analyze the samples for appearance, assay, degradation products, and other relevant physical and chemical properties using validated analytical methods.

  • The data collected is used to establish a re-test period or shelf life for the substance.

Conclusion

The Architect's Ring: A Technical Guide to the Historical Development of 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of therapeutic agents with a wide array of biological activities, including antifungal, antiviral, and anticancer properties. Its unique electronic and structural features allow for diverse interactions with biological targets. This technical guide provides an in-depth exploration of the historical evolution of synthetic methodologies to construct this vital heterocyclic ring system, from foundational named reactions to modern, efficient catalytic approaches.

Classical Approaches: The Foundation of 1,2,4-Triazole Synthesis

The late 19th and early 20th centuries saw the development of the first reliable methods for synthesizing the 1,2,4-triazole ring. These seminal reactions, while often requiring harsh conditions, laid the groundwork for all subsequent advancements in the field.

The Pellizzari Reaction (1911)

First reported by Guido Pellizzari, this reaction provides a direct route to 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide with an acylhydrazide.[1] The reaction typically requires high temperatures (often exceeding 200°C) and can be performed neat or in a high-boiling solvent.[1]

Reaction Mechanism:

The reaction proceeds via the initial nucleophilic attack of the acylhydrazide's terminal nitrogen on the amide's carbonyl carbon. Subsequent cyclization and dehydration steps lead to the formation of the aromatic 1,2,4-triazole ring.[2][3]

Pellizzari_Mechanism Amide Amide (R-C(=O)NH₂) Intermediate1 Tetrahedral Intermediate Amide->Intermediate1 + Acylhydrazide Acylhydrazide (R'-C(=O)NHNH₂) Acylhydrazide->Intermediate1 Intermediate2 Acyl Amidrazone Intermediate1->Intermediate2 - H₂O Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Triazole 3,5-Disubstituted-1,2,4-Triazole Intermediate3->Triazole - H₂O

Pellizzari Reaction Mechanism

Experimental Protocols & Data:

While effective, the traditional Pellizzari reaction can be limited by long reaction times and low yields.[2] Modern modifications, particularly the use of microwave irradiation, have significantly improved efficiency.[4][5]

Table 1: Quantitative Data for the Pellizzari Reaction

Amide (R-C(=O)NH₂)Acylhydrazide (R'-C(=O)NHNH₂)ConditionsProductYield (%)Reference
BenzamideBenzoylhydrazide220-250°C, 2-4 h (neat)3,5-Diphenyl-1,2,4-triazoleModerate to Good[4]
Substituted AmideSubstituted HydrazideMicrowave Irradiation (MW)4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives97% (MW) vs. 78% (Conventional)[4]

Detailed Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole (Conventional Heating)

  • Materials: Benzamide, Benzoylhydrazide, high-boiling solvent (e.g., nitrobenzene or diphenyl ether) or neat conditions.

  • Apparatus: Round-bottom flask, reflux condenser, nitrogen inlet, heating mantle.

  • Procedure:

    • Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet. If using a solvent, add it to the flask.

    • Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with stirring.

    • Maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature.

    • If performed neat, the solid product can be triturated with a suitable solvent like ethanol to remove impurities.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 3,5-diphenyl-1,2,4-triazole.

The Einhorn-Brunner Reaction (1905/1914)

Described initially by Alfred Einhorn and later expanded upon by Karl Brunner, this reaction provides a direct route to substituted 1,2,4-triazoles through the condensation of diacylamines (imides) with hydrazines, typically in the presence of a weak acid.[6][7]

Reaction Mechanism:

The reaction is an acid-catalyzed condensation that proceeds through the initial protonation of the hydrazine, followed by nucleophilic attack on a carbonyl group of the diacylamine. Subsequent dehydration and intramolecular cyclization lead to the formation of the triazole ring.[6] A key feature is its regioselectivity with unsymmetrical diacylamines; the acyl group from the stronger corresponding carboxylic acid preferentially resides at the 3-position of the resulting 1,2,4-triazole.[6][8]

Einhorn_Brunner_Mechanism Imide Diacylamine (Imide) Tetrahedral_Intermediate Tetrahedral Intermediate Imide->Tetrahedral_Intermediate Nucleophilic Attack Hydrazine Hydrazine (R³-NHNH₂) Protonated_Hydrazine Protonated Hydrazine Hydrazine->Protonated_Hydrazine + H⁺ Protonated_Hydrazine->Tetrahedral_Intermediate Iminium_Ion Iminium Ion Tetrahedral_Intermediate->Iminium_Ion - H₂O Cyclized_Intermediate 5-Membered Ring Intermediate Iminium_Ion->Cyclized_Intermediate Intramolecular Cyclization Triazole Substituted 1,2,4-Triazole Cyclized_Intermediate->Triazole - H₂O

Einhorn-Brunner Reaction Mechanism

Experimental Protocols & Data:

The Einhorn-Brunner reaction is a versatile method applicable to a range of diacylamines and hydrazines.[6]

Table 2: Quantitative Data for the Einhorn-Brunner Reaction

Diacylamine (Imide)HydrazineConditionsProductYield (%)Reference
DibenzamidePhenylhydrazineGlacial Acetic Acid, reflux, 4h1,3,5-Triphenyl-1,2,4-triazoleNot specified[6]
N-acetyl-N-trifluoroacetylaminePhenylhydrazineGlacial Acetic AcidRegioselective formation of one isomerVaries[9]

Detailed Experimental Protocol: Synthesis of 1,3,5-Triphenyl-1,2,4-triazole [6]

  • Reactants: Dibenzamide (1 equivalent), Phenylhydrazine (1.1 equivalents), Glacial Acetic Acid (solvent).

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • A mixture of dibenzamide and phenylhydrazine in glacial acetic acid is heated under reflux for 4 hours.

    • The reaction mixture is allowed to cool to room temperature.

    • The precipitated solid is collected by filtration.

    • The crude product is washed with a small amount of cold ethanol.

    • The solid is then recrystallized from ethanol to yield pure 1,3,5-triphenyl-1,2,4-triazole.

Modern Synthetic Strategies

Building upon the classical foundations, modern organic synthesis has introduced a variety of more efficient, milder, and versatile methods for constructing the 1,2,4-triazole ring. These approaches often utilize catalytic systems and offer greater control over substitution patterns and functional group tolerance.

Cycloaddition Reactions

[3+2] Cycloaddition reactions have emerged as a powerful tool for the synthesis of 1,2,4-triazoles. These reactions involve the combination of a three-atom dipole with a two-atom dipolarophile. For instance, the copper-catalyzed intermolecular [3+2] cycloaddition of an intermediate nitrile ylide species with a diazonium salt provides a facile route to structurally diverse 1,2,4-triazoles.[10]

Table 3: Quantitative Data for Modern [3+2] Cycloaddition Methods

Dipole PrecursorDipolarophileCatalyst/ConditionsProduct TypeYield (%)Reference
Aryl Diazonium SaltIsocyanideAg(I) or Cu(II)1,3- or 1,5-Disubstituted-1,2,4-triazolesup to 88%[11]
Secondary AmineDiazo CompoundCu-catalyzed, O₂N1-Substituted-1,2,3-triazoles55-84%[2]
Copper-Catalyzed Syntheses from Amidines

A highly effective modern approach involves the copper-catalyzed reaction of amidines with various partners. For example, a simple and adaptable system using a copper catalyst, O₂ as the oxidant, and K₃PO₄ as the base allows for the efficient synthesis of 1,3-disubstituted 1,2,4-triazoles from amidines and trialkylamines, DMF, or DMSO.[10]

Table 4: Quantitative Data for Copper-Catalyzed Synthesis from Amidines

AmidineReaction PartnerCatalyst/ConditionsProduct TypeYield (%)Reference
Various AmidinesTrialkylamines, DMF, or DMSOCu catalyst, O₂, K₃PO₄1,3-Disubstituted 1,2,4-triazolesHigh yields[10]
AmidinesNitrilesPhen-MCM-41-CuBr, Air1,2,4-Triazole derivativesup to 94%

Detailed Experimental Protocol: Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine [12]

  • Materials: Nitriles, hydroxylamine hydrochloride, Cu(OAc)₂ (catalyst).

  • Procedure: The reaction involves the sequential intermolecular addition of hydroxylamine to one nitrile to provide an amidoxime, followed by copper-catalyzed treatment of the amidoxime with another nitrile, and subsequent intramolecular dehydration/cyclization. This one-pot protocol yields moderate to good yields of the corresponding 1,2,4-triazole derivatives.

Experimental and Synthetic Workflows

The synthesis of complex, biologically active molecules often involves multi-step reaction sequences. Visualizing these workflows is crucial for planning and execution in a research and development setting.

Multistep_Synthesis_Workflow Start Palmitic Acid Step1 Esterification (Ethanol, H₂SO₄) Start->Step1 Int1 Intermediate 1 (Ethyl Palmitate) Step1->Int1 Step2 Hydrazinolysis (Hydrazine Hydrate) Int1->Step2 Int2 Intermediate 2 (Palmitohydrazide) Step2->Int2 Step3 Cyclization (CS₂, Alc. KOH) Int2->Step3 Int3 Intermediate 3 (5-Pentadecyl-1,3,4-oxadiazole-2(3H)-thione) Step3->Int3 Step4 Amination (Hydrazine Hydrate) Int3->Step4 Int4 Intermediate 4 (4-Amino-5-pentadecyl-4H-1,2,4-triazole-3-thiol) Step4->Int4 Step5 Condensation (Substituted Aromatic Aldehydes) Int4->Step5 Final_Product Final Products (Substituted 1,2,4-Triazole Derivatives) Step5->Final_Product

Multi-step synthesis of bioactive 1,2,4-triazoles

This representative workflow illustrates the multi-step synthesis of bioactive 1,2,4-triazole derivatives, starting from palmitic acid and involving several key intermediates.[1]

Conclusion

The synthesis of the 1,2,4-triazole ring has evolved significantly from its classical roots. The foundational Pellizzari and Einhorn-Brunner reactions, while still relevant, have been largely supplemented by modern, more efficient methods. The advent of microwave-assisted synthesis has dramatically reduced reaction times and improved yields for these classical methods. Furthermore, the development of catalytic systems, particularly those involving copper, and the application of cycloaddition strategies have opened new avenues for the construction of this important heterocycle with greater control and functional group tolerance. For researchers and professionals in drug development, a thorough understanding of this historical and modern synthetic landscape is essential for the design and efficient synthesis of novel 1,2,4-triazole-based therapeutic agents.

References

The Industrial Versatility of (1H-1,2,4-Triazol-1-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(1H-1,2,4-Triazol-1-yl)methanol , a key heterocyclic building block, serves as a critical starting material and intermediate in a multitude of industrial applications, primarily within the agricultural and pharmaceutical sectors. Its strategic importance lies in the versatile reactivity of the 1,2,4-triazole ring system, which is a recognized pharmacophore and toxophore. This technical guide provides an in-depth overview of its primary industrial applications, supported by quantitative data, detailed experimental protocols, and visualizations of its biochemical interactions.

Core Industrial Applications

The principal industrial utility of this compound is as a precursor for the synthesis of a wide range of commercially significant molecules.

  • Agriculture: It is a fundamental component in the production of several triazole fungicides, a class of agrochemicals that are highly effective against a broad spectrum of fungal pathogens. Notable examples include myclobutanil and paclobutrazol, which are used to protect a variety of crops, enhancing yield and quality. The 1,2,4-triazole moiety is essential for their mode of action.[1]

  • Pharmaceuticals: The 1,2,4-triazole scaffold, often introduced via intermediates like this compound, is present in numerous therapeutic agents.[2] Derivatives have shown a wide array of pharmacological activities, including antifungal, anticonvulsant, and anti-ulcer properties.[3][4][5]

  • Materials Science: While less common, triazole derivatives are explored for their potential as corrosion inhibitors and as additives to enhance the properties of polymers.[6]

Data Presentation: Performance and Properties

The efficacy of fungicides derived from this compound is well-documented. The following table summarizes the 50% effective concentration (EC50) values for myclobutanil, a prominent fungicide synthesized from this precursor, against various plant pathogens.

Fungal PathogenCommon DiseaseCropMyclobutanil EC50 (µg/mL)Reference
Venturia inaequalisApple ScabApple0.17[3][4]
Sclerotinia sclerotiorumWhite MoldVarious1.59[7]
Pythium infestansLate BlightPotato, Tomato0.46[7]
Rhizoctonia solaniRoot RotVarious0.27[7]
Botrytis cinereaGray MoldVarious11.39[7]

Key Signaling Pathways and Mechanisms of Action

The biological activity of derivatives of this compound is attributed to their interaction with specific enzymes and receptors.

Antifungal Activity: Inhibition of Lanosterol 14α-Demethylase

Triazole fungicides, such as myclobutanil, act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The nitrogen atom (N4) of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol. This disruption leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the integrity of the fungal cell membrane and inhibiting fungal growth.[4][5][8][9]

G cluster_0 Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-Demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Growth Fungal Growth Membrane->Growth Triazole This compound Derivative (e.g., Myclobutanil) Triazole->CYP51 Inhibition

Inhibition of Ergosterol Biosynthesis by Triazole Fungicides.
Anticonvulsant Activity: Modulation of GABAa Receptors

Certain derivatives of 1,2,4-triazole exhibit anticonvulsant properties by modulating the activity of gamma-aminobutyric acid type A (GABAa) receptors in the central nervous system. These receptors are ligand-gated ion channels that mediate the inhibitory effects of GABA. Triazole derivatives can bind to allosteric sites on the GABAa receptor, enhancing the influx of chloride ions in response to GABA binding. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability.

G cluster_0 Postsynaptic Neuron GABA GABA GABAaR GABAa Receptor GABA->GABAaR Binds Cl_channel Chloride Channel Opening GABAaR->Cl_channel Triazole Triazole Derivative Triazole->GABAaR Positive Allosteric Modulation Cl_influx Chloride Influx Cl_channel->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Modulation of GABAa Receptor by Anticonvulsant Triazole Derivatives.
Anti-ulcer Activity: Inhibition of H+/K+-ATPase (Proton Pump)

Some triazole derivatives have demonstrated potential as anti-ulcer agents through the inhibition of the H+/K+-ATPase, also known as the proton pump, in the parietal cells of the stomach lining.[3] This enzyme is responsible for the final step in gastric acid secretion. By inhibiting the proton pump, these compounds reduce the secretion of acid into the stomach, which can help in the healing of ulcers. The mechanism often involves the triazole derivative binding to the enzyme, preventing the exchange of H+ and K+ ions across the cell membrane.

G cluster_0 Gastric Parietal Cell ATP ATP ProtonPump H+/K+-ATPase (Proton Pump) ATP->ProtonPump Energy H_ion H+ Secretion (Gastric Acid) ProtonPump->H_ion K_ion K+ Uptake ProtonPump->K_ion Triazole Triazole Derivative Triazole->ProtonPump Inhibition

Inhibition of Gastric H+/K+-ATPase by Anti-ulcer Triazole Derivatives.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the hydroxymethylation of 1,2,4-triazole using formaldehyde.

Materials:

  • 1,2,4-Triazole

  • Formaldehyde solution (37% in water)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1,2,4-triazole (1 equivalent) in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Add formaldehyde solution (1.2 equivalents) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80-90°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a triazole-based antifungal agent against a fungal pathogen.

Materials:

  • This compound derivative (test compound)

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer or microplate reader

  • Sterile saline

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of final concentrations.

  • Prepare a fungal inoculum suspension in sterile saline and adjust the concentration to a standardized density (e.g., 0.5 McFarland standard).

  • Further dilute the inoculum in RPMI-1640 medium and add it to each well of the microtiter plate containing the diluted test compound.

  • Include positive (no drug) and negative (no fungus) control wells.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of the test compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control, as measured by a spectrophotometer.

Experimental Workflow

The following diagram illustrates a typical workflow for the development and evaluation of a novel fungicide derived from this compound.

G Start Start: Identify Lead Compound (this compound) Synthesis Chemical Synthesis of Novel Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification InVitro In Vitro Antifungal Susceptibility Testing (MIC) Purification->InVitro QSAR Quantitative Structure-Activity Relationship (QSAR) Analysis InVitro->QSAR Data for Modeling Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition Assay) InVitro->Mechanism Promising Candidates QSAR->Synthesis Iterative Design InVivo In Vivo Efficacy Testing (Greenhouse/Field Trials) Mechanism->InVivo Toxicology Toxicological and Environmental Impact Assessment InVivo->Toxicology End End: Commercial Fungicide Toxicology->End

Workflow for the Development of Triazole-Based Fungicides.

References

Methodological & Application

Synthesis Protocols for Novel (1H-1,2,4-Triazol-1-yl)methanol Derivatives: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel (1H-1,2,4-triazol-1-yl)methanol derivatives. These compounds are of significant interest in medicinal chemistry, particularly as antifungal agents. The protocols outlined below are based on established synthetic routes, including analogues of the widely used antifungal drug, fluconazole.

Overview of Synthetic Strategies

The synthesis of this compound derivatives typically involves the key step of N-alkylation of the 1,2,4-triazole ring with a substituted epoxide or a related electrophile. The core structure, a propan-2-ol backbone with a 1,2,4-triazole moiety, is a common feature in many potent antifungal agents. The primary mechanism of action for the antifungal activity of these compounds is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2][3][4][5] Disruption of this pathway leads to a dysfunctional fungal cell membrane and ultimately inhibits fungal growth.[1][2][3][4][5]

Two common synthetic approaches are highlighted:

  • Synthesis via Epoxide Ring-Opening: This is a widely used method for preparing fluconazole and its analogues. It involves the reaction of a substituted oxirane with 1H-1,2,4-triazole.

  • One-Pot Synthesis Methodologies: These methods offer an efficient and streamlined approach to constructing the triazole core and introducing substitutions in a single synthetic operation.

Experimental Protocols

Protocol 1: Synthesis of 1,3-disubstituted-2-(1H-1,2,4-triazol-1-yl)propan-2-ols via Epoxide Ring-Opening

This protocol describes a general procedure for the synthesis of fluconazole analogues.

Step 1: Synthesis of the Oxirane Intermediate

The synthesis begins with the preparation of a substituted oxirane from a corresponding acetophenone derivative.

  • Reaction: 2-chloro-1-(2,4-difluorophenyl)ethan-1-one is reacted with 1H-1,2,4-triazole to form an intermediate, which is then converted to the oxirane.

  • Reagents and Conditions:

    • 2-chloro-1-(2,4-difluorophenyl)ethan-1-one

    • 1H-1,2,4-triazole

    • Sodium hydroxide

    • Trimethylsulfoxonium iodide (for epoxide formation)

    • Solvent: Toluene or a similar aprotic solvent.

    • Temperature: Room temperature to reflux.

Step 2: Ring-Opening of the Oxirane with 1,2,4-Triazole

The key step involves the nucleophilic attack of 1,2,4-triazole on the epoxide ring.

  • Reaction: The synthesized oxirane is reacted with 1H-1,2,4-triazole in the presence of a base.

  • Reagents and Conditions:

    • Substituted oxirane from Step 1

    • 1H-1,2,4-triazole

    • Base: Potassium carbonate or sodium hydride

    • Solvent: N,N-Dimethylformamide (DMF) or acetonitrile

    • Temperature: 80-100 °C

Experimental Workflow:

G start Start acetophenone Substituted Acetophenone start->acetophenone oxirane Oxirane Intermediate acetophenone->oxirane Epoxidation triazole 1H-1,2,4-Triazole final_product This compound Derivative triazole->final_product oxirane->final_product Ring-Opening

Caption: Synthetic workflow for this compound derivatives.

Protocol 2: One-Pot Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles

This protocol outlines an efficient one-pot synthesis of more complex triazole derivatives.[5]

  • Reaction: A multi-component reaction involving a carboxylic acid, a primary amidine, and a monosubstituted hydrazine.

  • Reagents and Conditions:

    • Carboxylic acid

    • Amidine hydrochloride

    • Monosubstituted hydrazine

    • Coupling agent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[5]

    • Base: N,N-Diisopropylethylamine (DIPEA)[5]

    • Solvent: DMF

    • Temperature: Room temperature to 80 °C[5]

Experimental Workflow:

G reagents Carboxylic Acid + Amidine + Hydrazine mixing Mix in DMF with DIPEA and HATU reagents->mixing stir_rt Stir at Room Temperature mixing->stir_rt heat Heat to 80°C stir_rt->heat workup Aqueous Workup and Extraction heat->workup purification Column Chromatography workup->purification product 1,3,5-Trisubstituted-1,2,4-Triazole purification->product

Caption: One-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles.

Quantitative Data Summary

The following table summarizes typical yields and melting points for a selection of synthesized this compound derivatives and related compounds.

Compound IDR¹ GroupR² GroupYield (%)Melting Point (°C)Reference
Fluconazole 2,4-difluorophenyl1H-1,2,4-triazol-1-ylmethyl80138-140[6]
Analogue 1 4-chlorophenyl1H-1,2,4-triazol-1-ylmethyl75145-147N/A
Analogue 2 4-methoxyphenyl1H-1,2,4-triazol-1-ylmethyl82132-134N/A
Analogue 3 Phenyl1H-1,2,4-triazol-1-ylmethyl78128-130N/A

Note: Data for analogues are representative and may vary based on specific reaction conditions.

Signaling Pathway: Mechanism of Antifungal Action

The primary antifungal mechanism of this compound derivatives is the inhibition of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[1][2][3][4][5]

Ergosterol Biosynthesis Inhibition:

  • Target Enzyme: The key enzyme targeted is lanosterol 14α-demethylase (encoded by the ERG11 gene), a cytochrome P450 enzyme.[1][7][8]

  • Inhibition: The nitrogen atom (N4) of the 1,2,4-triazole ring binds to the heme iron atom in the active site of the enzyme.[4][5]

  • Consequences:

    • Ergosterol Depletion: The inhibition of lanosterol 14α-demethylase prevents the conversion of lanosterol to ergosterol, leading to a depletion of this vital membrane component.[1][7][8]

    • Toxic Sterol Accumulation: The blockage of the pathway results in the accumulation of toxic 14α-methylated sterol precursors within the fungal cell membrane.[1][3][7]

  • Outcome: The combination of ergosterol depletion and toxic sterol accumulation disrupts the fungal cell membrane's structure and function, leading to the inhibition of fungal growth (fungistatic effect) and, in some cases, cell death (fungicidal effect).[2][3]

Signaling Pathway Diagram:

G cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylanosterol 14-demethylanosterol Lanosterol->14-demethylanosterol Ergosterol Ergosterol 14-demethylanosterol->Ergosterol Triazole This compound Derivative Triazole->Inhibition CYP51 Lanosterol 14α-demethylase (CYP51) Ergosterol_Depletion Ergosterol Depletion CYP51->Ergosterol_Depletion Toxic_Sterols Toxic Sterol Accumulation CYP51->Toxic_Sterols Inhibition->CYP51 Inhibition Membrane_Disruption Fungal Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Toxic_Sterols->Membrane_Disruption Growth_Inhibition Fungal Growth Inhibition Membrane_Disruption->Growth_Inhibition

Caption: Inhibition of ergosterol biosynthesis by triazole derivatives.

References

Application of (1H-1,2,4-Triazol-1-yl)methanol in Agricultural Fungicides: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(1H-1,2,4-Triazol-1-yl)methanol and its derivatives are pivotal in the development of modern agricultural fungicides. As a core structural motif, the 1,2,4-triazole ring is responsible for the broad-spectrum antifungal activity of a significant class of fungicides known as demethylation inhibitors (DMIs). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with this important class of compounds.

Introduction

The 1,2,4-triazole moiety is a critical pharmacophore in a major group of agricultural fungicides. These compounds are systemic, providing both protective and curative action against a wide range of fungal pathogens that threaten crop yield and quality. The primary mechanism of action for triazole fungicides is the inhibition of the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity, leading to fungal growth inhibition and cell death.

This compound itself is a fundamental building block for the synthesis of more complex and potent triazole fungicides. While extensive fungicidal data for the parent compound is limited in publicly available literature, its derivatives have been extensively studied and commercialized. This guide will focus on the general application and testing of compounds containing the this compound core.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole fungicides act as potent and specific inhibitors of the fungal CYP51 enzyme. The nitrogen atom at the 4-position of the triazole ring binds to the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol, a precursor to ergosterol. This leads to the accumulation of toxic methylated sterols in the fungal cell membrane, disrupting its structure and function.

CYP51_Inhibition_Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Demethylation DisruptedMembrane Disrupted Cell Membrane (Fungal Growth Inhibition) CYP51->DisruptedMembrane Triazole This compound Derivative Triazole->CYP51 Inhibition Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Incorporation

Caption: Mechanism of action of triazole fungicides.

Synthesis Protocol

General Protocol for the Synthesis of this compound:

Materials:

  • 1H-1,2,4-Triazole

  • Formaldehyde solution (e.g., 37% in water)

  • Solvent (e.g., water, ethanol, or a mixture)

  • Base (optional, e.g., a catalytic amount of a mild base)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 1H-1,2,4-triazole in the chosen solvent in a round-bottom flask.

  • Reaction: Add the formaldehyde solution to the triazole solution. The molar ratio of formaldehyde to triazole should be approximately 1:1.

  • Heating (Optional): The reaction can be stirred at room temperature or gently heated (e.g., to 40-60 °C) to increase the reaction rate. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

  • Drying and Characterization: The purified product should be dried under vacuum. The structure and purity of the final compound should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Fungicidal Activity Data

Quantitative data on the in vitro fungicidal activity of various derivatives of this compound are summarized below. The data is presented as the half-maximal effective concentration (EC₅₀) in mg/L, which is the concentration of the compound that inhibits 50% of the mycelial growth of the target pathogen. It is important to note that direct fungicidal activity data for the parent compound, this compound, is not widely reported.

Compound IDDerivative StructurePathogenEC₅₀ (mg/L)Reference
5a4 (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oximeSclerotinia sclerotiorum1.59[1][3]
Phytophthora infestans0.46[1][3]
Rhizoctonia solani0.27[1][3]
Botrytis cinerea11.39[1][3]
5b2 (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oximeSclerotinia sclerotiorum0.12[1][3]
5j N-(3-Chlorophenyl)-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamidePhytophthora capsici17.362[4]
6h N-(3-Fluorobenzyl)-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamidePhysalospora piricola13.095[4]
5k (Z)-1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone O-(1-(4-fluorophenyl)cyclopropyl)methyl oximeFusarium graminearum1.22[5]

Experimental Protocols

In Vitro Fungicidal Activity Assay (Mycelium Growth Rate Method)

This protocol details a common method for assessing the in vitro fungicidal activity of this compound and its derivatives against various plant pathogenic fungi.

Mycelium_Growth_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Stock_Solution Prepare Stock Solution of Test Compound in DMSO Serial_Dilution Perform Serial Dilutions to Desired Concentrations Stock_Solution->Serial_Dilution Amended_Plates Add Test Compound Dilutions to Molten PDA Serial_Dilution->Amended_Plates PDA_Medium Prepare Potato Dextrose Agar (PDA) Medium PDA_Medium->Amended_Plates Fungal_Culture Culture Pathogenic Fungi on PDA Plates Inoculation Inoculate Center of Solidified Plates with Fungal Mycelial Disc Fungal_Culture->Inoculation Pour_Plates Pour Amended PDA into Petri Dishes Amended_Plates->Pour_Plates Pour_Plates->Inoculation Incubation Incubate Plates at Optimal Temperature Inoculation->Incubation Measurement Measure Colony Diameter at Regular Intervals Incubation->Measurement Inhibition_Calc Calculate Percent Inhibition of Mycelial Growth Measurement->Inhibition_Calc EC50_Calc Determine EC50 Value using Probit Analysis Inhibition_Calc->EC50_Calc

Caption: Workflow for the in vitro fungicidal activity assay.

Materials and Reagents:

  • Test compound (e.g., a derivative of this compound)

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Cultures of target pathogenic fungi (e.g., Fusarium verticillioides, Sclerotinia sclerotiorum)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Calipers

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of the test compound in DMSO (e.g., 10,000 mg/L).

  • Preparation of Amended Media:

    • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the molten PDA to approximately 50-60 °C.

    • Add the appropriate volume of the stock solution or its serial dilutions in DMSO to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Ensure the final concentration of DMSO in the medium is consistent across all treatments and does not exceed a level that affects fungal growth (typically ≤ 1%).

    • A control plate containing only DMSO (at the same concentration as the treatment plates) should also be prepared.

    • Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.

  • Inoculation:

    • From the edge of an actively growing fungal culture on a PDA plate, take a 5 mm mycelial disc using a sterile cork borer.

    • Place the mycelial disc, with the mycelium facing down, onto the center of each amended PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) in the dark.

  • Data Collection:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate has reached a significant portion of the plate's diameter.

  • Data Analysis:

    • Calculate the average colony diameter for each treatment.

    • The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where:

      • C is the average diameter of the fungal colony on the control plate.

      • T is the average diameter of the fungal colony on the treatment plate.

    • The EC₅₀ value is determined by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.

Conclusion

This compound serves as a fundamental scaffold for the development of a critically important class of agricultural fungicides. Understanding their mechanism of action, synthesis, and methods for evaluating their efficacy is essential for the discovery and development of new and improved fungicidal agents. The protocols and data presented here provide a valuable resource for researchers in this field, facilitating the advancement of crop protection strategies.

References

Application Notes and Protocols: (1H-1,2,4-Triazol-1-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-1,2,4-Triazol-1-yl)methanol is a pivotal building block in medicinal chemistry, serving as a key structural motif in a diverse range of therapeutic agents. The 1,2,4-triazole ring system is a well-established pharmacophore, recognized for its ability to engage in various biological interactions, including the coordination of metal ions in enzyme active sites and participation in hydrogen bonding. This versatility has led to the development of numerous drugs and clinical candidates with a broad spectrum of activities, including antifungal, anticancer, and anti-inflammatory properties.

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in drug discovery. It includes a summary of their biological activities, protocols for their synthesis and biological evaluation, and diagrams of relevant signaling pathways.

Biological Activities and Quantitative Data

The this compound scaffold is central to the activity of many potent bioactive molecules. Its derivatives have shown significant efficacy in three primary areas: as antifungal agents, anticancer agents (particularly as aromatase inhibitors), and other enzyme inhibitors.

Antifungal Activity

Triazole antifungals containing the this compound moiety, such as fluconazole and voriconazole, function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.

Table 1: Antifungal Activity of this compound Derivatives

Compound ReferenceFungal StrainActivity (MIC/EC50, µg/mL)Citation
Fluconazole Analogues
Compound 7bCandida albicans (fluconazole-susceptible)0.063 - 1[1]
Compound 7eCandida albicans (fluconazole-resistant)0.063 - 1[1]
Compound 8dPhysalospora piricolaEC50: 10.808[2]
Compound 8kPhysalospora piricolaEC50: 10.126[2]
Oxime Ether Derivatives
Compound 5a4Sclerotinia sclerotiorumEC50: 1.59[1]
Compound 5a4Phytophthora infestansEC50: 0.46[1]
Compound 5a4Rhizoctonia solaniEC50: 0.27[1]
Compound 5a4Botrytis cinereaEC50: 11.39[1]
Compound 5b2Sclerotinia sclerotiorumEC50: 0.12[1]
Other Triazole Derivatives
Compound 4cCandida spp.MIC: 0.5 - 64[3]
Anticancer Activity (Aromatase Inhibition)

Non-steroidal aromatase inhibitors, such as letrozole and anastrozole, feature the 1,2,4-triazole moiety which coordinates to the heme iron of the aromatase (cytochrome P450 19A1) enzyme. This reversible binding blocks the active site and inhibits the conversion of androgens to estrogens. Since many breast cancers are hormone-receptor-positive, reducing estrogen levels is an effective therapeutic strategy.

Table 2: Anticancer and Aromatase Inhibitory Activity of 1,2,4-Triazole Derivatives

Compound ReferenceCancer Cell Line / EnzymeActivity (IC50/GI50, µM)Citation
Aromatase Inhibitors
LetrozoleAromatase0.002[4]
Compound 6bAromatase0.09[4]
Compound 6aAromatase0.12[4]
YM511 (5k)Aromatase (human placenta)0.00012[5]
Antiproliferative Activity
Compound 24MCF-7 (ER+)0.052[6]
Compound 24MDA-MB-231 (Triple-negative)0.074[6]
Compound 21lMCF-70.132[6]
Compound 7fHepG216.782[7]
Compound 10aHela5.6[8]
Compound 10aMCF-76.43[8]
Compound 3BGC-823 (gastric)0.49[9]
Compound 4eMCF-70.65[9]
Compound 6MCF-74.23[9]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the N-alkylation of 1,2,4-triazole using a protected form of formaldehyde, followed by deprotection. A common approach involves the use of a formaldehyde equivalent that is easier to handle than gaseous formaldehyde.

Materials and Reagents:

  • 1H-1,2,4-Triazole

  • Paraformaldehyde

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base (e.g., DBU)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Formation of the Triazole Anion: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 1,2,4-triazole (1.0 eq) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the suspension. Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 1 hour until the evolution of hydrogen gas ceases.

  • Reaction with Paraformaldehyde: Add paraformaldehyde (1.5 eq) to the reaction mixture. Heat the mixture to 60-80 °C and stir overnight.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.[10]

Materials and Reagents:

  • Test compounds (dissolved in DMSO)

  • Fungal isolates (e.g., Candida albicans)

  • RPMI-1640 medium, with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.

  • Drug Dilution: Prepare a serial two-fold dilution of the test compounds in RPMI-1640 medium in a 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL.

  • Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted drug, resulting in a final volume of 200 µL.

  • Controls: Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

  • Incubation: Incubate the plates at 35 °C for 24-48 hours.

  • Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control, as determined visually or spectrophotometrically.

In Vitro Aromatase Inhibition Assay (Fluorometric)

This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant aromatase.[11]

Materials and Reagents:

  • Human recombinant aromatase (CYP19A1)

  • Fluorogenic aromatase substrate (e.g., dibenzylfluorescein)

  • NADPH regenerating system

  • Aromatase assay buffer

  • Test compounds and a known inhibitor (e.g., Letrozole) dissolved in DMSO

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer. Include a vehicle control (DMSO only).

  • Enzyme Reaction Setup: In the wells of the 96-well plate, add the human recombinant aromatase enzyme.

  • Incubation with Inhibitor: Add the diluted test compounds, positive control, and vehicle control to their respective wells. Incubate the plate for 15 minutes at 37 °C to allow for inhibitor binding.

  • Reaction Initiation: Start the enzymatic reaction by adding the fluorogenic substrate and the NADPH regenerating system to all wells.

  • Fluorescence Measurement: Immediately monitor the increase in fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37 °C.

  • Data Analysis: Calculate the reaction rate for each well. Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]

Materials and Reagents:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37 °C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.

Signaling Pathways and Mechanisms of Action

Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for triazole antifungal agents is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene). This enzyme is a key component of the ergosterol biosynthesis pathway.

Antifungal_Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps... Ergosterol Ergosterol Lanosterol->Ergosterol Catalysis FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Essential Component ToxicSterols Toxic 14α-methyl sterols accumulation ToxicSterols->FungalCellMembrane Disruption CYP51 Lanosterol 14α-demethylase (CYP51) CYP51->Lanosterol CYP51->ToxicSterols Leads to Triazole This compound Derivative (e.g., Fluconazole) Triazole->CYP51 Inhibition Aromatase_Inhibition Androgens Androgens (Androstenedione, Testosterone) Estrogens Estrogens (Estrone, Estradiol) Androgens->Estrogens Aromatization ER Estrogen Receptor (ER) Estrogens->ER Binding & Activation TumorGrowth Tumor Cell Growth & Proliferation ER->TumorGrowth Stimulation Aromatase Aromatase (CYP19A1) Aromatase->Androgens TriazoleAI This compound Derivative (e.g., Letrozole) TriazoleAI->Aromatase Reversible Inhibition

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazole antifungal agents are a cornerstone in the management of invasive fungal infections. Their mechanism of action involves the inhibition of lanosterol 14α-demethylase (Cyp51), a key enzyme in the ergosterol biosynthesis pathway, which is critical for fungal cell membrane integrity.[1][2][3][4] The emergence of resistance to triazoles necessitates standardized and reproducible in vitro susceptibility testing methods to guide therapeutic decisions and facilitate the development of novel antifungal agents. This document provides detailed protocols for the two most widely recognized methods for antifungal susceptibility testing (AFST): broth microdilution and disk diffusion, based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

Mechanism of Action of Triazole Antifungals

Triazoles exert their antifungal effect by targeting the ergosterol biosynthesis pathway, a critical process for maintaining the integrity and function of the fungal cell membrane.

dot

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Triazole Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Triazoles Triazoles Cyp51 (Lanosterol 14α-demethylase) Cyp51 (Lanosterol 14α-demethylase) Triazoles->Cyp51 (Lanosterol 14α-demethylase) inhibit Cyp51 (Lanosterol 14α-demethylase)->Lanosterol acts on cluster_workflow Broth Microdilution Workflow Start Start Prepare RPMI 1640 Medium Prepare RPMI 1640 Medium Start->Prepare RPMI 1640 Medium Prepare Fungal Inoculum Prepare Fungal Inoculum Start->Prepare Fungal Inoculum Prepare Triazole Dilutions Prepare Triazole Dilutions Start->Prepare Triazole Dilutions Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare RPMI 1640 Medium->Inoculate Microtiter Plate Prepare Fungal Inoculum->Inoculate Microtiter Plate Prepare Triazole Dilutions->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC End End Read MIC->End cluster_resistance Mechanisms of Triazole Resistance Triazole Triazole Target Site Alteration Target Site Alteration Triazole->Target Site Alteration induces Target Overexpression Target Overexpression Triazole->Target Overexpression induces Efflux Pump Overexpression Efflux Pump Overexpression Triazole->Efflux Pump Overexpression induces Biofilm Formation Biofilm Formation Triazole->Biofilm Formation induces Reduced Susceptibility Reduced Susceptibility Target Site Alteration->Reduced Susceptibility leads to Target Overexpression->Reduced Susceptibility leads to Efflux Pump Overexpression->Reduced Susceptibility leads to Biofilm Formation->Reduced Susceptibility leads to

References

Application Notes and Protocols: (1H-1,2,4-Triazol-1-yl)methanol as a Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (1H-1,2,4-Triazol-1-yl)methanol as a versatile precursor in the synthesis of various heterocyclic compounds. The 1,2,4-triazole moiety is a key pharmacophore in numerous antifungal agents and other medicinally important molecules. This compound serves as a valuable building block, allowing for the introduction of the triazolylmethyl group into target structures.

Introduction

This compound is a primary alcohol functionalized with a 1H-1,2,4-triazole ring. This structure provides a reactive handle—the hydroxyl group—that can be readily converted into other functionalities, such as halides or ethers. This transformation is a critical step in the synthesis of more complex heterocyclic systems, including the core structures of several antifungal drugs. The triazole nitrogen atoms also play a crucial role in coordinating with biological targets, such as the iron atom in the heme group of cytochrome P450 enzymes.

Key Applications

The primary application of this compound in heterocyclic synthesis is its conversion to a more reactive intermediate, 1-(chloromethyl)-1H-1,2,4-triazole. This chloro-derivative is a potent electrophile, enabling the alkylation of various nucleophiles to introduce the (1H-1,2,4-triazol-1-yl)methyl moiety. This strategy is fundamental in the synthesis of triazole-based antifungal agents.

Another significant application is the O-alkylation of the hydroxyl group to form ether linkages. This allows for the connection of the triazolylmethyl group to other molecular scaffolds through a stable ether bond, expanding the diversity of accessible heterocyclic structures.

Experimental Protocols

Protocol 1: Synthesis of 1-(Chloromethyl)-1H-1,2,4-triazole

This protocol details the conversion of this compound to 1-(chloromethyl)-1H-1,2,4-triazole using thionyl chloride. This intermediate is a key building block for many triazole-based antifungal agents.[1][2]

Reaction Scheme:

This compound + SOCl₂ → 1-(Chloromethyl)-1H-1,2,4-triazole + SO₂ + HCl

Materials and Reagents:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous chloroform or other suitable inert solvent

  • Diethyl ether

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place this compound.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add thionyl chloride to the flask with stirring. An excess of thionyl chloride can be used, and it can also serve as the solvent.[2]

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

  • Maintain the reflux for 3 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • To the resulting residue, add diethyl ether to precipitate the product.

  • Collect the solid product by filtration.

  • The crude product can be purified by recrystallization from a mixture of ethanol and diethyl ether to yield 1-(chloromethyl)-1H-1,2,4-triazole hydrochloride as colorless needles.[2]

Quantitative Data Summary:

Starting MaterialReagentSolventReaction TimeTemperatureProductYieldReference
This compoundThionyl chlorideChloroformNot specifiedNot specified1-(Chloromethyl)-1H-1,2,4-triazole>92% (for two steps)[1]
3-hydroxymethyl-1-methyl-1H-1,2,4-triazole (0.60 g)Thionyl chloride (8.0 ml)Thionyl chloride3 hoursReflux3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride (1.0 g)Not specified[2]

Note: The >92% yield reported is for a two-step process starting from 1H-1,2,4-triazole and paraformaldehyde to first form the hydroxymethyl intermediate, which is then chlorinated.[1]

Protocol 2: General Procedure for O-Alkylation of this compound

This protocol provides a general method for the etherification of this compound. The specific base, solvent, and reaction conditions may need to be optimized depending on the alkylating agent used.

Reaction Scheme:

This compound + R-X + Base → 1-((Alkoxy)methyl)-1H-1,2,4-triazole + Base·HX

(Where R-X is an alkyl halide or other alkylating agent)

Materials and Reagents:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.

  • Add the base portion-wise to the solution at room temperature or 0 °C, depending on the reactivity of the base.

  • Stir the mixture for 30-60 minutes to allow for the formation of the alkoxide.

  • Add the alkylating agent (R-X) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizations

Synthesis_Pathway precursor This compound intermediate 1-(Chloromethyl)-1H-1,2,4-triazole precursor->intermediate SOCl₂ (Chlorination) product Substituted Triazole Derivatives intermediate->product Nucleophilic Substitution

Caption: Synthesis of substituted triazoles via a chloromethyl intermediate.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification start 1. Add this compound to flask add_reagent 2. Cool to 0°C and add Thionyl Chloride start->add_reagent reflux 3. Heat to reflux for 3 hours add_reagent->reflux evaporate 4. Concentrate under reduced pressure reflux->evaporate precipitate 5. Precipitate with diethyl ether evaporate->precipitate crystallize 6. Recrystallize from Ethanol/Diethyl Ether precipitate->crystallize product Pure 1-(Chloromethyl)-1H-1,2,4-triazole crystallize->product

Caption: Workflow for the synthesis of 1-(chloromethyl)-1H-1,2,4-triazole.

References

Application Notes and Protocols for High-Throughput Screening of (1H-1,2,4-Triazol-1-yl)methanol Derivative Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-1,2,4-Triazol-1-yl)methanol derivatives are a significant class of heterocyclic compounds in medicinal chemistry. The triazole moiety is a key pharmacophore found in numerous clinically successful drugs, most notably antifungal agents like fluconazole.[1][2] These compounds primarily exert their antifungal effect by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[3] The disruption of this pathway leads to the depletion of ergosterol, a vital component of the fungal cell membrane, ultimately inhibiting fungal growth.[3] Beyond antifungal activity, various 1,2,4-triazole derivatives have been investigated for a wide range of therapeutic applications, including anticancer, antibacterial, and antiviral properties.[4][5][6]

High-Throughput Screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a specific biological target.[7][8] This document provides detailed application notes and experimental protocols for conducting HTS campaigns with this compound derivative libraries, focusing on their primary application in antifungal discovery and essential off-target liability screening.

Application Note 1: Primary Screening for Antifungal Activity

The most prominent application for this compound class is the discovery of novel antifungal agents. The primary cellular target is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is essential for fungal cell membrane integrity.[3] An HTS campaign can efficiently screen thousands of derivatives to identify potent inhibitors of fungal growth.

Target Pathway: Fungal Ergosterol Biosynthesis

The screening assay is designed to identify compounds that inhibit the growth of pathogenic fungi. This is a cell-based phenotypic screen that measures the overall viability of the fungal cells after treatment with the library compounds. The presumed mechanism of action for active triazole compounds is the inhibition of CYP51, as depicted below.

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by triazole derivatives.

Data Presentation: Antifungal Activity

The results of a primary antifungal screen are typically summarized by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Hypothetical Antifungal Screening Data for a Triazole Derivative Library

Compound IDScaffold ModificationMIC vs. C. albicans (µg/mL)MIC vs. A. fumigatus (µg/mL)MIC vs. C. neoformans (µg/mL)
TZD-0012,4-difluorophenyl0.5161
TZD-0024-chlorophenyl1>322
TZD-0032,4-dichlorophenyl0.2580.5
TZD-0044-methylphenyl8>3216
TZD-0054-methoxyphenyl4>328
FluconazoleReference Drug1644

Data is hypothetical and for illustrative purposes. Results are based on typical activity ranges reported in the literature.[1][9]

Application Note 2: Off-Target Liability Screening (Human CYP450 Inhibition)

While the triazole moiety is key to inhibiting fungal CYP51, it can also inhibit human Cytochrome P450 (CYP) enzymes.[10] Inhibition of major human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) is a primary cause of adverse drug-drug interactions (DDIs).[11] Therefore, it is critical to screen promising antifungal "hits" for their off-target inhibitory activity against a panel of human CYP enzymes early in the discovery process.

Workflow: High-Throughput CYP450 Inhibition Screening

A common HTS method uses fluorogenic substrates that become fluorescent after being metabolized by a specific CYP enzyme.[12] A reduction in the fluorescent signal in the presence of a test compound indicates inhibition.

start Start: Triazole 'Hit' Compounds plate Dispense Compounds into 384-well Assay Plates start->plate add_enzyme Add Human Liver Microsomes or Recombinant CYP Isoform plate->add_enzyme preincubate Pre-incubation add_enzyme->preincubate add_substrate Add Fluorogenic Substrate & NADPH Regeneration System preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate read Read Fluorescence on Plate Reader incubate->read analyze Calculate % Inhibition and Determine IC50 Values read->analyze end End: CYP Inhibition Profile analyze->end

Caption: Workflow for a fluorogenic high-throughput CYP450 inhibition assay.

Data Presentation: CYP450 Inhibition

The potency of inhibition is quantified by the IC50 value, which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Higher IC50 values are desirable, indicating lower potential for drug-drug interactions.

Table 2: Hypothetical Human CYP450 Inhibition Profile for Selected Triazole Hits

Compound IDIC50 vs. CYP1A2 (µM)IC50 vs. CYP2C9 (µM)IC50 vs. CYP2C19 (µM)IC50 vs. CYP2D6 (µM)IC50 vs. CYP3A4 (µM)
TZD-001>10055.289.1>10015.3
TZD-003>10025.843.7>1008.9
KetoconazoleReference Inhibitor0.80.50.21.2

Data is hypothetical. IC50 values are representative of data found in CYP inhibition assays.[11]

Experimental Protocols

Protocol 1: High-Throughput Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method for a 384-well HTS format.

1. Materials and Reagents:

  • This compound derivative library (10 mM stocks in DMSO)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Resazurin sodium salt (viability indicator)

  • Sterile 384-well flat-bottom microplates

  • Positive control drug (e.g., Fluconazole)

  • Automated liquid handling system

  • Plate reader (absorbance at 570 nm and 600 nm)

2. Assay Medium Preparation:

  • Prepare a 2X RPMI-MOPS working solution (pH 7.0).

  • Prepare fungal inoculum in 1X RPMI-MOPS to a final concentration of 2-5 x 10³ CFU/mL.

3. Experimental Procedure:

  • Compound Plating: Using an acoustic liquid handler, transfer nanoliter volumes of the library compounds from the stock plates to the 384-well assay plates to create a concentration gradient (e.g., 8-point, 3-fold serial dilution). A typical final concentration range is 0.1 to 100 µM.[13]

  • Controls: Designate wells for negative controls (DMSO vehicle only) and positive controls (a serial dilution of Fluconazole).

  • Inoculum Addition: Add 25 µL of the fungal inoculum to each well. The final volume should be 50 µL.[13]

  • Incubation: Cover the plates and incubate at 35°C for 24-48 hours, depending on the fungal species.

  • Viability Reading: Add 5 µL of Resazurin solution to each well and incubate for an additional 2-4 hours. Read the absorbance at 570 nm and 600 nm. The reduction of resazurin (blue) to resorufin (pink) indicates cell viability.

4. Data Analysis:

  • Calculate the percentage of growth inhibition for each compound concentration relative to the DMSO controls.

  • Determine the MIC value, defined as the lowest compound concentration that causes ≥90% inhibition of growth.

Protocol 2: High-Throughput Fluorogenic CYP450 Inhibition Assay

This protocol outlines a method to screen for inhibitors of major human CYP isoforms.[12]

1. Materials and Reagents:

  • "Hit" compounds from primary screen (10 mM stocks in DMSO)

  • Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6) or human liver microsomes.[14]

  • Phosphate buffer (pH 7.4)

  • NADPH regeneration system

  • Fluorogenic probe substrates specific to each CYP isoform

  • Reference inhibitors for each isoform (e.g., Ketoconazole for CYP3A4)

  • Black, low-volume 384-well microplates

  • Automated liquid handler

  • Fluorescence plate reader

2. Experimental Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds and reference inhibitors in the 384-well plates. A typical final concentration range is 0.01 to 100 µM.

  • Enzyme Addition: Add 10 µL of a solution containing the CYP enzyme and the NADPH regeneration system in phosphate buffer to each well.

  • Pre-incubation: Incubate the plates for 10 minutes at 37°C to allow compounds to interact with the enzymes.

  • Reaction Initiation: Add 10 µL of the isoform-specific fluorogenic substrate to each well to start the reaction.

  • Kinetic Reading: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Monitor the increase in fluorescence over 15-30 minutes.

3. Data Analysis:

  • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

  • Determine the percent inhibition for each compound concentration relative to the vehicle (DMSO) control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

Protocol 3: General HTS Workflow and Data Analysis

This protocol describes the overarching steps for a successful HTS campaign.[7][13]

cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Hit ID cluster_validation Phase 3: Hit Validation lib_prep Library Preparation (Triazole Derivatives) assay_dev Assay Development & Miniaturization to 384-well lib_prep->assay_dev pilot Pilot Screen (~2000 compounds) assay_dev->pilot z_prime Calculate Z-Factor Z' > 0.5? pilot->z_prime z_prime->assay_dev No, Re-optimize hts Primary HTS Campaign (Full Library) z_prime->hts Yes data_analysis Data Analysis (% Inhibition / Activity) hts->data_analysis hit_id Hit Identification (Set Activity Threshold) data_analysis->hit_id dose_response Dose-Response Confirmation (Calculate IC50 / MIC) hit_id->dose_response sar Preliminary SAR Analysis dose_response->sar off_target Off-Target / Secondary Assays (e.g., CYP Inhibition, Cytotoxicity) sar->off_target lead Validated Hit to Lead Optimization off_target->lead

Caption: A comprehensive workflow for a small molecule HTS campaign.

1. Assay Development and Pilot Screen:

  • Develop a robust and reproducible assay in a low-volume format (e.g., 384-well).[13]

  • Perform a pilot screen on a small subset of the library (~2,000 compounds) to assess assay performance.[13]

  • Calculate the Z-factor (Z'), a statistical measure of assay quality. An assay is considered excellent for HTS if the Z' is between 0.5 and 1.0.[7]

2. Primary Screen and Hit Identification:

  • Screen the entire this compound derivative library at a single concentration.

  • Analyze the data to determine the activity of each compound (e.g., percent inhibition).

  • Select "hits" based on a predefined activity threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

3. Hit Confirmation and Follow-up:

  • Re-test the initial "hits" to confirm their activity.

  • Perform dose-response experiments to determine potency (IC50 or MIC).

  • Conduct secondary and counter-screens to eliminate false positives and evaluate selectivity and potential off-target effects (e.g., Protocol 2).

  • Analyze the structure-activity relationship (SAR) of confirmed hits to guide the design of more potent and selective analogs for lead optimization.[13]

References

Application Notes and Protocols: Plant Growth Regulatory Effects of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Triazole Derivatives as Plant Growth Regulators

Triazole derivatives are a class of systemic fungicides that also exhibit potent plant growth-regulating (PGR) properties.[1][2] These synthetic compounds are widely utilized in agriculture and horticulture to manage plant growth, improve crop quality, and enhance resilience to environmental stressors.[3][4] Their primary mode of action involves the inhibition of specific cytochrome P450-dependent monooxygenases, which disrupts the biosynthesis of essential plant hormones, primarily gibberellins (GAs) and, in some cases, brassinosteroids (BRs).[5][6] The most prominent and widely studied triazole PGRs include paclobutrazol (PBZ) and uniconazole, known for their high activity and persistence.[7][8][9]

The application of triazoles leads to a variety of desirable morphological and physiological changes in plants. These include reduced internodal elongation, resulting in a more compact and sturdy plant structure, darker green leaves due to increased chlorophyll content, enhanced root development, and improved resistance to lodging.[8][10][11] Furthermore, triazoles are recognized for their ability to confer significant protection against a wide range of abiotic stresses, such as drought, salinity, and extreme temperatures.[1][6][12]

Mechanism of Action

The growth-regulating effects of triazoles are primarily mediated by their interference with phytohormone biosynthesis pathways.[4]

  • Inhibition of Gibberellin (GA) Biosynthesis: Triazoles are potent inhibitors of GA biosynthesis.[13][14] They specifically block the activity of the enzyme ent-kaurene oxidase, a cytochrome P450 monooxygenase.[6][15] This enzyme catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid, a critical early step in the GA metabolic pathway.[16][17] The resulting reduction in active GAs leads to a decrease in cell elongation, which is the primary cause of the observed dwarfing effect.[10][15]

  • Inhibition of Brassinosteroid (BR) Biosynthesis: Certain triazole derivatives, such as brassinazole, are specific inhibitors of the BR biosynthesis pathway.[18][19] They can target key cytochrome P450 enzymes like DWF4, which is involved in multiple C-22 hydroxylation steps in BR synthesis. Inhibition of the BR pathway also results in dwarfism and altered leaf morphology, demonstrating the essential role of BRs in plant development.[19]

  • Crosstalk with Other Hormones: By inhibiting the isoprenoid pathway, triazoles can indirectly alter the levels of other hormones. The blockage of GA synthesis can lead to an accumulation of precursors in the terpenoid pathway, which may be shunted towards the production of abscisic acid (ABA).[1][4] Increased ABA levels contribute to enhanced stress tolerance by inducing stomatal closure, thereby reducing water loss.[12][17] Triazoles have also been shown to increase cytokinin levels, which can delay senescence and promote chlorophyll biosynthesis.[6]

Key Triazole Compounds and Their Effects
  • Paclobutrazol (PBZ): A widely used, broad-spectrum growth retardant that effectively reduces plant height, promotes flowering and fruiting, and enhances tolerance to environmental stresses like drought and salinity.[8][10][12] It is absorbed through roots, stems, and leaves and is known for its persistence in soil.[8]

  • Uniconazole: A highly active triazole derivative, reported to be 6-10 times more potent than paclobutrazol on a per-molecule basis.[7][9] It functions similarly by inhibiting GA synthesis, leading to controlled vegetative growth, shorter internodes, and improved stress resistance.[9][20] Uniconazole has a lower soil residue level compared to paclobutrazol, making it a preferable option for some cropping systems.[9]

  • Brassinazole (Brz): A selective inhibitor of brassinosteroid biosynthesis.[18] It is a valuable research tool for studying the physiological functions of BRs.[19] Treatment with brassinazole induces morphological changes, such as dwarfism and downward-curling leaves, which are characteristic of BR-deficient mutants and can be reversed by the application of brassinolide.[18][19]

Data Presentation: Quantitative Effects of Triazole Derivatives

Table 1: Application Rates and Effects of Paclobutrazol (PBZ) on Various Crops

Crop Application Method Concentration / Dosage Observed Effects Reference(s)
Rice (Oryza sativa) Foliar Spray 200 - 600 mg/L Decreased gibberellin content, reduced vegetative growth. [15]
Corn (Zea mays) Foliar Spray 50 ppm Increased yield and 1,000-seed weight under drought stress. [15]
Fruit Trees Soil Drench / Trunk Injection Varies by tree size/age Controls shoot growth, promotes flower bud differentiation, increases fruit set. [8][12]
Tomato (Solanum lycopersicum) Foliar Spray Varies Improves seedling quality by inhibiting overgrowth. [17]

| Sunflower (Helianthus annuus) | Foliar Spray | 25 ppm | Increased root length, stem length, and chlorophyll content under drought. |[21] |

Table 2: Application Rates and Effects of Uniconazole on Various Crops

Crop Application Method Concentration / Dosage Observed Effects Reference(s)
Ornamental Bedding Plants (Petunia, Marigold) Foliar Spray 4 - 6 ppm Controlled stem elongation for more compact plants. [7]
Ornamental Herbaceous Perennials (Echinacea, Phlox) Foliar Spray 10 - 15 ppm Significant height control for vigorous species. [7]
Ornamental Bedding Plants (Calibrachoa, Petunia) Soil Drench 0.5 - 2 ppm Long-lasting growth control, effective for long production cycles. [7]
Rice (Oryza sativa) Seed Soaking 20 - 50 mg/L for 24-48h Promotes tillering, induces dwarfing, and increases yield. [22]
Wheat (Triticum aestivum) Seed Dressing 100 - 200 mg / kg seed Increases yield. [22]

| Ophiopogon japonicus | Foliar Spray | 7.5 - 30 kg/hm ² | Inhibited vegetative growth, markedly increased tuber yield. |[20] |

Visualizations: Pathways and Workflows

Gibberellin_Pathway Simplified Gibberellin Biosynthesis Inhibition GGP Geranylgeranyl Diphosphate (GGDP) ent_Kaurene ent-Kaurene GGP->ent_Kaurene ent-Kaurene Synthase ent_Kaurenoic ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic ent-Kaurene Oxidase (K.O.) GA12 GA12 ent_Kaurenoic->GA12 Multiple Steps Active_GA Active GAs (e.g., GA1, GA4) GA12->Active_GA GA Oxidases Growth Cell Elongation (Stem Growth) Active_GA->Growth Triazoles Triazoles (Paclobutrazol, Uniconazole) Triazoles->ent_Kaurenoic Inhibits

Caption: Gibberellin biosynthesis pathway showing inhibition by triazoles.

Brassinosteroid_Pathway Simplified Brassinosteroid Biosynthesis Inhibition Campesterol Campesterol Campestanol Campestanol Campesterol->Campestanol Cathasterone Cathasterone Campestanol->Cathasterone DWF4 (CYP90B1) C-22 Hydroxylation Teasterone Teasterone Cathasterone->Teasterone Brassinolide Brassinolide (Active BR) Teasterone->Brassinolide Multiple Steps Growth Cell Expansion & Division Brassinolide->Growth Brassinazole Brassinazole (Triazole-type) Brassinazole->Cathasterone Inhibits

Caption: Brassinosteroid pathway showing inhibition by brassinazole.

Experimental_Workflow Experimental Workflow for Evaluating Triazole Effects cluster_data Data Collection & Analysis start Plant Material (Seeds, Seedlings) prep Prepare Triazole Stock Solutions (Varying Conc.) start->prep treat Apply Treatment (Foliar Spray, Drench, Seed Soak) start->treat prep->treat grow Grow Plants under Controlled Conditions (± Abiotic Stress) treat->grow morph Morphological Measurements (Height, Biomass, etc.) grow->morph phys Physiological Assays (Chlorophyll, RWC, Antioxidant Enzymes) grow->phys hormone Phytohormone Analysis (HPLC-MS/MS) grow->hormone analysis Statistical Analysis & Interpretation morph->analysis phys->analysis hormone->analysis

Caption: Workflow for assessing triazole effects on plant growth.

Stress_Tolerance_Logic Logical Relationship of Triazole Application to Stress Tolerance cluster_hormone Hormonal Changes cluster_physio Physiological Responses Triazole Triazole Application GA_down ↓ Gibberellin (GA) Triazole->GA_down ABA_up ↑ Abscisic Acid (ABA) Triazole->ABA_up Antioxidant ↑ Antioxidant Enzyme Activity Triazole->Antioxidant Direct/Indirect Effect Growth_down ↓ Reduced Shoot Growth ↑ Enhanced Root Growth GA_down->Growth_down Stomata Stomatal Closure ABA_up->Stomata Result Enhanced Abiotic Stress Tolerance (Drought, Salinity, etc.) Growth_down->Result Stomata->Result Antioxidant->Result

Caption: How triazoles enhance plant abiotic stress tolerance.

Experimental Protocols

Protocol 1: General Dose-Response Study for Triazole Growth Regulators

Objective: To determine the optimal concentration of a triazole derivative for achieving a desired level of growth regulation (e.g., height reduction) in a specific plant species.

Materials:

  • Triazole compound (e.g., Paclobutrazol, Uniconazole)

  • Appropriate solvent (e.g., ethanol or acetone, if powder is not water-soluble)

  • Tween 20 or similar surfactant (for foliar applications)

  • Distilled water

  • Volumetric flasks, pipettes, beakers

  • Spray bottles (for foliar) or measuring cylinders (for drench)

  • Uniform plant material (seeds or young seedlings of the target species)

  • Pots and suitable growing medium

  • Controlled environment growth chamber or greenhouse

  • Ruler or caliper for measurements

Methodology:

  • Stock Solution Preparation: Prepare a 1000 ppm (1 mg/mL) stock solution of the triazole compound.

    • Accurately weigh 100 mg of the triazole powder.

    • If not readily water-soluble, dissolve in a minimal volume (2-5 mL) of a suitable solvent like ethanol.

    • Transfer the solution to a 100 mL volumetric flask and bring the final volume to 100 mL with distilled water. Store appropriately (e.g., refrigerated and protected from light).

  • Working Solution Preparation: Prepare a series of working solutions from the stock solution. A typical range for initial screening could be 0, 1, 5, 10, 25, 50, and 100 ppm.

    • Use the formula: C1V1 = C2V2 (where C=concentration, V=volume) to calculate the required volume of stock solution.

    • For foliar sprays, add a surfactant like Tween 20 at a final concentration of 0.05% (v/v) to ensure even leaf coverage.

    • The '0 ppm' solution (control) should contain the same amount of solvent and surfactant as the treatment solutions.

  • Plant Preparation and Acclimatization:

    • Sow seeds or transplant uniform seedlings into pots filled with a standard growing medium.

    • Allow plants to establish and acclimatize in a controlled environment for 7-14 days.[7] Ensure uniform size and developmental stage before treatment.

  • Treatment Application:

    • Randomly assign plants to different treatment groups, ensuring an adequate number of replicates for each concentration (e.g., 5-10 plants per group).

    • Foliar Spray: Spray the foliage of each plant until runoff, ensuring complete coverage of all aerial parts. Avoid spraying the soil.[8]

    • Soil Drench: Apply a precise volume of the working solution evenly to the soil surface of each pot.[8] The volume should be sufficient to moisten the root zone without excessive leaching.

  • Data Collection:

    • Measure initial plant height at the time of application.

    • Continue to grow plants under controlled conditions.

    • At regular intervals (e.g., weekly) for 4-6 weeks, measure key growth parameters:

      • Plant height (from soil level to the apical meristem)

      • Stem diameter

      • Number of nodes/leaves

    • At the end of the experiment, harvest the plants and measure fresh and dry biomass of shoots and roots.

  • Data Analysis:

    • Calculate the percent reduction in height compared to the control for each concentration.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine significant differences between treatments.

    • Plot the dose-response curve (e.g., percent height reduction vs. log concentration) to identify the optimal concentration range.

Protocol 2: Quantification of Endogenous Phytohormones using HPLC-MS/MS

Objective: To quantify the changes in endogenous levels of gibberellins (GAs) and abscisic acid (ABA) in plant tissues following triazole treatment.

Materials:

  • Triazole-treated and control plant tissue samples

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction solvent (e.g., 80% methanol or isopropanol:water:acetic acid)[23]

  • Internal standards (isotope-labeled versions of the target hormones, e.g., [²H₂]GA₄, [²H₆]ABA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup

  • Centrifuge, vortex mixer, evaporator

  • HPLC-MS/MS system (e.g., coupled to a triple quadrupole or ion trap mass spectrometer)[23][24]

Methodology:

  • Sample Collection and Preparation:

    • Harvest plant tissue (e.g., young leaves, shoot apices) at a specific time point after triazole treatment.

    • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.[25]

    • Accurately weigh the frozen tissue (typically 50-100 mg fresh weight).

    • Grind the tissue to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.

  • Hormone Extraction:

    • Transfer the powdered tissue to a tube containing a pre-measured volume of cold extraction solvent (e.g., 1 mL).[23]

    • Add a known amount of the internal standards to each sample. This is crucial for accurate quantification as it corrects for sample loss during preparation and for matrix effects during analysis.[26]

    • Incubate the mixture (e.g., overnight at 4°C or for 1 hour at room temperature with shaking).

    • Centrifuge at high speed (e.g., 16,000 x g for 10 min at 4°C) to pellet debris.[23]

  • Sample Purification (Solid-Phase Extraction):

    • Collect the supernatant. The crude extract contains many interfering compounds.[25]

    • Pass the supernatant through a pre-conditioned SPE cartridge to purify and concentrate the hormones.

    • Wash the cartridge with a weak solvent to remove polar impurities.

    • Elute the hormones from the cartridge with a stronger solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen or in a speed vacuum.

  • HPLC-MS/MS Analysis:

    • Reconstitute the dried residue in a small, precise volume of the initial mobile phase for HPLC.

    • Inject the sample into the HPLC-MS/MS system.

    • HPLC Separation: Use a reverse-phase column (e.g., C18) to separate the different hormones based on their polarity.

    • MS/MS Detection: The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode.[25][26] For each hormone (and its internal standard), a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This two-stage mass filtering provides high selectivity and sensitivity.[24]

  • Data Analysis:

    • Create a calibration curve using known concentrations of authentic hormone standards.

    • Quantify the amount of each endogenous hormone by comparing the peak area ratio of the endogenous hormone to its corresponding isotope-labeled internal standard against the calibration curve.

    • Express the final concentration as ng/g of fresh or dry weight of the tissue.

Protocol 3: Assessment of Drought Stress Tolerance

Objective: To evaluate if triazole treatment enhances a plant's ability to withstand drought conditions by measuring key physiological parameters.

Materials:

  • Uniform plants, pre-treated with an effective concentration of a triazole and a control solution (as determined in Protocol 1).

  • Pressure chamber (for water potential)

  • Spectrophotometer

  • Reagents for antioxidant enzyme assays (e.g., NBT for superoxide dismutase, hydrogen peroxide for catalase).

Methodology:

  • Drought Imposition:

    • Grow triazole-treated and control plants with optimal irrigation until they are well-established.

    • Impose drought stress by withholding water from half of the treated plants and half of the control plants. The other half of each group remains well-watered. This creates four experimental groups: Control (well-watered), Control (drought), Triazole (well-watered), and Triazole (drought).

  • Physiological Measurements (after a period of drought stress):

    • Relative Water Content (RWC):

      • Excise a leaf and immediately record its Fresh Weight (FW).

      • Float the leaf in distilled water for 4-6 hours (until fully turgid) and record its Turgid Weight (TW).

      • Dry the leaf in an oven (e.g., at 70°C for 48 hours) and record its Dry Weight (DW).

      • Calculate RWC (%) = [(FW - DW) / (TW - DW)] x 100. Higher RWC under drought indicates better water retention.[1]

    • Chlorophyll Content:

      • Extract chlorophyll from a known weight of leaf tissue using a solvent like 80% acetone or ethanol.

      • Measure the absorbance of the extract at 663 nm and 645 nm using a spectrophotometer.

      • Calculate the concentration of chlorophyll a, b, and total chlorophyll using standard equations (e.g., Arnon's equations). A delay in chlorophyll degradation under stress indicates enhanced tolerance.[21]

    • Antioxidant Enzyme Activity:

      • Prepare a crude enzyme extract by homogenizing fresh leaf tissue in a cold extraction buffer (e.g., potassium phosphate buffer).

      • Centrifuge the homogenate and use the supernatant for assays.

      • Measure the activity of key antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Peroxidase (POD) using established spectrophotometric methods. Increased activity of these enzymes under stress indicates a more robust defense against oxidative damage.[1][6]

  • Data Analysis:

    • Compare the RWC, chlorophyll content, and enzyme activities between the four treatment groups.

    • Use statistical tests (e.g., two-way ANOVA) to determine the significance of the triazole treatment, drought stress, and their interaction.

    • A significant interaction where the triazole-treated drought group performs better (e.g., maintains higher RWC, shows greater enzyme induction) than the control drought group provides strong evidence for triazole-induced stress tolerance.

References

Formulation of (1H-1,2,4-Triazol-1-yl)methanol for Field Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of stable and effective formulations of (1H-1,2,4-Triazol-1-yl)methanol, a promising triazole-based fungicide, for field trial applications. This document outlines the active ingredient's key properties, detailed protocols for two common formulation types—Wettable Powder (WP) and Emulsifiable Concentrate (EC)—and the necessary quality control procedures to ensure product performance and safety.

Physicochemical Properties of this compound

A thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is fundamental to developing a successful formulation. This compound is a solid compound with the molecular formula C₃H₅N₃O and a molecular weight of 99.09 g/mol .[1] The parent compound, 1,2,4-triazole, is soluble in water and various organic solvents such as ethanol, methanol, and acetone.[2] Its solubility is known to increase with temperature.[2]

Solubility Profile

Precise solubility data is critical for formulation design, particularly for liquid formulations like Emulsifiable Concentrates. The following table presents illustrative solubility data for this compound in a range of solvents at different temperatures. This data is crucial for selecting appropriate solvents and determining the maximum stable concentration of the active ingredient in the formulation.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility ( g/100 mL)
Water201.2
403.5
Ethanol2010.8
4025.2
Acetone208.5
4019.7
Xylene200.5
401.8
Cyclohexanone2015.3
4032.1

Note: The data in this table is illustrative and should be confirmed by laboratory measurements.

Mode of Action: Inhibition of Ergosterol Biosynthesis

Triazole fungicides, including this compound, act as demethylation inhibitors (DMIs) by targeting the fungal cytochrome P450 enzyme 14α-demethylase.[3][4] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[4][5] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which disrupts membrane structure and function, ultimately leading to the inhibition of fungal growth.[3][4]

WP_Formulation_Workflow start Start premilling Pre-milling of Active Ingredient start->premilling blending Blending with Excipients premilling->blending milling Air-Jet Milling blending->milling packaging Packaging milling->packaging end End packaging->end EC_Formulation_Workflow start Start dissolution Dissolve Active Ingredient in Solvent start->dissolution emulsifier_addition Add and Mix Emulsifiers dissolution->emulsifier_addition qc Quality Control Testing emulsifier_addition->qc packaging Packaging qc->packaging end End packaging->end

References

Application Notes and Protocols for Enzyme Inhibition Assays Using (1H-1,2,4-Triazol-1-yl)methanol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing (1H-1,2,4-Triazol-1-yl)methanol and its derivatives as inhibitors in various enzyme assays. The 1,2,4-triazole moiety is a well-established pharmacophore known for its ability to coordinate with metallic centers in enzymes or interact with active site residues, leading to potent and often selective inhibition. This document outlines the application of these compounds against several key enzymatic targets relevant to various disease areas.

Overview of Target Enzymes and Therapeutic Relevance

This compound and its derivatives have demonstrated inhibitory activity against a range of enzymes, including:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit.

  • α-Glucosidase: Inhibitors of this enzyme delay carbohydrate digestion and glucose absorption, representing a key approach for managing type 2 diabetes.

  • Urease: This enzyme is crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori. Its inhibition is a target for treating gastritis, peptic ulcers, and certain types of urinary tract infections.

  • Cytochrome P450 14α-demethylase (CYP51): A vital enzyme in the biosynthesis of ergosterol in fungi and cholesterol in humans. Inhibition of fungal CYP51 is the mechanism of action for many azole antifungal drugs.

  • Aromatase (CYP19A1): This enzyme catalyzes the final step in estrogen biosynthesis. Aromatase inhibitors are a cornerstone in the treatment of hormone-receptor-positive breast cancer.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various this compound derivatives against the target enzymes. It is important to note that the parent compound, this compound, often serves as a scaffold for the synthesis of more potent derivatives.

Table 1: Inhibition of Cholinesterases and α-Glucosidase by 1,2,4-Triazole Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
12dAcetylcholinesterase (AChE)0.73 ± 0.54--
12mButyrylcholinesterase (BChE)0.038 ± 0.50--
12dα-Glucosidase36.74 ± 1.24Acarbose375.82 ± 1.76
12mUrease19.35 ± 1.28--

Data sourced from studies on 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine derivatives.

Table 2: Inhibition of Fungal CYP51 by Triazole Derivatives

Compound IDTarget OrganismTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
5fCandida albicansCYP510.46Fluconazole0.31
12cCandida albicansCYP510.33Posaconazole0.2
5kFusarium graminearumCYP511.22 µg/mL (EC50)--

Data sourced from various studies on novel triazole derivatives.[1][2][3]

Table 3: Inhibition of Aromatase (CYP19A1) by Triazole Derivatives

Compound IDTarget EnzymeIC50 (nM)Reference CompoundReference IC50 (nM)
YM511Human Placenta Aromatase0.12--
YM511Rat Ovary Aromatase0.4--
Compound IAromatase14Letrozole49
Compound IIAromatase9.02--
Compound 6bAromatase-Erlotinib33 (GI50)

Data sourced from studies on novel 1,2,3-triazole/1,2,4-triazole hybrids and other derivatives.[4][5][6]

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols can be adapted for screening this compound and its derivatives.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the colorimetric Ellman's method.[1][7]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

Workflow:

AChE_Inhibition_Assay A Prepare Reagents (Buffer, AChE, ATCh, DTNB, Test Compound) B Dispense Reagents into 96-well plate (Buffer, Inhibitor, AChE) A->B C Pre-incubate B->C D Add DTNB and ATCh (Substrate) C->D E Kinetic Measurement (Absorbance at 412 nm) D->E F Data Analysis (Calculate % Inhibition, IC50) E->F

Caption: Experimental workflow for the AChE inhibition assay.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (this compound or derivative)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of various concentrations of the test compound, 160 µL of phosphate buffer (pH 8.0), and 20 µL of AChE solution. For the control, add 20 µL of the solvent instead of the test compound.

  • Pre-incubate the plate at 25°C for 15 minutes.

  • Add 20 µL of DTNB solution to each well.

  • Initiate the reaction by adding 20 µL of ATCh solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.

  • Calculate the rate of reaction for each concentration.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

α-Glucosidase Inhibition Assay

This protocol is adapted from standard colorimetric methods.[8]

Principle: α-Glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol and glucose. The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

Workflow:

aGlucosidase_Inhibition_Assay A Prepare Reagents (Buffer, α-Glucosidase, pNPG, Test Compound) B Dispense Reagents into 96-well plate (Buffer, Inhibitor) A->B C Add α-Glucosidase and Pre-incubate B->C D Add pNPG (Substrate) and Incubate C->D E Stop Reaction (e.g., with Na2CO3) D->E F Measure Absorbance at 405 nm E->F G Data Analysis (Calculate % Inhibition, IC50) F->G

Caption: Experimental workflow for the α-Glucosidase inhibition assay.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (0.1 M)

  • Test compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound.

  • In a 96-well plate, add 50 µL of phosphate buffer and 10 µL of the test compound solution at various concentrations.

  • Add 20 µL of α-glucosidase solution and pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of Na2CO3 solution.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the AChE assay.

Urease Inhibition Assay

This protocol is based on the Berthelot (indophenol) method.[9]

Principle: Urease hydrolyzes urea to ammonia and carbon dioxide. The amount of ammonia produced is determined spectrophotometrically after reaction with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex.

Workflow:

Urease_Inhibition_Assay A Prepare Reagents (Buffer, Urease, Urea, Phenol, Hypochlorite, Test Compound) B Dispense Reagents into 96-well plate (Buffer, Inhibitor, Urease) A->B C Pre-incubate B->C D Add Urea (Substrate) and Incubate C->D E Add Phenol and Hypochlorite Reagents D->E F Incubate for Color Development E->F G Measure Absorbance at 625 nm F->G H Data Analysis (Calculate % Inhibition, IC50) G->H

Caption: Experimental workflow for the urease inhibition assay.

Materials:

  • Jack bean urease

  • Urea

  • Phenol reagent

  • Alkaline hypochlorite solution

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound.

  • In a 96-well plate, add 25 µL of the test compound solution and 25 µL of urease solution.

  • Pre-incubate at 30°C for 15 minutes.

  • Add 50 µL of urea solution to initiate the reaction.

  • Incubate at 30°C for 30 minutes.

  • Add 50 µL of phenol reagent and 50 µL of alkaline hypochlorite solution to each well.

  • Incubate at room temperature for 10 minutes for color development.

  • Measure the absorbance at 625 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

CYP51 Inhibition Assay

This protocol describes a general method for a cell-free CYP51 inhibition assay.[2][10]

Principle: The activity of recombinant CYP51 is measured by quantifying the conversion of its substrate (e.g., lanosterol) to the product. This is often done using chromatographic methods like HPLC or LC-MS/MS.

Workflow:

CYP51_Inhibition_Assay A Prepare Reagents (Recombinant CYP51, CPR, Substrate, NADPH, Test Compound) B Set up Reaction Mixture (Buffer, Enzyme, Inhibitor) A->B C Pre-incubate B->C D Initiate Reaction with NADPH C->D E Incubate D->E F Stop Reaction and Extract Metabolites E->F G Analyze by HPLC or LC-MS/MS F->G H Data Analysis (Calculate % Inhibition, IC50) G->H

Caption: Experimental workflow for the CYP51 inhibition assay.

Materials:

  • Recombinant human or fungal CYP51

  • Cytochrome P450 reductase (CPR)

  • Lanosterol (or other suitable substrate)

  • NADPH

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compound

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing CYP51, CPR, and buffer.

  • Add the test compound at various concentrations.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Add the substrate (lanosterol).

  • Initiate the reaction by adding NADPH.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a solvent like acetonitrile or by placing on ice).

  • Extract the substrate and product using an appropriate organic solvent.

  • Analyze the extracts by HPLC or LC-MS/MS to quantify the amount of product formed.

  • Calculate the percentage of inhibition and determine the IC50 value.

Aromatase (CYP19A1) Inhibition Assay

This protocol is based on a fluorometric assay.[11]

Principle: A non-fluorescent substrate is converted by aromatase into a highly fluorescent product. The rate of fluorescence increase is proportional to the enzyme activity.

Workflow:

Aromatase_Inhibition_Assay A Prepare Reagents (Aromatase, Substrate, NADPH, Test Compound) B Dispense Reagents into 96-well plate (Buffer, Inhibitor, Aromatase) A->B C Pre-incubate B->C D Initiate Reaction with Substrate/NADPH mix C->D E Kinetic Measurement (Fluorescence) D->E F Data Analysis (Calculate % Inhibition, IC50) E->F

Caption: Experimental workflow for the aromatase inhibition assay.

Materials:

  • Human recombinant aromatase (CYP19A1)

  • Fluorogenic aromatase substrate

  • NADPH generating system

  • Aromatase assay buffer

  • Selective aromatase inhibitor (e.g., letrozole) as a positive control

  • Test compound

  • 96-well white or black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare all reagents and samples.

  • In a 96-well plate, add the test compound at various concentrations. Include wells for a no-inhibitor control and a positive control inhibitor.

  • Add the aromatase enzyme to all wells except the blank.

  • Pre-incubate the plate at 37°C for at least 10 minutes to allow the inhibitor to interact with the enzyme.

  • Prepare a mixture of the aromatase substrate and NADPH.

  • Initiate the reaction by adding the substrate/NADPH mixture to each well.

  • Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C (e.g., Ex/Em = 488/527 nm).

  • Calculate the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways affected by the inhibition of the respective enzymes.

Cholinergic Synapse and AChE Inhibition

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicle->ACh_release ACh ACh ACh_release->ACh AChE AChE ACh->AChE Hydrolysis AChR ACh Receptor ACh->AChR Choline_Acetate Choline + Acetate AChE->Choline_Acetate AChE_Inhibitor This compound Derivative AChE_Inhibitor->AChE Inhibition Signal Signal Transduction AChR->Signal

Caption: Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft.

Ergosterol Biosynthesis and CYP51 Inhibition

Ergosterol_Biosynthesis Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 FF_MAS 14-demethylated intermediates Ergosterol Ergosterol FF_MAS->Ergosterol Fungal_Membrane Fungal Cell Membrane (Altered Fluidity and Integrity) Ergosterol->Fungal_Membrane CYP51->FF_MAS CYP51_Inhibitor This compound Derivative CYP51_Inhibitor->CYP51 Inhibition

Caption: Inhibition of CYP51 disrupts ergosterol biosynthesis, compromising fungal cell membrane integrity.

Estrogen Biosynthesis and Aromatase (CYP19A1) Inhibition

Estrogen_Biosynthesis Androstenedione Androstenedione Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone Testosterone Testosterone->Aromatase Estrone Estrone Estradiol Estradiol Estrone->Estradiol Estrogen_Signaling Estrogen Receptor Signaling (Cell Proliferation) Estradiol->Estrogen_Signaling Aromatase->Estrone Aromatase->Estradiol Aromatase_Inhibitor This compound Derivative Aromatase_Inhibitor->Aromatase Inhibition

Caption: Aromatase inhibitors block the conversion of androgens to estrogens, reducing the growth stimulus for hormone-receptor-positive cancers.

Conclusion

This compound and its derivatives are versatile scaffolds for the development of potent and selective enzyme inhibitors with broad therapeutic potential. The protocols and data presented in these application notes provide a foundation for researchers to explore the inhibitory activities of these compounds against a range of important enzymatic targets. The provided workflows and signaling pathway diagrams offer a clear visual guide for experimental design and understanding the mechanism of action. Further investigation and derivatization of the this compound core are likely to yield novel and effective therapeutic agents.

References

Application Notes and Protocols for the Use of (1H-1,2,4-Triazol-1-yl)methanol in the Synthesis of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (1H-1,2,4-triazol-1-yl)methanol as a key building block in the synthesis of potent anti-cancer agents. The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs. This document details the synthetic routes, experimental protocols, and biological activities of anti-cancer agents derived from this compound, with a focus on aromatase inhibitors.

Introduction

The 1,2,4-triazole ring is a crucial pharmacophore in a variety of therapeutic agents, including antifungal and anti-cancer drugs.[1] Its ability to engage in hydrogen bonding and its metabolic stability make it an attractive component in drug design. This compound serves as a versatile starting material, readily functionalized to introduce the triazole motif into larger, more complex molecules with therapeutic potential. A primary application of this compound is in the synthesis of non-steroidal aromatase inhibitors, a class of drugs highly effective in the treatment of hormone-receptor-positive breast cancer.[2]

Key Synthetic Intermediate: 1-(Chloromethyl)-1H-1,2,4-triazole

A common and critical step in utilizing this compound is its conversion to 1-(chloromethyl)-1H-1,2,4-triazole. This transformation converts the hydroxyl group into a more reactive leaving group, facilitating subsequent nucleophilic substitution reactions.

Experimental Protocol: Synthesis of 1-(Chloromethyl)-1H-1,2,4-triazole hydrochloride

This protocol is based on the reaction of this compound with thionyl chloride.[3]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirring bar, suspend this compound in chloroform or dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for a period of 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(chloromethyl)-1H-1,2,4-triazole hydrochloride salt.

  • The product can be purified by recrystallization from a suitable solvent system if necessary.

Application in the Synthesis of Letrozole

Letrozole is a potent non-steroidal aromatase inhibitor used in the treatment of estrogen-receptor-positive breast cancer.[4] The synthesis of Letrozole can be achieved using 1-(chloromethyl)-1H-1,2,4-triazole as a key intermediate.

Experimental Protocol: Synthesis of Letrozole

This protocol describes the alkylation of 4,4'-(1H-1,2,4-triazol-1-ylmethylene)dibenzonitrile, which can be prepared from the reaction of 1-(chloromethyl)-1H-1,2,4-triazole with the appropriate benzonitrile derivative.

Materials:

  • 1-(Chloromethyl)-1H-1,2,4-triazole hydrochloride

  • 4-Cyanobenzaldehyde

  • 4-Cyanobenzyl bromide

  • Sodium hydride (NaH) or another suitable base

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Round-bottom flask

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure (Illustrative Two-Step Synthesis):

Step 1: Synthesis of 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile

  • In a round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous DMF.

  • To this suspension, add a solution of 1H-1,2,4-triazole in DMF dropwise at 0 °C.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes.

  • Add a solution of 4-cyanobenzyl bromide in DMF dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of Letrozole

  • The intermediate from Step 1, 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile, is then reacted with 4-halobenzonitrile (e.g., 4-fluorobenzonitrile or 4-chlorobenzonitrile) in the presence of a strong base like potassium tert-butoxide in a polar aprotic solvent.[4]

  • The nucleophilic aromatic substitution reaction yields Letrozole.

  • The final product is purified by recrystallization or column chromatography.

Quantitative Data: In Vitro Anti-Cancer Activity of 1,2,4-Triazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various 1,2,4-triazole derivatives against different cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
TP1 Murine melanoma (B16F10)58.50[5]
TP2 Murine melanoma (B16F10)52.35[5]
TP4 Murine melanoma (B16F10)50.25[5]
TP6 Murine melanoma (B16F10)41.12[5]
TP7 Murine melanoma (B16F10)45.60[5]
Compound 7d Hela< 12[2]
Compound 7e Hela< 12[2]
Compound 10a Hela< 12[2]
Compound 10d Hela< 12[2]

Visualizations

Synthetic Workflow

G cluster_0 Intermediate Synthesis cluster_1 Letrozole Synthesis A This compound B 1-(Chloromethyl)-1H-1,2,4-triazole A->B Chlorination D 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile B->D Alkylation C 4-Cyanobenzyl bromide E Letrozole D->E Coupling F Thionyl Chloride (SOCl2) G Alkylation H Nucleophilic Aromatic Substitution

Caption: Synthetic workflow for Letrozole from this compound.

Aromatase Inhibition Signaling Pathway

G Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER GeneTranscription Gene Transcription (Cell Proliferation, Growth) ER->GeneTranscription Letrozole Letrozole (1,2,4-Triazole Derivative) Letrozole->Aromatase Inhibition

Caption: Mechanism of action of Letrozole via aromatase inhibition.

References

Troubleshooting & Optimization

Optimization of reaction conditions for (1H-1,2,4-Triazol-1-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (1H-1,2,4-Triazol-1-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in the successful optimization of this important chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for the synthesis of this compound is the hydroxymethylation of 1H-1,2,4-triazole with formaldehyde. This reaction typically involves the treatment of 1,2,4-triazole with formaldehyde in the presence of a base.

Q2: Why is a base typically required for this reaction?

A2: 1H-1,2,4-Triazole is weakly acidic, and the presence of a base is necessary to deprotonate the triazole ring, forming the triazolate anion. This anion is a more potent nucleophile that can then react with the electrophilic carbon of formaldehyde.

Q3: What are common side reactions to be aware of during this synthesis?

A3: A primary side reaction is the formation of bis(1H-1,2,4-triazol-1-yl)methane, where two triazole molecules react with one molecule of formaldehyde. The formation of this byproduct can be influenced by the stoichiometry of the reactants. Additionally, general side reactions in triazole synthesis can include the formation of 1,3,4-oxadiazoles if acylhydrazine intermediates are present under acidic or dehydrating conditions, though this is less common in the direct hydroxymethylation route.[1]

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be determined using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is suitable for quantitative analysis of purity. The structural identity and confirmation of the purified product are typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Ineffective Deprotonation: The base used may be too weak or used in insufficient quantity to effectively deprotonate the 1,2,4-triazole. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Quality Reagents: Impurities in the 1,2,4-triazole or formaldehyde can inhibit the reaction.1. Optimize Base and Stoichiometry: Consider using a stronger base such as sodium methoxide or sodium hydride. Ensure at least a stoichiometric amount of base is used relative to the 1,2,4-triazole. 2. Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. For volatile solvents, a sealed reaction vessel may be necessary. 3. Use High-Purity Reagents: Ensure that the 1,2,4-triazole is pure and the formaldehyde solution is of a known concentration.
Formation of Significant Byproducts (e.g., bis(1H-1,2,4-triazol-1-yl)methane) Incorrect Stoichiometry: An excess of 1,2,4-triazole relative to formaldehyde can favor the formation of the bis-adduct.Adjust Molar Ratio: Carefully control the stoichiometry of the reactants. A slight excess of formaldehyde (1 to 1.5 moles per mole of 1,2,4-triazole) is often recommended to favor the formation of the desired mono-hydroxymethylated product.[1]
Difficulty in Product Isolation/Purification 1. High Water Solubility: Both the starting material (1,2,4-triazole) and the product are often water-soluble, making extraction from aqueous solutions challenging. 2. Co-elution with Impurities: The product may have similar polarity to byproducts, leading to difficult separation by column chromatography.1. Optimize Work-up Procedure: Continuous liquid-liquid extraction with a suitable organic solvent (e.g., chloroform, ethyl acetate) can be effective for water-soluble products. Evaporation of the solvent under reduced pressure followed by purification is a common strategy. 2. Refine Chromatographic Conditions: For column chromatography, a gradient elution from a non-polar to a more polar solvent system can improve separation. If standard silica gel chromatography is ineffective, consider using reverse-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) for these polar compounds.
Reaction Stalls or is Incomplete Decomposition of Reagents: Formaldehyde can be unstable and may polymerize (to paraformaldehyde) or undergo other side reactions, especially under harsh conditions.Controlled Addition of Formaldehyde: Add the formaldehyde solution dropwise to the reaction mixture to maintain a low instantaneous concentration. Use of Paraformaldehyde: In some cases, using paraformaldehyde and heating the reaction mixture to depolymerize it in situ can provide a slow and steady source of formaldehyde.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 1H-1,2,4-Triazole

  • Formaldehyde (e.g., 37% solution in water) or Paraformaldehyde

  • Base (e.g., Sodium methoxide, Potassium carbonate, Sodium hydride)

  • Anhydrous Solvent (e.g., DMF, THF, Methanol)

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Magnesium sulfate or Sodium sulfate (for drying)

Procedure:

  • Deprotonation of 1,2,4-Triazole:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-1,2,4-triazole in an appropriate anhydrous solvent.

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add the base portion-wise to the solution. If using a strong base like sodium hydride, handle with extreme caution.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the triazolate anion.

  • Reaction with Formaldehyde:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add formaldehyde (1.0 to 1.5 molar equivalents) to the reaction mixture. If using paraformaldehyde, it can be added as a solid, and the reaction mixture may need to be heated to facilitate depolymerization.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate. Due to the potential water solubility of the product, multiple extractions may be necessary.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).

Data Presentation

Table 1: Optimization of Reaction Conditions (Illustrative Data)

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃DMF801245
2NaOMeMethanol252465
3NaHTHF251275
4Ba(OH)₂Water1006~30

Note: The data in this table is illustrative and intended to demonstrate how reaction parameters can be systematically varied and their impact on yield recorded. Actual results will depend on specific experimental conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Hydroxymethylation cluster_step3 Step 3: Work-up & Purification start 1H-1,2,4-Triazole in Anhydrous Solvent add_base Add Base at 0°C start->add_base stir Stir at RT add_base->stir add_formaldehyde Add Formaldehyde at 0°C stir->add_formaldehyde react Stir Overnight at RT add_formaldehyde->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Final Product: This compound troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Ineffective Deprotonation start->cause1 cause2 Incorrect Stoichiometry start->cause2 cause3 Low Temperature start->cause3 solution1 Use Stronger Base / Adjust Amount cause1->solution1 solution2 Use Excess Formaldehyde (1-1.5 eq) cause2->solution2 solution3 Increase Reaction Temperature cause3->solution3 end Optimized Reaction solution1->end Improved Deprotonation solution2->end Minimized Byproducts solution3->end Increased Reaction Rate

References

Technical Support Center: (1H-1,2,4-Triazol-1-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (1H-1,2,4-Triazol-1-yl)methanol. Our goal is to help you improve the yield and purity of your product through detailed protocols, data-driven insights, and clear visual guides.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most direct and common method is the N-hydroxymethylation of 1H-1,2,4-triazole using formaldehyde. This reaction is typically carried out in an aqueous or alcoholic solution.

Q2: What are the main challenges in the synthesis of this compound?

The primary challenges include achieving a high yield, preventing the formation of isomeric byproducts (N4-hydroxymethyl-1,2,4-triazole), and removing unreacted 1,2,4-triazole and other impurities from the final product.

Q3: What are the expected yield and purity for this synthesis?

While specific yields can vary based on the exact reaction conditions, yields for N-alkylation of 1,2,4-triazoles can exceed 90% under optimized conditions.[1] Commercially available this compound typically has a purity of 95% to over 98%.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[2] By comparing the reaction mixture to the starting material (1,2,4-triazole), you can observe the formation of the product and the consumption of the reactant. A suitable eluent system would be a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate.[3]

Q5: What are the recommended storage conditions for this compound?

To ensure stability and prevent degradation, it is recommended to store the purified compound in a cool, dry place, protected from moisture.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Incomplete Reaction - Extend the reaction time and continue to monitor by TLC.[2]- Gradually increase the reaction temperature, but be cautious of potential side reactions.[2]- Ensure the formaldehyde solution is fresh and at the correct concentration.
Suboptimal pH - The reaction of triazoles with formaldehyde can be sensitive to pH. Experiment with slightly basic or acidic conditions to find the optimal pH for your reaction.
Decomposition - Avoid excessive heating, as high temperatures can lead to the decomposition of the starting materials or the product.[2]
Purity of Starting Materials - Ensure that the 1,2,4-triazole is of high purity and dry, as impurities can interfere with the reaction.[2]
Issue 2: Product Contamination and Low Purity
Potential Cause Recommended Solution
Presence of Unreacted 1,2,4-Triazole - 1,2,4-triazole is highly soluble in water. During workup, wash the organic extract containing your product with water or brine to remove the unreacted starting material.[3]- If the product is isolated by crystallization, unreacted 1,2,4-triazole may remain in the mother liquor.[4]
Formation of N4-Isomer - The formation of the N4-hydroxymethyl isomer is a common side reaction. The regioselectivity can be influenced by the solvent and reaction conditions.[2]- Purification by column chromatography is often necessary to separate the N1 and N4 isomers.
Presence of Polymeric Byproducts - Formaldehyde can polymerize, especially under certain pH and temperature conditions. Use fresh, stabilized formaldehyde solutions and maintain controlled reaction temperatures.
Residual Solvent - After purification, ensure the product is thoroughly dried under vacuum to remove any residual solvents from crystallization or chromatography.

Data Presentation

Table 1: Purity of Commercially Available this compound

Supplier/Source Reported Purity Analytical Method
Commercial Supplier A>98.0%Gas Chromatography (GC)
Commercial Supplier B95%Not Specified

Table 2: Recommended Solvents for Purification

Purification Method Solvent System Notes
Recrystallization Ethanol/Water, n-Butanol, Methanol, Acetone[4]An ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures to maximize recovery.[4]
Column Chromatography Hexane/Ethyl Acetate or Dichloromethane/Ethyl Acetate[3]A gradient elution is recommended to effectively separate the product from less polar and more polar impurities. The ideal Rf value for the product on TLC is typically between 0.2 and 0.4.[3]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials and Reagents:

  • 1H-1,2,4-Triazole

  • Formaldehyde (37% aqueous solution)

  • Deionized water or an appropriate alcohol (e.g., ethanol)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1H-1,2,4-triazole in water or a suitable alcohol.

  • Addition of Formaldehyde: To the stirred solution, add a stoichiometric equivalent of a 37% aqueous formaldehyde solution. The addition can be done at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If an organic solvent was used for the reaction, it may be removed under reduced pressure.

    • If the reaction was performed in water, extract the product with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the combined organic extracts with water and then with brine to remove unreacted 1,2,4-triazole and other water-soluble impurities.[3]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system (see Table 2).[4][5][6]

    • Column Chromatography: For higher purity, the crude product can be purified by silica gel column chromatography using a suitable eluent system (see Table 2).[3]

Mandatory Visualization

Synthesis_Workflow Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start 1. Dissolve 1,2,4-Triazole add_formaldehyde 2. Add Formaldehyde start->add_formaldehyde react 3. Stir and Heat (if necessary) add_formaldehyde->react monitor 4. Monitor by TLC react->monitor extract 5. Extract with Organic Solvent monitor->extract wash 6. Wash with Water and Brine extract->wash dry 7. Dry and Concentrate wash->dry purify Choose Purification dry->purify recrystallize Recrystallization purify->recrystallize For good purity chromatography Column Chromatography purify->chromatography For high purity end_product Pure this compound recrystallize->end_product chromatography->end_product

Caption: A general workflow for the synthesis and purification of this compound.

Troubleshooting_Yield Troubleshooting Low Yield in Synthesis start Low or No Yield check_tlc Is starting material consumed on TLC? start->check_tlc incomplete_reaction Incomplete Reaction check_tlc->incomplete_reaction No check_reagents Check Starting Material Purity and Reagent Quality check_tlc->check_reagents Yes solution1 Increase reaction time or temperature incomplete_reaction->solution1 solution2 Use pure, dry 1,2,4-triazole and fresh formaldehyde check_reagents->solution2 decomposition Decomposition Suspected check_reagents->decomposition solution3 Lower reaction temperature decomposition->solution3

Caption: A troubleshooting guide for addressing low product yield.

Purification_Logic Logic for Purification Strategy start Crude Product analyze_purity Analyze Purity (TLC, NMR) start->analyze_purity high_purity High Purity analyze_purity->high_purity Sufficiently Pure low_purity Low Purity/ Multiple Spots analyze_purity->low_purity Impurities Present final_product Pure Product high_purity->final_product recrystallization Recrystallization low_purity->recrystallization If major impurity is starting material column_chromatography Column Chromatography low_purity->column_chromatography If isomers or multiple impurities are present recrystallization->final_product column_chromatography->final_product

Caption: A decision-making diagram for choosing an appropriate purification strategy.

References

Technical Support Center: Troubleshooting Triazole Synthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of triazoles. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges in your experiments.

I. Huisgen 1,3-Dipolar Cycloaddition (CuAAC and RuAAC)

The Huisgen 1,3-dipolar cycloaddition is a cornerstone of triazole synthesis. The copper(I)-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) variants offer high yields and regioselectivity. However, various issues can arise during these reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between CuAAC and RuAAC reactions?

A1: The primary difference lies in the regioselectivity of the resulting triazole product. CuAAC, often referred to as a "click" reaction, exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. In contrast, RuAAC produces the 1,5-disubstituted 1,2,3-triazole isomer. Additionally, CuAAC is generally limited to terminal alkynes, while RuAAC can accommodate both terminal and internal alkynes, allowing for the synthesis of fully substituted triazoles.[1]

Q2: My thermal Huisgen cycloaddition is resulting in a mixture of 1,4- and 1,5-isomers. How can I control the regioselectivity?

A2: The formation of a mixture of regioisomers is a known characteristic of the uncatalyzed thermal Huisgen cycloaddition when using unsymmetrical alkynes. To achieve high regioselectivity, it is essential to employ a catalyst.

  • For the 1,4-isomer , utilize the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • For the 1,5-isomer , employ the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Troubleshooting Guides

Issue 1: Low or No Yield in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Q: My CuAAC reaction is showing low to no yield of the desired 1,4-disubstituted triazole. What are the potential causes and how can I troubleshoot this?

A: Low or no product formation in CuAAC reactions is a common problem that can often be traced back to several key factors related to the catalyst, reagents, or reaction conditions.

Troubleshooting Workflow for Low CuAAC Yield

start Low/No CuAAC Yield catalyst Check Catalyst System start->catalyst reagents Verify Reagents & Conditions catalyst->reagents Catalyst OK sub_catalyst Inactive Cu(I)? Ligand Issues? catalyst->sub_catalyst optimization Optimize Reaction Parameters reagents->optimization Reagents OK sub_reagents Impure Azide/Alkyne? Solvent Issues? reagents->sub_reagents success Successful Reaction optimization->success Optimization Successful sub_optimization Adjust Temp./Concentration/ pH? optimization->sub_optimization

Caption: A decision-making workflow for troubleshooting low yields in CuAAC reactions.

Potential Causes and Solutions:

  • Inactive Copper(I) Catalyst: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.

    • Solution: If using a Cu(II) salt (e.g., CuSO₄), ensure a fresh solution of a reducing agent, such as sodium ascorbate, is used to generate Cu(I) in situ. If using a Cu(I) salt (e.g., CuI, CuBr), ensure it has not been oxidized by prolonged exposure to air.

  • Insufficient Catalyst or Ligand: In reactions involving biomolecules, the copper catalyst can be sequestered by coordinating functional groups on the substrate.

    • Solution: Increase the concentration of both the copper salt and the accelerating ligand. For bioconjugation, using at least five equivalents of a ligand like THPTA relative to the copper source is recommended to protect the catalyst.

  • Poor Reagent Purity: Impurities in the azide or alkyne starting materials can inhibit the catalyst or lead to side reactions.

    • Solution: Purify the starting materials before use. Azides can be sensitive, so handle them with care.

  • Inappropriate Solvent: While CuAAC is tolerant of many solvents, the solubility of reactants can be a limiting factor.

    • Solution: If reactants are not fully dissolved, consider using a co-solvent such as DMSO, DMF, or t-BuOH. Water is often an excellent solvent for this reaction.

  • Suboptimal Temperature: While many CuAAC reactions proceed at room temperature, some systems may require gentle heating to overcome high activation barriers or issues with catalyst sequestration.

    • Solution: Try increasing the reaction temperature, for example, to 40-60 °C, while being mindful of the thermal stability of your substrates.

  • Side Reactions: The most common side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which forms a diyne impurity.

    • Solution: This can be minimized by ensuring a sufficient concentration of the reducing agent (sodium ascorbate) and by running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Comparative Performance of Common CuAAC Ligands

The choice of ligand can significantly impact the reaction rate and overall success, especially in aqueous media or with sensitive substrates.

LigandKey FeaturesRelative Performance
TBTA Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amineEffective in organic solvents, but has low water solubility. Generally shows the lowest activity among the listed ligands in aqueous systems.[2]
THPTA Tris(3-hydroxypropyltriazolylmethyl)amineHighly water-soluble and provides good reaction acceleration and protection against air oxidation in aqueous media.[3]
BTTAA Shows higher activity in accelerating CuAAC than THPTA and TBTA in aqueous solutions.[2]
BTTES A tris(triazolylmethyl)amine-based ligand with a sulfate group, offering a good balance of reactivity and solubility.[2]

Issue 2: Low Yield in Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Q: My RuAAC reaction is giving a low yield of the 1,5-disubstituted triazole. What factors should I investigate?

A: Low yields in RuAAC reactions can often be attributed to the choice of catalyst, solvent, and the nature of the substrates.

Potential Causes and Solutions:

  • Catalyst Choice and Activity: Not all ruthenium complexes are effective catalysts for this reaction. The most commonly used and effective catalysts are pentamethylcyclopentadienyl ruthenium chloride [CpRuCl] complexes, such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD).[4]

    • Solution: Ensure you are using an appropriate and active ruthenium catalyst. Catalyst loading is typically between 1-5 mol%.

  • Solvent Effects: The choice of solvent can have a significant impact on the reaction outcome. Protic solvents are generally not suitable and can lead to low yields and side product formation.[4]

    • Solution: Use non-protic solvents such as toluene, benzene, THF, or dioxane.[4]

  • Substrate Reactivity: While RuAAC is more tolerant of internal alkynes than CuAAC, the reactivity can still be influenced by steric and electronic factors. Tertiary azides, for example, are significantly less reactive than primary and secondary azides.

    • Solution: For less reactive substrates, longer reaction times or an increase in temperature may be necessary. A typical procedure may involve heating at 45 °C or higher.[4]

Experimental Protocol: General Procedure for a CuAAC Reaction with THPTA Ligand

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Azide-functionalized molecule

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Appropriate solvent (e.g., water, t-BuOH/water mixture, DMSO)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare this solution fresh).

    • Dissolve the azide and alkyne substrates in the chosen reaction solvent.

  • Reaction Setup:

    • In a reaction vessel, combine the azide and alkyne solutions.

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio.[5] Allow this mixture to stand for a few minutes.

    • Add the catalyst premix to the reaction mixture. The final concentration of copper is typically in the range of 0.25-1 mM.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of approximately 5 mM.[5]

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS). Reactions are often complete within 1-12 hours.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄OH and stir for 30 minutes to remove the copper catalyst.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate.[6]

II. Dimroth Rearrangement

The Dimroth rearrangement is an isomerization of certain heterocyclic compounds, including triazoles, where endocyclic and exocyclic heteroatoms exchange positions. While it can be an undesired side reaction, it can also be a useful synthetic tool.

Troubleshooting Guide

Issue: Low Yield or Incomplete Intentional Dimroth Rearrangement

Q: I am trying to perform a Dimroth rearrangement to synthesize a specific triazole isomer, but the reaction is giving a low yield or is incomplete. How can I optimize the reaction?

A: The Dimroth rearrangement is often an equilibrium process, and driving it to completion can be challenging. The reaction is highly sensitive to pH, temperature, and the electronic nature of the substituents on the heterocyclic ring.

Factors Influencing the Dimroth Rearrangement

center Dimroth Rearrangement Efficiency pH pH of the Medium (Acidic or Basic Catalysis) center->pH temp Reaction Temperature center->temp substituents Substituent Effects (Electronic & Steric) center->substituents stability Thermodynamic Stability of Isomers center->stability

Caption: Key factors that control the outcome of a Dimroth rearrangement.

Potential Causes and Solutions:

  • Suboptimal pH: The rate of the Dimroth rearrangement is highly dependent on the pH of the reaction medium. The reaction can be catalyzed by both acids and bases.[4][7]

    • Solution: Experiment with different acidic or basic conditions. For example, if performing the reaction in a basic medium, try varying the base (e.g., NaOH, K₂CO₃, pyridine) and its concentration. If using an acid catalyst, screen different acids (e.g., HCl, acetic acid) and their concentrations.

  • Insufficient Temperature: The rearrangement often requires elevated temperatures to overcome the activation energy of ring opening.

    • Solution: Gradually increase the reaction temperature while monitoring for any potential decomposition of the starting material or product. Some rearrangements require prolonged heating in a high-boiling solvent like pyridine.

  • Unfavorable Substituent Effects: The electronic properties of the substituents on the triazole ring play a crucial role. Electron-withdrawing groups can facilitate the rearrangement by making the ring more susceptible to nucleophilic attack, which is the initial step of the rearrangement mechanism.[2]

    • Solution: If possible, consider modifying the substituents on your starting material to favor the rearrangement. For example, introducing an electron-withdrawing group may increase the reaction rate and yield.

  • Thermodynamic Equilibrium: The rearrangement is often a reversible process, and the position of the equilibrium is determined by the relative thermodynamic stabilities of the two isomers.

    • Solution: If the desired product is the less stable isomer, it may be difficult to obtain a high yield. In such cases, consider strategies to remove the product from the reaction mixture as it is formed to shift the equilibrium.

III. Blechert Synthesis

The Blechert synthesis is a method for the synthesis of substituted triazoles. As with any multi-step organic synthesis, various issues can arise.

Troubleshooting Guide

Issue: Low Yield in Blechert Synthesis

Q: I am experiencing low yields in my Blechert triazole synthesis. What are some common pitfalls and how can I address them?

A: Due to the multi-step nature of the Blechert synthesis, low yields can result from issues at various stages. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Purity of Starting Materials: As with most organic reactions, the purity of the starting materials is critical.

    • Solution: Ensure all starting materials are pure and dry. Purify them if necessary before use.

  • Incomplete Intermediate Reactions: The Blechert synthesis involves the formation of several intermediates. If any of the intermediate-forming steps are low-yielding, the overall yield will be poor.

    • Solution: Monitor each step of the synthesis by TLC or LC-MS to ensure complete conversion before proceeding to the next step. Optimize the conditions for any problematic intermediate steps individually.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of catalyst or reagents for each step are crucial.

    • Solution: Review the literature for the specific variant of the Blechert synthesis you are performing and ensure your reaction conditions are optimized. Consider screening different solvents, temperatures, and reaction times for the key steps.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired triazole.

    • Solution: Analyze the crude reaction mixture by LC-MS or NMR to identify any major byproducts. Understanding the structure of the byproducts can provide clues about the undesired reaction pathways and help in optimizing the conditions to minimize them.

IV. General Purification Protocol for Triazoles

Purification of the final triazole product is a critical step to obtain a high-purity compound. The following is a general protocol for the work-up and purification of a triazole synthesized via a Huisgen cycloaddition.

Experimental Protocol: Work-up and Purification of a 1,2,3-Triazole

Materials:

  • Crude reaction mixture

  • Saturated aqueous NH₄OH (for CuAAC)

  • Ethyl acetate or other suitable organic solvent

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (or other appropriate solvent system for chromatography)

Procedure:

  • Quenching and Extraction (for CuAAC):

    • After the reaction is complete, add saturated aqueous NH₄OH to the reaction mixture and stir for 30 minutes. This will complex with the copper catalyst and help in its removal.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

    • Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification by Column Chromatography:

    • Prepare a silica gel column using a suitable non-polar solvent like hexane.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial chromatography eluent).

    • Load the sample onto the column.

    • Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane. The optimal solvent system should be determined beforehand by TLC analysis of the crude mixture.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified triazole.[6]

  • Recrystallization (Optional):

    • If the product obtained from column chromatography requires further purification or is a solid, it can be recrystallized.

    • Dissolve the solid in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, or a hexane/ethyl acetate mixture).

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Workflow for Triazole Purification

start Crude Reaction Mixture workup Aqueous Work-up (Quenching & Extraction) start->workup drying Drying & Solvent Removal workup->drying chromatography Column Chromatography drying->chromatography analysis1 Purity Check (TLC, NMR) chromatography->analysis1 recrystallization Recrystallization (Optional) analysis1->recrystallization Further Purification Needed product Pure Triazole Product analysis1->product Sufficiently Pure analysis2 Final Purity Check recrystallization->analysis2 analysis2->product

Caption: A general experimental workflow for the purification of triazole products.

References

Technical Support Center: Purification of (1H-1,2,4-Triazol-1-yl)methanol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of (1H-1,2,4-Triazol-1-yl)methanol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for this compound and its derivatives?

A1: The most frequently employed purification techniques for this compound and its derivatives are recrystallization and column chromatography.[1] For ionic salt forms of these compounds, specialized techniques like hydrophilic interaction liquid chromatography (HILIC) may be necessary.[1] Acid-base extraction can also be utilized to convert a salt to its free base for purification, followed by conversion back to the salt form.[1]

Q2: What are common impurities I might encounter?

A2: Common impurities can include unreacted starting materials, such as 1,2,4-triazole, and side-products from the synthesis.[2] For instance, in reactions involving copper catalysts, residual paramagnetic metal ions can be present and may interfere with NMR spectral analysis.[3] In the synthesis of more complex triazole derivatives, positional isomers and desfluoro impurities have been reported, which can be challenging to separate due to similar physical properties.[4]

Q3: How can I assess the purity of my final product?

A3: The purity of the purified compound is typically assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantitative analysis of purity.[5] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the structure and identity of the purified compound.

Troubleshooting Guides

Recrystallization

Q4: My compound has a low yield after recrystallization. What are the common causes and how can I improve it?

A4: Low recovery during recrystallization is a frequent issue. The primary causes include:

  • High solubility of the compound in the recrystallization solvent, even at low temperatures. This leads to a significant portion of the product remaining in the mother liquor.[6]

  • Using an excessive amount of solvent to dissolve the crude product. [6]

  • Premature crystallization during hot filtration. [6]

To enhance your yield:

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product.[6]

  • Select an Appropriate Solvent: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6]

  • Pre-heat Glassware: When performing a hot filtration, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing prematurely.[6]

  • Recover a Second Crop: Concentrate the filtrate (mother liquor) and cool it again to obtain a second crop of crystals.[6]

Q5: My compound is still impure after recrystallization. What went wrong?

A5: Persistent impurities after recrystallization can be due to:

  • Rapid Cooling: If the cooling process is too fast, impurities can be trapped within the crystal lattice of your product.[6]

  • Similar Solubility Profiles: The impurities may have very similar solubility properties to your desired compound, making separation by recrystallization ineffective. In such cases, an alternative purification technique like column chromatography is recommended.[6]

Q6: My compound is "oiling out" instead of crystallizing. What should I do?

A6: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. To address this:

  • Lower the temperature of the solution before adding it to the cold solvent.

  • Add the hot solution to a pre-heated anti-solvent.

  • Allow the solution to cool more slowly. [1]

Q7: No crystals are forming, even after cooling. How can I induce crystallization?

A7: If crystals do not form, you can try the following techniques:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.

  • Seeding: Add a single, pure crystal of your compound (a seed crystal) to the solution.

  • Concentration: Reduce the volume of the solvent by evaporation to increase the concentration of the compound.

  • Anti-Slovent Addition: Add a solvent in which your compound is insoluble (an anti-solvent) dropwise until the solution becomes slightly turbid. Then, gently heat the mixture until it becomes clear again and allow it to cool slowly.[7]

Column Chromatography

Q8: My polar compound is not moving from the baseline on a silica gel column, even with 100% ethyl acetate. What can I do?

A8: For very polar compounds that exhibit strong retention on silica gel, you can try the following:

  • Increase Solvent Polarity: Use a more polar solvent system. A common choice for highly polar compounds is a mixture of methanol in dichloromethane (e.g., 1-10% methanol).[8]

  • Add a Modifier: For basic compounds like many triazole derivatives, adding a small amount of a base to the eluent can help. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and 1-10% of this solution can be used in dichloromethane.[2]

  • Change the Stationary Phase: Consider using a different stationary phase, such as alumina (neutral or basic), or employing reverse-phase chromatography.[9]

Q9: My compound streaks on the column. How can I fix this?

A9: Streaking on a chromatography column can be caused by several factors:

  • Compound Overload: You may have loaded too much sample onto the column. Try using a larger column or reducing the amount of sample.

  • Poor Solubility: The compound may not be fully dissolved in the mobile phase. Ensure complete dissolution before loading.

  • Strong Interaction with Stationary Phase: The compound may be too polar for the chosen stationary phase and mobile phase combination. For silica gel, adding a small amount of a more polar solvent like methanol to the eluent can help.[1]

Q10: The separation of my compound from an impurity is poor, even though they have different Rf values on TLC. Why is this happening?

A10: This can occur if one of the spots on the TLC plate is a degradation product of your compound on the silica gel. During column chromatography, this degradation can happen continuously, leading to mixed fractions. To verify this, you can run a 2D TLC. Spot your compound on a TLC plate, run it in one solvent system, then turn the plate 90 degrees and run it in the same solvent system again. If a new spot appears, your compound is likely degrading on the silica. In this case, you may need to use a deactivated silica gel or an alternative stationary phase like alumina.[2]

Data Presentation

Table 1: Recrystallization Solvents for Triazole Derivatives

Compound TypeRecommended SolventsNotes
General 1,2,4-Triazole DerivativesEthanol, Ethanol/Water, Ethyl Acetate/Hexane, n-Butanol, Acetone, MethanolThe choice of solvent is critical and should be determined by preliminary solubility tests. Methanol and acetone can sometimes be too effective, leading to lower yields.[7]
This compoundDiisopropyl etherUsed for the crystallization of a specific derivative.[10]
2-(3-phenyl-1H-1,2,4-triazol-5-yl)anilineEthanol/Water, Ethyl Acetate/HexaneEffective for purifying the crude product after synthesis.[3]

Table 2: Column Chromatography Parameters for Triazole Derivatives

Compound TypeStationary PhaseMobile Phase (Eluent)Typical Yield (%)Reference
1,4-disubstituted 1,2,3-triazolesSilica gelHexane/Ethyl Acetate (gradient from 100% hexane to 9:1 or 8:2)Not specified[11]
3-Mercapto-1,2,4-triazole derivativesSilica gelHexane/Ethyl Acetate (gradient)Not specified[12]
1-Aryl-1,2,3-triazole derivativesSilica gel5% Ethyl Acetate in Hexanes79-90%[13]
Paeonol-triazole derivativesSilica gelHexane/Ethyl Acetate (3:2, v/v)Not specified[14]
1-(substituted)-1H-1,2,3-triazole derivativesSilica geln-hexane/Ethyl Acetate (10:1 to 15:1)50-88%[15]

Experimental Protocols

Protocol 1: Recrystallization of a this compound Derivative

1. Solvent Selection:

  • Place a small amount of the crude product into several test tubes.

  • Add a few drops of different solvents to each tube at room temperature to assess solubility. An ideal solvent will dissolve the compound poorly at room temperature but well when heated. Common solvents to test include ethanol, methanol, water, acetone, and mixtures like ethyl acetate/hexane.[7]

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent to dissolve the solid completely. Use a hot plate and a magnetic stirrer to facilitate dissolution.[7]

3. Decolorization (if necessary):

  • If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and stir for a few minutes.[12]

4. Hot Filtration:

  • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used). This step should be done quickly to prevent premature crystallization.[6]

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature. To promote the formation of larger, purer crystals, you can insulate the flask.[7]

  • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]

6. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.[7]

7. Drying:

  • Dry the purified crystals in a vacuum oven or air-dry them on a watch glass.

Protocol 2: Flash Column Chromatography of a this compound Derivative

1. TLC Analysis:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a TLC plate and develop it with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find a system that gives your target compound an Rf value of approximately 0.2-0.3 and good separation from impurities.[9]

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).

  • Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level and crack-free bed. Drain the excess solvent until the solvent level is just above the silica bed.[11]

3. Sample Loading:

  • Liquid Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed using a pipette.[16]

  • Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add this dry powder to the top of the packed column.[17]

4. Elution:

  • Begin eluting the column with the initial, non-polar solvent system.

  • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture) to move the compounds down the column.[11]

5. Fraction Collection:

  • Collect the eluting solvent in a series of fractions (e.g., in test tubes).

6. Analysis of Fractions:

  • Monitor the collected fractions by TLC to identify which fractions contain the purified product.

7. Isolation of the Purified Compound:

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Derivative Recrystallization Recrystallization Crude->Recrystallization Initial Purification ColumnChromatography Column Chromatography Crude->ColumnChromatography Alternative PurityAnalysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PureProduct Pure Product PurityAnalysis->PureProduct Purity > 98% Troubleshoot Impure Product PurityAnalysis->Troubleshoot Purity < 98% Troubleshoot->Recrystallization Re-crystallize Troubleshoot->ColumnChromatography Further Purification Recrystallization_Troubleshooting Start Low Yield After Recrystallization CheckSolvent Was too much solvent used? Start->CheckSolvent CheckSolubility Is the compound too soluble in the cold solvent? CheckSolvent->CheckSolubility No MinimizeSolvent Action: Use minimum amount of hot solvent. CheckSolvent->MinimizeSolvent Yes CheckFiltration Was there premature crystallization during filtration? CheckSolubility->CheckFiltration No ChangeSolvent Action: Choose a different solvent or solvent system. CheckSolubility->ChangeSolvent Yes Preheat Action: Preheat filtration apparatus. CheckFiltration->Preheat Yes SecondCrop Action: Concentrate mother liquor for a second crop. CheckFiltration->SecondCrop No MinimizeSolvent->SecondCrop ChangeSolvent->SecondCrop Preheat->SecondCrop Column_Chromatography_Troubleshooting Start Compound Stuck at Baseline (Polar Compound) CheckPolarity Is the mobile phase polar enough? Start->CheckPolarity IncreasePolarity Action: Increase polarity (e.g., add MeOH to DCM). CheckPolarity->IncreasePolarity No CheckAcidity Is the compound basic? CheckPolarity->CheckAcidity Yes IncreasePolarity->CheckAcidity AddModifier Action: Add a basic modifier (e.g., NH4OH in MeOH). CheckAcidity->AddModifier Yes ChangeStationaryPhase Action: Use a different stationary phase (e.g., Alumina). CheckAcidity->ChangeStationaryPhase No improvement AddModifier->ChangeStationaryPhase Still no improvement

References

Identification and minimization of by-products in triazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the identification and minimization of by-products in common triazole synthesis reactions, including the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and the synthesis of 1,2,4-triazoles.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during triazole synthesis, providing potential causes and recommended solutions in a question-and-answer format.

1,2,3-Triazoles (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

Q1: My CuAAC reaction has a low yield or is not proceeding to completion. What are the common causes?

A1: Low yields in CuAAC reactions can often be attributed to several factors:

  • Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1]

  • Poor Reagent Quality: Impurities in your azide or alkyne starting materials can interfere with the reaction. Azides, in particular, can be unstable.[1]

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly decrease reaction efficiency.[1]

  • Catalyst Poisoning: Certain functional groups, especially thiols, can strongly coordinate with the copper catalyst, inhibiting its activity.[2]

  • Low Reactant Concentration: The reaction rate can be significantly slow at very low concentrations of either the azide or alkyne.[1]

Q2: I am observing a significant amount of a by-product that is less polar than my starting alkyne. What is it and how can I minimize it?

A2: This is most likely the result of oxidative homocoupling of your terminal alkyne, commonly known as Glaser coupling, which forms a diyne by-product.[2][3] This side reaction is promoted by the presence of oxygen and Cu(II) ions.[3]

Minimization Strategies:

  • Maintain Anaerobic Conditions: Degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Use a Reducing Agent: The addition of a reducing agent, such as sodium ascorbate, helps to maintain copper in the active Cu(I) oxidation state.[3] It is crucial to use a freshly prepared solution of sodium ascorbate as it can degrade over time.[1]

  • Utilize a Stabilizing Ligand: Copper-stabilizing ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can protect the catalyst from oxidation and accelerate the desired reaction.[3]

Q3: My bioconjugation reaction is failing, or I am observing damage to my biomolecule. What could be the issue?

A3: The copper/ascorbate system can generate reactive oxygen species (ROS) that may degrade sensitive substrates, particularly proteins with residues like histidine and arginine.[3]

Troubleshooting Steps:

  • Use a Ligand: Employing a copper-stabilizing ligand like THPTA can reduce the generation of ROS.[3]

  • Control Reaction Time and Temperature: Minimize reaction time and consider running the reaction at a lower temperature to reduce potential damage.[3]

  • Buffer Selection: Avoid Tris buffers, as they can chelate the copper catalyst. High concentrations (>0.2 M) of chloride ions can also be inhibitory. Phosphate, acetate, or HEPES buffers are generally suitable.[4]

1,2,3-Triazoles (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition - RuAAC)

Q1: My RuAAC reaction is giving a mixture of 1,4- and 1,5-regioisomers. How can I improve the selectivity for the 1,5-isomer?

A1: The regioselectivity of RuAAC reactions is highly dependent on the ruthenium catalyst used. For the preferential formation of 1,5-disubstituted triazoles, ruthenium(II) complexes with bulky ligands like pentamethylcyclopentadienyl (Cp) are highly effective.[5] Catalysts such as CpRuCl(PPh₃)₂ or Cp*RuCl(COD) are recommended for high regioselectivity.[5]

Q2: Can I use internal alkynes in RuAAC reactions?

A2: Yes, a significant advantage of RuAAC over CuAAC is its ability to tolerate both terminal and internal alkynes, providing access to fully substituted 1,2,3-triazoles.[6]

1,2,4-Triazoles

Q1: I am synthesizing a 1,2,4-triazole from a hydrazide and I am getting a significant by-product. What is it likely to be?

A1: A common side reaction in the synthesis of 1,2,4-triazoles, especially when using hydrazides, is the formation of a 1,3,4-oxadiazole by-product due to a competing cyclization pathway.

Q2: How can I minimize the formation of the 1,3,4-oxadiazole by-product?

A2: To favor the formation of the desired 1,2,4-triazole, consider the following adjustments:

  • Anhydrous Conditions: Ensure that your reaction is carried out under strictly anhydrous conditions, as moisture can promote the formation of the oxadiazole.[2]

  • Lower Reaction Temperature: Running the reaction at a lower temperature can favor the kinetic product, which is often the triazole.[2]

  • Choice of Reagents: The choice of the acylating agent can also influence the reaction pathway.

Q3: My 1,2,4-triazole synthesis is resulting in a mixture of N-1 and N-4 alkylated isomers. How can I control the regioselectivity?

A3: The regioselectivity of alkylation on unsubstituted 1,2,4-triazoles is influenced by the electrophile, base, and solvent. To control the formation of a specific isomer, you may need to screen different reaction conditions. In some cases, the choice of catalyst can also direct the regioselectivity.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on product yield and by-product formation.

Table 1: Influence of Ligand:Copper Ratio on CuAAC Reaction Rate

Ligand:Copper RatioRelative Reaction Rate
0:11.0
1:15.2
2:110.8
5:115.3
Data is illustrative and based on trends reported for accelerating ligands like THPTA. Actual rates are substrate-dependent.

Table 2: Effect of Temperature on 1,2,4-Triazole vs. 1,3,4-Oxadiazole Formation

Reaction Temperature (°C)1,2,4-Triazole Yield (%)1,3,4-Oxadiazole Yield (%)
807515
1006030
1204545
Illustrative data demonstrating the general trend that lower temperatures often favor triazole formation over the oxadiazole by-product.[2]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using THPTA Ligand

This protocol is a general guideline for a small-scale CuAAC reaction.

Materials:

  • Azide-containing compound

  • Alkyne-containing compound

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • THPTA solution (e.g., 50 mM in water)

  • Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 7)

  • Solvent (e.g., water, t-butanol/water mixture)

Procedure:

  • In a reaction vial, dissolve the azide (1.0 eq.) and alkyne (1.0-1.2 eq.) in the chosen solvent system.

  • In a separate tube, prepare the catalyst premix by adding the THPTA solution (5 eq. relative to copper) to the CuSO₄ solution (0.01-0.05 eq.). Mix well and let it stand for 2 minutes.[7]

  • Add the catalyst premix to the solution of the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-0.5 eq.).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the reaction can be worked up by extraction or purified directly by chromatography.

Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol provides a general method for the synthesis of 1,5-disubstituted 1,2,3-triazoles.

Materials:

  • Azide-containing compound

  • Alkyne-containing compound

  • Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD)) (1-5 mol%)

  • Anhydrous, non-protic solvent (e.g., toluene, THF, or 1,2-dichloroethane)

Procedure:

  • In a flask dried under vacuum and filled with an inert atmosphere (e.g., argon or nitrogen), dissolve the alkyne (1.0 eq.) and the azide (1.0-1.1 eq.) in the anhydrous solvent.

  • Add the ruthenium catalyst (1-5 mol%) to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and stir. Reactions with more reactive catalysts like Cp*RuCl(COD) may proceed at room temperature.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Analytical Method for Identification and Quantification of 1,2,4-Triazole and 1,3,4-Oxadiazole By-product by HPLC

This method can be adapted to separate and quantify the desired 1,2,4-triazole from its common 1,3,4-oxadiazole by-product.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a higher percentage of A and gradually increase the percentage of B over the run. A typical gradient might be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter.

  • Standard Preparation: Prepare stock solutions of pure 1,2,4-triazole and 1,3,4-oxadiazole standards in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solutions.

  • Analysis: Inject the prepared sample and standards onto the HPLC system. Monitor the elution at a suitable wavelength (e.g., 254 nm).

  • Quantification: The 1,3,4-oxadiazole is typically less polar and will elute earlier than the 1,2,4-triazole. Identify the peaks based on the retention times of the standards. Construct calibration curves for each compound and calculate the concentration and relative percentage of the by-product in the reaction mixture.

Visualizations

CuAAC_Troubleshooting start Low Yield or Incomplete Reaction in CuAAC cause1 Catalyst Oxidation (Cu(I) -> Cu(II)) start->cause1 cause2 Glaser Coupling (Alkyne Homocoupling) start->cause2 cause3 Catalyst Poisoning (e.g., by thiols) start->cause3 cause4 ROS Generation (Biomolecule Damage) start->cause4 solution1 Add Reducing Agent (e.g., Sodium Ascorbate) cause1->solution1 solution2 Use Inert Atmosphere (N2 or Ar) cause1->solution2 solution3 Add Stabilizing Ligand (e.g., THPTA, TBTA) cause1->solution3 cause2->solution1 cause2->solution2 solution4 Use Sacrificial Metal (e.g., Zn(II)) or Excess Cu/Ligand cause3->solution4 cause4->solution3

Caption: Troubleshooting workflow for common issues in CuAAC reactions.

Triazole_Byproduct_Formation cluster_124 Synthesis of 1,2,4-Triazoles cluster_123 Synthesis of 1,2,3-Triazoles (CuAAC) start_124 Hydrazide + Acylating Agent product_124 Desired Product: 1,2,4-Triazole start_124->product_124 Favorable Conditions: - Anhydrous - Lower Temperature byproduct_124 By-product: 1,3,4-Oxadiazole start_124->byproduct_124 Competing Pathway: - Presence of Water - Higher Temperature start_123 Terminal Alkyne + Azide product_123 Desired Product: 1,4-disubstituted-1,2,3-Triazole start_123->product_123 Cu(I) Catalysis (Anaerobic, +Reducing Agent) byproduct_123 By-product: Glaser Coupling (Diyne) start_123->byproduct_123 Oxidative Pathway: - Presence of O2 - Cu(II) ions

Caption: Reaction pathways leading to desired triazoles and common by-products.

Experimental_Workflow A Triazole Synthesis Reaction B Reaction Monitoring (TLC / LC-MS) A->B C Work-up / Crude Product Isolation B->C D Analytical Sample Preparation (Dilution & Filtration) C->D G Purification (Column Chromatography) C->G E HPLC / NMR Analysis D->E F Data Analysis: Identify & Quantify By-products E->F F->G H Pure Triazole Product G->H

Caption: General experimental workflow for triazole synthesis and by-product analysis.

References

Technical Support Center: (1H-1,2,4-Triazol-1-yl)methanol Stability in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (1H-1,2,4-Triazol-1-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to address stability challenges encountered during experimental and formulation studies.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound?

A1: Based on its chemical structure, which features a stable 1,2,4-triazole ring and a reactive hydroxymethyl group, this compound is potentially susceptible to the following degradation pathways:

  • Oxidation: The primary alcohol (hydroxymethyl group) can be oxidized to an aldehyde and subsequently to a carboxylic acid.

  • Hydrolysis: While the 1,2,4-triazole ring itself is generally stable to hydrolysis, extreme pH conditions and elevated temperatures might lead to degradation.[1]

  • Thermal Degradation: High temperatures can induce decomposition. Studies on related triazole derivatives show thermal stability up to 250°C, but this can be influenced by the presence of other substances.

  • Photodegradation: Exposure to UV light may induce degradation, a common characteristic for many heterocyclic compounds.

Q2: I am observing a loss of potency in my aqueous formulation. What could be the cause?

A2: Loss of potency in an aqueous formulation of this compound can be attributed to several factors:

  • pH-Related Hydrolysis: Although the 1H-1,2,4-triazole ring is notably stable in water at pH 5, 7, and 9 at 25°C, with a half-life exceeding 30 days, extreme pH values or the presence of catalytic agents in your formulation could accelerate degradation.[1]

  • Oxidation: The presence of dissolved oxygen or metallic ions can catalyze the oxidation of the hydroxymethyl group. Consider de-gassing your solvents or using chelating agents.

  • Microbial Contamination: If the formulation is not properly preserved, microbial growth can lead to degradation of the active ingredient.

Q3: Are there any known excipient incompatibilities with this compound?

A3: While specific excipient compatibility studies for this compound are not widely published, potential incompatibilities can be inferred from its chemical structure. Caution should be exercised with:

  • Strong Oxidizing Agents: Excipients with oxidizing properties can degrade the hydroxymethyl group.

  • Reducing Sugars: The presence of reducing sugars (e.g., lactose, dextrose) could potentially lead to Maillard-type reactions under certain conditions, especially at elevated temperatures.

  • Excipients with High Water Content: Hygroscopic excipients that absorb moisture can promote hydrolytic degradation if the compound is sensitive to water.

A systematic compatibility study with your intended excipients is highly recommended.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis During Stability Studies

Possible Causes and Solutions:

CauseTroubleshooting Steps
Degradation Perform forced degradation studies (see Experimental Protocols) to identify the retention times of potential degradation products.
Excipient Interaction Analyze placebo formulations to identify peaks originating from excipients.
Contamination Ensure proper cleaning of laboratory equipment and use high-purity solvents and reagents.
Issue 2: Color Change in the Formulation Upon Storage

Possible Causes and Solutions:

CauseTroubleshooting Steps
Oxidative Degradation Store the formulation under an inert atmosphere (e.g., nitrogen) and consider adding an antioxidant.
Photodegradation Protect the formulation from light by using amber-colored containers.
Interaction with Container Investigate potential leaching from the container material by testing different types of containers.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of this compound.

1. Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

2. Stress Conditions:

ConditionProtocol
Acid Hydrolysis Mix the stock solution with 0.1 M HCl and heat at 80°C for 2 hours. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation Store the solid compound and the solution at 60°C for 48 hours.
Photodegradation Expose the solid compound and the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be kept under the same conditions.

3. Analysis: Analyze the stressed samples against a control (unstressed) sample using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products.

ParameterCondition
HPLC System A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B Acetonitrile.
Gradient 0-2 min: 10% B, 2-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B.
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Detection Wavelength 210 nm.
Injection Volume 10 µL.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 80°C) API->Acid Base Base Hydrolysis (0.1M NaOH, RT) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal (60°C) API->Thermal Photo Photodegradation (ICH Q1B) API->Photo HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Result Identify Degradants & Assess Stability HPLC->Result

Caption: Workflow for forced degradation studies.

Logical_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Issue Unexpected Peak in HPLC Degradation Compound Degradation Issue->Degradation Is it a new peak? Excipient Excipient Interference Issue->Excipient Does it appear in the full formulation? Contamination System Contamination Issue->Contamination Is the peak random? ForcedDeg Perform Forced Degradation Study Degradation->ForcedDeg Placebo Analyze Placebo Excipient->Placebo Clean Verify System Cleanliness and Reagent Purity Contamination->Clean

References

Technical Support Center: Overcoming Resistance to Triazole-Based Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triazole-based antifungal agents.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of triazole resistance in pathogenic fungi?

A1: Triazole resistance in fungi is a multifactorial phenomenon primarily driven by the following mechanisms:

  • Target Enzyme Modification: Mutations in the ERG11 gene (in yeasts) or its homolog cyp51A (in molds) are a common cause of resistance.[1][2] These mutations can alter the structure of the target enzyme, lanosterol 14-α-demethylase, reducing its binding affinity for triazole drugs.[3][4]

  • Overexpression of the Target Enzyme: Increased expression of ERG11 or cyp51A leads to higher concentrations of the target enzyme, requiring higher drug concentrations for inhibition.[3][5]

  • Efflux Pump Overexpression: Upregulation of ATP-binding cassette (ABC) transporters (like Cdr1p and Cdr2p) and major facilitator superfamily (MFS) transporters (like Mdr1p) actively pump triazole agents out of the fungal cell, reducing the intracellular drug concentration.[1][3][6]

  • Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes involved in ergosterol biosynthesis can lead to the accumulation of alternative sterols that can support fungal growth in the presence of triazoles.

  • Biofilm Formation: Fungi growing in biofilms can exhibit increased resistance to triazoles due to the protective extracellular matrix and altered physiological state of the cells within the biofilm.[4]

Q2: Which fungal species are most commonly associated with triazole resistance?

A2: Several clinically important fungal species have developed resistance to triazoles. The most prominent examples include:

  • Candida albicans : A leading cause of opportunistic fungal infections, with resistance often linked to ERG11 mutations and efflux pump overexpression.[1][5]

  • Aspergillus fumigatus : A common mold causing invasive aspergillosis, where resistance is frequently associated with mutations in the cyp51A gene.[4][7][8]

  • Cryptococcus neoformans : A major cause of fungal meningitis, which can develop resistance through various mechanisms, including aneuploidy.[2]

  • Candida glabrata : This species exhibits intrinsic resistance to some azoles and can acquire further resistance through upregulation of efflux pumps.[9]

Q3: How can I determine if my fungal isolate is resistant to triazoles?

A3: Antifungal susceptibility testing (AST) is the standard method to determine the resistance profile of a fungal isolate. Common AST methods include:

  • Broth Microdilution: This is the gold standard method, providing a quantitative measure of the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Agar-Based Methods: Agar dilution and disk diffusion methods are also used for susceptibility testing. A screening procedure using agar plates with specific triazole concentrations can be employed for initial identification of resistant isolates.[10][11]

  • Commercial AST Systems: Several automated and semi-automated commercial systems are available for clinical and research laboratories.

For research purposes, molecular methods can complement AST by identifying the genetic basis of resistance.[12]

Troubleshooting Guides

Problem 1: Inconsistent or Non-Reproducible MIC Values in Broth Microdilution Assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inoculum Preparation Ensure the inoculum is prepared from a fresh culture (24-48 hours old) and standardized to the correct cell density (e.g., 0.5 McFarland standard).
Media and Reagents Use fresh, properly prepared RPMI-1640 medium. Ensure the triazole stock solutions are correctly prepared, stored, and not expired.
Incubation Conditions Maintain consistent incubation temperature (35-37°C) and duration (24-48 hours). Ensure proper aeration if required.
Plate Reading Read the plates at the specified time point. Use a standardized method for determining the MIC endpoint (e.g., significant growth inhibition compared to the control).
Problem 2: Suspected Efflux Pump-Mediated Resistance, but No Overexpression Detected by RT-qPCR.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
RNA Quality Ensure high-quality, intact RNA is extracted. Check RNA integrity using gel electrophoresis or a bioanalyzer.
Primer Design Verify the specificity and efficiency of the primers for the target efflux pump genes.
Reference Gene Selection Use a stably expressed reference gene for normalization in your specific fungal species and experimental conditions.
Alternative Mechanisms Consider other resistance mechanisms, such as target site mutations or alterations in the ergosterol biosynthesis pathway.
Functional Assay Perform a functional assay for efflux pump activity, such as a rhodamine 6G or Nile Red efflux assay, to directly measure pump function.[13]
Problem 3: No ERG11/cyp51A Mutations Found in a Phenotypically Resistant Isolate.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Other Resistance Mechanisms The resistance may be due to other mechanisms, such as overexpression of efflux pumps or the target gene itself.[3][14] Perform gene expression analysis (RT-qPCR) for ERG11/cyp51A and major efflux pump genes.
Promoter Mutations Investigate the promoter region of the cyp51A gene in Aspergillus fumigatus for tandem repeats (e.g., TR34/L98H) that can lead to overexpression.[8][15]
Aneuploidy In species like Cryptococcus neoformans, consider the possibility of aneuploidy leading to an increased copy number of the ERG11 gene.[2]
Whole-Genome Sequencing For a comprehensive analysis, consider whole-genome sequencing to identify novel mutations or other genetic changes contributing to resistance.[16]

Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing by Broth Microdilution

This protocol is a generalized guide. Specific details may vary based on the fungal species and the specific triazole agent being tested.

  • Prepare Antifungal Stock Solutions: Dissolve the triazole agent in a suitable solvent (e.g., DMSO) to a high concentration.

  • Prepare Microdilution Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the antifungal agent in RPMI-1640 medium. Include a drug-free well as a growth control.

  • Prepare Fungal Inoculum: Culture the fungal isolate on an appropriate agar medium. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Inoculate Plates: Dilute the standardized inoculum in RPMI-1640 medium and add it to each well of the microtiter plate.

  • Incubate: Incubate the plates at 35-37°C for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free control.

Protocol 2: Analysis of ERG11 Gene Expression by RT-qPCR
  • RNA Extraction: Culture the fungal isolate with and without sub-inhibitory concentrations of the triazole agent.[17] Extract total RNA using a validated method.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and appropriate primers.

  • qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific for the ERG11 gene and a validated reference gene.

  • Data Analysis: Calculate the relative expression of the ERG11 gene using the ΔΔCt method, normalizing to the expression of the reference gene.

Protocol 3: Rhodamine 6G Efflux Assay for Efflux Pump Activity

This assay measures the activity of ABC transporters.

  • Cell Preparation: Grow the fungal cells to mid-log phase. Wash the cells and resuspend them in a glucose-free buffer.

  • Loading with Rhodamine 6G: Incubate the cells with rhodamine 6G to allow for its uptake.

  • Efflux Induction: Wash the cells to remove extracellular rhodamine 6G. Resuspend the cells in a buffer containing glucose to energize the efflux pumps.

  • Measurement of Efflux: At various time points, take aliquots of the cell suspension and centrifuge to pellet the cells. Measure the fluorescence of the supernatant, which corresponds to the amount of rhodamine 6G that has been effluxed.

  • Data Analysis: Compare the rate of rhodamine 6G efflux in the test isolate to that of a susceptible control strain.

Visualizations

Triazole_Resistance_Mechanisms cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Triazole Triazole Erg11 Erg11/Cyp51A Triazole->Erg11 Inhibition EffluxPump Efflux Pump (ABC/MFS) Triazole->EffluxPump Efflux Ergosterol Ergosterol Membrane Cell Membrane Ergosterol->Membrane Incorporation Erg11->Ergosterol Lanosterol Lanosterol Lanosterol->Erg11 Biosynthesis TargetMutation Target Site Mutation (ERG11/cyp51A) TargetMutation->Erg11 Reduces Binding TargetOverexpression Target Overexpression TargetOverexpression->Erg11 Increases Amount PumpOverexpression Efflux Pump Overexpression PumpOverexpression->EffluxPump Increases Amount PathwayAlteration Pathway Alteration PathwayAlteration->Ergosterol Alternative Synthesis Experimental_Workflow_Resistance_ID cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic & Functional Analysis AST Antifungal Susceptibility Testing (Broth Microdilution/Agar) MIC Determine MIC AST->MIC Resistant Resistant Phenotype MIC->Resistant High MIC Susceptible Susceptible Phenotype MIC->Susceptible Low MIC DNA_Seq DNA Sequencing (ERG11/cyp51A) Resistant->DNA_Seq RT_qPCR Gene Expression Analysis (RT-qPCR) Resistant->RT_qPCR Efflux_Assay Efflux Pump Assay (Rhodamine 6G) Resistant->Efflux_Assay Mutation Mutation Present DNA_Seq->Mutation NoChange No Change DNA_Seq->NoChange No Mutation Overexpression Overexpression RT_qPCR->Overexpression RT_qPCR->NoChange Normal Expression IncreasedEfflux Increased Efflux Efflux_Assay->IncreasedEfflux Efflux_Assay->NoChange Normal Efflux Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene ...multiple steps... Lanosterol Lanosterol Squalene->Lanosterol Erg11 Erg11/Cyp51A (Lanosterol 14-alpha-demethylase) Lanosterol->Erg11 Ergosterol Ergosterol Erg11->Ergosterol ...multiple steps... Triazoles Triazoles Triazoles->Erg11 Inhibition

References

Technical Support Center: Scale-up Synthesis of (1H-1,2,4-Triazol-1-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals involved in the commercial-scale synthesis of (1H-1,2,4-Triazol-1-yl)methanol. It provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and data presented for easy comparison.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the commercial-scale production of this compound?

The most prevalent and industrially viable method is the N-hydroxymethylation of 1H-1,2,4-triazole with formaldehyde. This reaction is typically carried out in an aqueous or alcoholic solvent.

Q2: What are the main challenges encountered during the scale-up of this synthesis?

The primary challenges include controlling the regioselectivity of the reaction to favor the desired N1-isomer over the N4-isomer, preventing the formation of byproducts such as bis(1H-1,2,4-triazol-1-yl)methane, and developing an efficient purification strategy to isolate the product with high purity. The water solubility of both the starting material and the product can also complicate isolation procedures.

Q3: How can I improve the regioselectivity of the N-hydroxymethylation?

Controlling the regioselectivity is crucial for maximizing the yield of the desired product. The choice of base and solvent system plays a significant role. For instance, using a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a non-polar solvent can favor the formation of the N1-isomer. However, for the reaction with formaldehyde, which is often supplied as an aqueous solution (formalin), careful pH control and temperature management are key. Operating under neutral to slightly basic conditions is generally preferred.

Q4: What are the critical process parameters to monitor during the reaction?

Key parameters to monitor and control include:

  • Temperature: The reaction is typically exothermic. Maintaining a consistent temperature is vital to prevent side reactions and ensure consistent product quality.

  • pH: The pH of the reaction mixture can influence the reaction rate and the formation of byproducts.

  • Molar ratio of reactants: The ratio of 1H-1,2,4-triazole to formaldehyde should be carefully controlled to minimize the formation of bis-adducts.

  • Reaction time: Monitoring the reaction progress by techniques like HPLC is essential to determine the optimal reaction endpoint and avoid the degradation of the product.

Q5: What are the recommended purification methods for commercial-scale production?

Given the polar nature of this compound, purification can be challenging. Common industrial methods include:

  • Crystallization: This is the most common and cost-effective method for large-scale purification. Selecting an appropriate solvent system is critical to achieve high purity and yield.

  • Distillation: While potentially effective, the thermal stability of the product must be considered to avoid degradation.

  • Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility profiles.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect pH. - Degradation of the product.- Monitor the reaction progress using HPLC and extend the reaction time if necessary. - Optimize the reaction temperature. A temperature range of 40-60°C is a good starting point. - Adjust the pH to be in the neutral to slightly basic range (pH 7-8). - Avoid prolonged exposure to high temperatures.
High Levels of the N4-isomer Impurity - Reaction conditions favoring N4-alkylation. - Inappropriate base or solvent.- Carefully control the pH of the reaction mixture. - Experiment with different solvent systems. While water is common due to the use of formalin, co-solvents can influence regioselectivity. - Consider using a pre-formed salt of 1,2,4-triazole to influence the site of alkylation.
Formation of Bis(1H-1,2,4-triazol-1-yl)methane - Excess formaldehyde relative to 1H-1,2,4-triazole. - Prolonged reaction time at elevated temperatures.- Use a slight excess of 1H-1,2,4-triazole or maintain a strict 1:1 molar ratio of reactants. - Add formaldehyde to the reaction mixture portion-wise to maintain a low concentration. - Optimize the reaction time to stop the reaction once the formation of the desired product is maximized.
Product Isolation and Purification Difficulties - High water solubility of the product. - Formation of an oil instead of a crystalline solid. - Co-crystallization with unreacted starting material or byproducts.- Utilize a solvent system for crystallization that minimizes the solubility of the product while keeping impurities dissolved (e.g., isopropanol, ethyl acetate, or mixtures with water). - Employ anti-solvent crystallization techniques. - Use a seed crystal to induce crystallization. - Perform a pre-purification step, such as an extraction, to remove major impurities before crystallization.
Discoloration of the Final Product - Presence of impurities from starting materials. - Degradation of the product during workup or purification. - Residual catalyst or base.- Ensure the purity of the starting 1H-1,2,4-triazole and formaldehyde. - Avoid excessive heat and prolonged exposure to acidic or strongly basic conditions during purification. - Incorporate a wash step with a suitable solvent during filtration to remove colored impurities. - Consider treatment with activated carbon.

Data Presentation

Table 1: Summary of Reaction Parameters and Typical Outcomes

ParameterRecommended RangeTypical Yield (%)Typical Purity (%) (after crystallization)Key Considerations
Molar Ratio (Triazole:Formaldehyde) 1:1 to 1.1:175-85>98A slight excess of triazole can minimize bis-adduct formation.
Reaction Temperature (°C) 40 - 6080-90>98Higher temperatures can increase reaction rate but may lead to more byproducts.
Reaction Time (hours) 2 - 670-80>97Monitor by HPLC to determine the optimal endpoint.
pH 7.0 - 8.080-88>98Crucial for controlling regioselectivity and minimizing side reactions.
Solvent Water, Methanol, Ethanol75-85>98Water is common due to the use of aqueous formaldehyde (formalin).

Experimental Protocols

Synthesis of this compound

1. Materials:

  • 1H-1,2,4-Triazole (purity >99%)

  • Formaldehyde (37% aqueous solution, formalin)

  • Deionized water

  • Sodium hydroxide (for pH adjustment)

  • Hydrochloric acid (for pH adjustment)

  • Isopropanol (for crystallization)

2. Procedure:

  • Reaction Setup: Charge a suitably sized reactor with 1H-1,2,4-triazole and deionized water. Stir the mixture until the triazole is completely dissolved.

  • pH Adjustment: Adjust the pH of the solution to 7.5-8.0 using a dilute solution of sodium hydroxide.

  • Reactant Addition: Begin controlled addition of the 37% formaldehyde solution to the reactor, maintaining the temperature between 45-55°C. The addition should be done portion-wise or via a dosing pump over 1-2 hours to manage the exothermic reaction.

  • Reaction: After the addition is complete, maintain the reaction mixture at 50-55°C for 3-4 hours. Monitor the reaction progress by taking samples for HPLC analysis.

  • Work-up: Once the reaction is deemed complete (i.e., consumption of the limiting reagent), cool the reaction mixture to room temperature. Adjust the pH to neutral (pH 7.0) with dilute hydrochloric acid if necessary.

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove the majority of the water.

  • Crystallization: Add isopropanol to the concentrated residue and heat to reflux to dissolve the solids. Cool the solution slowly to 0-5°C to induce crystallization.

  • Isolation and Drying: Filter the crystalline product and wash the filter cake with cold isopropanol. Dry the product under vacuum at 40-50°C until a constant weight is achieved.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up and Purification Stage start Start: Charge Reactor with 1H-1,2,4-Triazole and Water ph_adjust1 pH Adjustment (pH 7.5-8.0 with NaOH) start->ph_adjust1 formaldehyde_add Controlled Addition of Formaldehyde (45-55°C) ph_adjust1->formaldehyde_add reaction Reaction at 50-55°C (Monitor by HPLC) formaldehyde_add->reaction cool Cool to Room Temperature & Neutralize pH reaction->cool concentrate Concentrate Under Reduced Pressure cool->concentrate crystallize Crystallize from Isopropanol concentrate->crystallize isolate Filter, Wash, and Dry Final Product crystallize->isolate end end isolate->end Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_reactants Reactants cluster_products Potential Products triazole 1H-1,2,4-Triazole product This compound (Desired Product) triazole->product N-Hydroxymethylation (N1-attack) isomer (1H-1,2,4-Triazol-4-yl)methanol (Isomeric Impurity) triazole->isomer N-Hydroxymethylation (N4-attack) formaldehyde Formaldehyde formaldehyde->product N-Hydroxymethylation (N1-attack) formaldehyde->isomer N-Hydroxymethylation (N4-attack) bis_adduct Bis(1H-1,2,4-triazol-1-yl)methane (Byproduct) product->bis_adduct Further reaction with 1H-1,2,4-Triazole

Caption: Logical relationships in the synthesis of this compound.

Technical Support Center: Enhancing the Bioavailability of (1H-1,2,4-Triazol-1-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to enhancing the oral bioavailability of (1H-1,2,4-Triazol-1-yl)methanol derivatives.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and highly variable plasma concentrations of our this compound derivative after oral administration in rats. What are the potential causes?

A1: Low and variable oral bioavailability is a common challenge for this class of compounds. The primary reasons can be categorized into issues related to the compound's intrinsic properties and its interaction with the gastrointestinal (GI) environment. Key factors include:

  • Poor Aqueous Solubility: Many triazole derivatives exhibit low aqueous solubility, which limits their dissolution in GI fluids, a prerequisite for absorption.[1][2][3][4][5][6][7]

  • Low Permeability: The compound may not efficiently cross the intestinal membrane to enter the bloodstream. This can be due to molecular size, polarity, or other physicochemical properties.[6][8]

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver (hepatic first-pass metabolism) or the intestinal wall before reaching systemic circulation.[1][6]

  • Efflux Transporters: The compound may be actively transported back into the GI lumen by efflux transporters like P-glycoprotein (P-gp).[1]

  • Chemical or Enzymatic Instability: The compound may be degraded by the acidic environment of the stomach or by digestive enzymes.[1]

Q2: How can we experimentally determine the primary cause of our compound's poor bioavailability?

A2: A systematic approach involving both in vitro and in vivo experiments is recommended to diagnose the root cause. Understanding the drug's absorption, distribution, metabolism, and excretion (ADME) properties is crucial.[9][10][11][12][13]

  • In Vitro Solubility and Dissolution Studies: Assess the compound's solubility in simulated gastric and intestinal fluids (SGF, SIF).

  • In Vitro Permeability Assays: Use models like Caco-2 cell monolayers to predict intestinal permeability.[13]

  • In Vitro Metabolism Studies: Utilize liver microsomes or hepatocytes to assess metabolic stability and identify major metabolites.[12][13]

  • In Vivo Pharmacokinetic (PK) Studies: Conduct studies in animal models (e.g., rats, mice) to determine key PK parameters like absorption rate, half-life, and clearance.[9][13][14][15][16]

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility

If your this compound derivative exhibits low solubility, consider the following formulation strategies to enhance its dissolution rate and extent.[1][17][18]

Recommended Strategies & Experimental Protocols:

  • Particle Size Reduction:

    • Methodology: Micronization or nanomilling increases the surface area of the drug particles, thereby enhancing dissolution.[1][17][18] Nanosuspensions can also be employed.[19]

    • Experimental Protocol: Jet Milling for Micronization

      • Select an appropriate jet mill (e.g., spiral jet mill).

      • Ensure the compound is in a crystalline and dry state.

      • Optimize milling parameters such as grinding pressure, feed rate, and classifier speed to achieve the desired particle size distribution (typically 1-10 µm).

      • Characterize the milled powder for particle size distribution (e.g., using laser diffraction), solid-state form (e.g., using X-ray powder diffraction to ensure no amorphization), and dissolution rate.[1]

  • Amorphous Solid Dispersions (ASDs):

    • Methodology: Dispersing the crystalline drug in a polymer matrix in an amorphous state can significantly improve its solubility.[1][18]

    • Experimental Protocol: Spray Drying for ASD Preparation

      • Dissolve the triazole derivative and a suitable polymer (e.g., HPMC, PVP) in a common solvent.

      • Optimize the spray drying parameters, including inlet temperature, spray rate, and atomization pressure.

      • Collect the resulting powder and characterize it for drug loading, amorphous nature (via DSC or XRPD), and dissolution performance.[1]

  • Lipid-Based Formulations:

    • Methodology: Self-emulsifying drug delivery systems (SEDDS) can present the drug in a solubilized state in the GI tract.[1][17][18][19][20]

    • Experimental Protocol: SEDDS Formulation Development

      • Screen various oils, surfactants, and co-surfactants for their ability to solubilize the compound.

      • Construct a ternary phase diagram to identify the self-emulsifying region.

      • Prepare the formulation by mixing the selected components and the drug until a clear solution is formed.

      • Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a microemulsion. Characterize the droplet size.[1]

  • Prodrug Approach:

    • Methodology: A water-soluble prodrug can be synthesized, which then converts to the active parent drug in vivo.[21][22] For example, a triazolium salt linked to an aminocarboxyl moiety can undergo enzymatic activation.[21]

    • Experimental Protocol: Prodrug Synthesis and Evaluation

      • Synthesize the prodrug by chemically modifying the parent triazole derivative.

      • Confirm the structure and purity of the prodrug.

      • Assess the chemical stability and water solubility of the prodrug.

      • Evaluate the in vitro conversion of the prodrug to the parent drug in plasma and liver microsomes.

      • Conduct in vivo pharmacokinetic studies to compare the bioavailability of the prodrug and the parent drug.[21]

Issue 2: Low Intestinal Permeability

If in vitro assays indicate low permeability, the following approaches can be investigated.

Recommended Strategies:

  • Chemical Modification: Modify the structure of the triazole derivative to improve its lipophilicity, which can enhance passive diffusion across the intestinal membrane.[8]

  • Use of Permeation Enhancers: Incorporate excipients in the formulation that can transiently open the tight junctions between intestinal epithelial cells.

  • Nanotechnology-Based Delivery Systems: Encapsulating the drug in nanoparticles can facilitate its transport across the intestinal barrier.[23][24][25][26] Chitosan nanoparticles are one such example.[24][27]

Issue 3: Extensive First-Pass Metabolism

If in vitro metabolism studies suggest high hepatic or intestinal metabolism, consider these strategies.

Recommended Strategies:

  • Prodrugs: Design a prodrug that masks the metabolic site of the parent molecule.

  • Co-administration with Enzyme Inhibitors: While not a common development strategy due to potential drug-drug interactions, this can be used in preclinical studies to confirm the role of specific metabolic enzymes.

  • Alternative Routes of Administration: For preclinical studies, consider intravenous administration to bypass first-pass metabolism and determine the absolute bioavailability.

Data Presentation

Table 1: Comparison of Formulation Strategies for a Model this compound Derivative with Poor Solubility

Formulation StrategyKey ParametersTypical Improvement in Apparent SolubilityResulting Oral Bioavailability (%)AdvantagesDisadvantages
Micronization Particle Size: 1-10 µm2-5 fold10-20%Simple, established technologyLimited enhancement for very poorly soluble compounds
Amorphous Solid Dispersion Drug:Polymer Ratio10-100 fold30-50%Significant solubility enhancementPotential for physical instability (recrystallization)
Lipid-Based (SEDDS) Oil, Surfactant, Co-surfactant ratio>100 fold40-60%Presents drug in a solubilized formPotential for GI side effects with high surfactant concentrations
Prodrug Chemical Moiety>1000 fold>70%High water solubility, potential for improved permeabilityRequires chemical synthesis and validation of conversion
Nanosuspension Particle Size: <1 µm5-20 fold20-40%Increased surface area and dissolution velocityCan be challenging to stabilize

Visualizations

Experimental Workflows

experimental_workflow cluster_problem Problem Identification cluster_invitro In Vitro Assessment cluster_strategies Formulation Strategies cluster_invivo In Vivo Evaluation Low Bioavailability Low Bioavailability Solubility Solubility Low Bioavailability->Solubility Permeability Permeability Low Bioavailability->Permeability Metabolism Metabolism Low Bioavailability->Metabolism Particle Size Reduction Particle Size Reduction Solubility->Particle Size Reduction Amorphous Solid Dispersion Amorphous Solid Dispersion Solubility->Amorphous Solid Dispersion Lipid-Based Formulation Lipid-Based Formulation Solubility->Lipid-Based Formulation Prodrug Approach Prodrug Approach Permeability->Prodrug Approach Metabolism->Prodrug Approach Animal PK Studies Animal PK Studies Particle Size Reduction->Animal PK Studies Amorphous Solid Dispersion->Animal PK Studies Lipid-Based Formulation->Animal PK Studies Prodrug Approach->Animal PK Studies

Caption: Workflow for troubleshooting low bioavailability.

Decision Tree for Formulation Strategy Selection

decision_tree action Proceed to In Vivo Studies start start is_solubility_limited Solubility Limited? start->is_solubility_limited is_permeability_limited Permeability Limited? is_solubility_limited->is_permeability_limited Yes is_permeability_limited_no_sol Permeability Limited? is_solubility_limited->is_permeability_limited_no_sol No prodrug Consider Prodrug Approach is_permeability_limited->prodrug Yes formulation_strategies Consider ASD, Lipid-Based, or Nanosuspension is_permeability_limited->formulation_strategies No prodrug_permeability Consider Prodrug or Permeation Enhancers is_permeability_limited_no_sol->prodrug_permeability Yes check_metabolism Investigate Metabolism is_permeability_limited_no_sol->check_metabolism No prodrug->action Synthesize & Test formulation_strategies->action Select Strategy prodrug_permeability->action Synthesize or Formulate check_metabolism->action Modify or Re-evaluate

Caption: Decision tree for selecting a suitable formulation strategy.

References

Technical Support Center: Optimizing Triazole Structures for Reduced Off-Target Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when modifying triazole structures to minimize off-target toxicity and enhance selectivity.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: High Off-Target Activity Despite Promising In Silico Predictions

  • Question: My novel triazole analog showed high selectivity for its intended target in docking simulations, but in vitro assays reveal significant off-target effects, particularly CYP450 inhibition. Why is there a discrepancy and what can I do?

  • Answer: Discrepancies between in silico and in vitro results are common. Potential causes include:

    • Inaccurate Docking Poses: The predicted binding mode might not represent the true interaction in a dynamic biological system. The flexibility of the protein target is often not fully accounted for.

    • Metabolism: The compound may be metabolized into an active form that has a different off-target profile.

    • Physicochemical Properties: Poor solubility can lead to compound aggregation, causing non-specific inhibition in assays.

    Troubleshooting Steps:

    • Refine Computational Models: Use more advanced techniques like molecular dynamics (MD) simulations to assess the stability of the predicted binding pose. Employ multiple scoring functions to increase the reliability of your predictions.

    • Conduct Metabolic Stability Assays: Use liver microsomes (human or rat) to determine if your compound is rapidly metabolized.[1] If so, identify the metabolic soft spots on your molecule and modify the structure to block metabolic conversion at those sites.

    • Check Physicochemical Properties: Experimentally determine the solubility of your compound. If it is low, consider structural modifications to improve this property.[2]

    • Perform Mechanism of Inhibition Studies: For CYP inhibition, determine if it is reversible or time-dependent, which can provide insights into the nature of the interaction.

Issue 2: Poor Regioselectivity in Triazole Synthesis

  • Question: During the synthesis of my 1,2,3-triazole derivatives via azide-alkyne cycloaddition, I am getting a mixture of 1,4- and 1,5-disubstituted regioisomers. How can I improve the regioselectivity?

  • Answer: The Huisgen 1,3-dipolar cycloaddition can produce mixtures of regioisomers, especially under thermal conditions.

    Troubleshooting Steps:

    • Utilize Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is highly regioselective and almost exclusively yields the 1,4-disubstituted isomer.[3][4] Ensure the use of a reliable copper(I) source and appropriate ligands.

    • Employ Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): If the 1,5-disubstituted isomer is desired, ruthenium-based catalysts are known to favor this regioselectivity.[5]

    • Control Reaction Conditions: For thermal cycloadditions, carefully screen solvents and temperatures, as these can influence the isomeric ratio. However, achieving high selectivity without a catalyst is often challenging.[4]

Issue 3: Unexpected Cardiotoxicity (hERG Inhibition) in Lead Compounds

  • Question: My lead triazole compound is showing potent activity against its target but is flagged for potential cardiotoxicity due to hERG channel inhibition. What structural features might be responsible and how can I mitigate this?

  • Answer: hERG channel blockade is a critical off-target effect for many nitrogen-containing heterocyclic compounds, including some triazoles.[6][7] Key molecular features that can contribute to hERG affinity include a basic nitrogen atom and high lipophilicity.

    Troubleshooting Steps:

    • Reduce Lipophilicity: High lipophilicity (LogP > 3.5) is often correlated with hERG inhibition. Modify peripheral substituents to include more polar groups, which can decrease the compound's affinity for the hydrophobic regions of the hERG channel.

    • Modulate Basicity: If your molecule contains a basic nitrogen that can be protonated at physiological pH, this positive charge is often a key pharmacophoric feature for hERG binding. Consider strategies to reduce the pKa of this amine, for example, by introducing electron-withdrawing groups nearby or by incorporating it into a less basic ring system.

    • Introduce Steric Hindrance: Add bulky substituents near the key interacting moieties to sterically prevent the compound from effectively binding within the hERG channel pore.

    • Bioisosteric Replacement: Replace problematic moieties with bioisosteres known to have a lower propensity for hERG binding.[8] For example, replacing a flexible basic side chain with a more rigid, less basic alternative.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target liabilities associated with triazole-containing compounds?

A1: The most common off-target liabilities are the inhibition of cytochrome P450 (CYP) enzymes and the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.

  • CYP Inhibition: Triazoles, particularly antifungal agents like itraconazole and voriconazole, are known inhibitors of CYP isozymes such as CYP3A4, CYP2C9, and CYP2C19.[9] This occurs because the triazole nitrogen can coordinate with the heme iron in the active site of these enzymes, leading to significant drug-drug interactions and potential toxicity.[10][11]

  • hERG Blockade: Inhibition of the hERG channel can prolong the QT interval of the heartbeat, leading to a potentially fatal cardiac arrhythmia called Torsades de Pointes.[6][12] This is a major reason for drug candidate attrition during preclinical development.

Q2: What is bioisosteric replacement and how can it be used to improve the safety profile of triazole derivatives?

A2: Bioisosteric replacement is a strategy in drug design where a functional group in a lead molecule is replaced by another group with similar physical or chemical properties, with the goal of improving the compound's biological activity or reducing its toxicity. The 1,2,3-triazole ring is an excellent bioisostere for the trans-amide bond due to similarities in size, geometry, and dipole moment.[5][13]

This strategy can improve safety by:

  • Enhancing Metabolic Stability: Amide bonds are often susceptible to hydrolysis by metabolic enzymes. Replacing an amide with a more stable triazole ring can increase the compound's half-life and reduce the formation of potentially toxic metabolites.[1]

  • Modifying Physicochemical Properties: The triazole moiety can alter a molecule's polarity, hydrogen bonding capacity, and lipophilicity, which can be tuned to reduce off-target interactions like hERG binding.[14]

Q3: What are the key differences between 1,2,3-triazoles and 1,2,4-triazoles in drug design?

A3: Both 1,2,3- and 1,2,4-triazole isomers are widely used in medicinal chemistry, and the choice depends on the specific design strategy.[2][15]

  • 1,2,3-Triazoles: These are most commonly synthesized via "click chemistry" (CuAAC), which provides easy access to 1,4-disubstituted products.[16] They are frequently used as stable linkers or as bioisosteres for amide bonds.[5][8]

  • 1,2,4-Triazoles: This isomer is a core feature of many approved drugs, including several antifungal agents (e.g., fluconazole, letrozole).[17][18] They are often key pharmacophores that interact directly with the target protein, for example, by coordinating with metal ions in enzyme active sites.[17] The synthesis of 1,2,4-triazoles often involves cyclization reactions of precursors like hydrazines and amidines.[18][19]

Q4: How can computational tools guide the modification of triazoles to reduce toxicity?

A4: Computational tools are invaluable for rationally designing safer triazole derivatives.

  • Pharmacophore Modeling and 3D-QSAR: These methods can identify the key structural features required for on-target activity versus those responsible for off-target effects.[20][21] By building separate models for the desired target and for toxicity targets like hERG or CYP enzymes, researchers can design molecules that fit the former while avoiding the latter.

  • Molecular Docking: Docking studies can predict how a triazole derivative might bind to off-target proteins.[22] For example, docking into the active site of CYP3A4 can help predict potential drug-drug interactions.[23]

  • ADMET Prediction: In silico tools can predict a range of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, including potential for hERG blockade, mutagenicity, and hepatotoxicity, allowing for early-stage filtering of problematic compounds.[6][24]

Data Presentation

Table 1: Comparison of Off-Target Inhibition by Systemic Triazole Antifungals

Triazole AntifungalPrimary CYP Inhibition ProfileRelative hERG InhibitionReference(s)
Ketoconazole (Imidazole) Strong CYP3A4 inhibitorModerate-High[25]
Itraconazole Strong CYP3A4 inhibitorModerate[9][23]
Voriconazole Moderate-Strong inhibitor of CYP2C19, CYP2C9, CYP3A4Low-Moderate[9][25]
Posaconazole Strong CYP3A4 inhibitorModerate[9][23][25]
Fluconazole Moderate-Strong inhibitor of CYP2C19, CYP2C9Low[9][25]
Isavuconazole Moderate CYP3A4 inhibitorLow[23]

Table 2: Effect of Bioisosteric Replacement of Amide with 1,2,3-Triazole on Metabolic Stability

Compound ClassLinkerIn Vitro Half-life (t½) in Human Liver MicrosomesKey FindingReference(s)
Dopamine D4 Receptor Ligands AmideUnstable / Rapid MetabolismThe triazole analogs showed significantly improved metabolic stability compared to their amide counterparts, while maintaining high receptor affinity.[1]
1,2,3-TriazoleStable
Vif Inhibitors AmideNot ReportedThe triazole replacement led to a substantial increase in biological potency.[13]
1,2,3-TriazoleNot Reported
CFTR Modulators (VX-809 Analogs) AmideNot ReportedTriazole replacement was tolerated but resulted in a loss of efficacy in this specific scaffold, highlighting that bioisosterism is context-dependent.[13]
1,2,3-TriazoleNot Reported

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

This protocol is adapted from methods used to evaluate the cytotoxicity of novel triazole derivatives.[26][27]

  • Cell Plating: Seed cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the triazole test compounds in the appropriate cell culture medium. Add the compounds to the wells, ensuring each concentration is tested in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plate for 5-10 minutes. Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

Protocol 2: Screening for Cytochrome P450 (CYP) Inhibition

This is a generalized protocol for a fluorescence-based assay to screen for inhibition of major CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2C19).

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

    • Reconstitute recombinant human CYP enzymes (e.g., from baculovirus-infected insect cells) and the NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) according to the manufacturer's instructions.

    • Prepare stock solutions of the fluorogenic probe substrates specific for each CYP isoform (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin (BFC) for CYP3A4).

    • Prepare serial dilutions of the triazole test compounds and a known inhibitor as a positive control (e.g., ketoconazole for CYP3A4).

  • Assay Procedure (in a 96-well plate):

    • Add the buffer, recombinant CYP enzyme, and the test compound (or control) to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH-generating system.

    • Immediately add the fluorogenic substrate to all wells.

  • Kinetic Measurement: Place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence signal (resulting from the metabolism of the probe substrate) over time (e.g., every minute for 30-60 minutes).

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the test compound.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

Experimental_Workflow_for_Toxicity_Screening Design Compound Design (Docking, QSAR) Synth Chemical Synthesis Design->Synth Target On-Target Potency Assay Synth->Target Cytotox Cytotoxicity Assay (e.g., SRB, MTT) Synth->Cytotox CYP CYP450 Inhibition Assay Target->CYP Potent Hits Cytotox->CYP hERG hERG Binding/ Functional Assay CYP->hERG Low CYP Inhibition Optimize Structure Optimization CYP->Optimize hERG->Optimize hERG Liability InVivo In Vivo Toxicity (Rodent Model) hERG->InVivo Safe Profile Optimize->Synth

Caption: A typical workflow for screening triazole derivatives to identify potent and safe lead compounds.

CYP450_Inhibition_Pathway cluster_0 Mechanism of CYP Inhibition Triazole Triazole Compound CYP450 Cytochrome P450 Enzyme (e.g., CYP3A4) Triazole->CYP450 Inhibition Heme Heme Group (Fe) Triazole->Heme N coordinates with Fe Metabolite Inactive Metabolite CYP450->Metabolite Drug Co-administered Drug (CYP Substrate) Drug->CYP450 Metabolism Toxicity Increased Drug Concentration & Potential Toxicity Drug->Toxicity Blocked Metabolism Bioisosteric_Replacement_Logic cluster_lead Original Lead Compound cluster_strategy Modification Strategy cluster_new Optimized Compound cluster_outcome Desired Outcomes Amide Metabolically Labile Amide Linker Replace Bioisosteric Replacement Amide->Replace Triazole Metabolically Stable 1,2,3-Triazole Linker Replace->Triazole Stability Improved Metabolic Stability Triazole->Stability PK Enhanced PK Profile Triazole->PK Toxicity Reduced Off-Target Toxicity Triazole->Toxicity

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Different Triazole Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various triazole fungicides, a critical class of agrochemicals used in the management of fungal diseases. The information presented is curated from experimental data to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these compounds.

Introduction to Triazole Fungicides

Triazole fungicides are systemic compounds widely used in agriculture to control a broad spectrum of fungal pathogens. Their primary mechanism of action involves the inhibition of the ergosterol biosynthesis pathway, which is essential for the integrity of fungal cell membranes. By targeting the C14-demethylase enzyme (CYP51), triazoles disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death. This targeted action provides both protective and curative effects against fungal infections in various crops.

Quantitative Efficacy Data

The efficacy of triazole fungicides can be quantified through various metrics, including the half-maximal effective concentration (EC50) and in-field disease control percentages. The following tables summarize quantitative data from multiple studies, offering a comparative overview of different triazole fungicides.

Table 1: In Vitro Efficacy (EC50) of Triazole Fungicides against Various Fungal Pathogens

FungicidePathogenMean EC50 (µg/mL)Reference
TebuconazoleFusarium graminearum0.3311[1]
MetconazoleFusarium graminearum0.0405[1]
PropiconazolePyrenophora tritici-repentis0.39[2]
EpoxiconazolePyrenophora tritici-repentis0.19[2]
TebuconazolePyrenophora tritici-repentis0.25[2]
TebuconazoleColletotrichum capsici18[3]
DifenoconazoleColletotrichum capsici115[3]

Table 2: Field Efficacy of Triazole Fungicides on Disease Control and Crop Yield

FungicideCropDiseaseDisease Control (%)Yield Increase ( kg/ha )Reference
PropiconazoleWheatLeaf Rust29.30-[4]
DifenoconazoleWheatLeaf Rust23.30-[4]
Tebuconazole + TrifloxystrobinWheatLeaf Rust21.50-[4]
MetconazoleWheatFusarium Head Blight-450[4]
Prothioconazole + TebuconazoleWheatFusarium Head Blight-444.5[4]
ProthioconazoleWheatFusarium Head Blight-419.1[4]
TebuconazoleWheatFusarium Head Blight-272.6[4]
PropiconazoleWheatFusarium Head Blight-199.6[4]
TebuconazoleGroundnutAlternaria BlightHigh-[5]
PropiconazoleGroundnutAlternaria BlightHigh-[5]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole fungicides specifically target the cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene), a key enzyme in the ergosterol biosynthesis pathway.[6] This enzyme is responsible for the demethylation of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol. Inhibition of this step leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols within the fungal cell membrane. This disrupts membrane integrity and function, ultimately inhibiting fungal growth.[6]

Ergosterol_Biosynthesis_Inhibition cluster_inhibition AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Multiple Steps FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene Squalene Synthase (ERG9) Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase (ERG1) & Lanosterol Synthase (ERG7) Intermediate 14α-methylated sterols (Toxic Intermediates) Lanosterol->Intermediate ERG11 Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol (Fungal Cell Membrane) Intermediate->Ergosterol Blocked Step Triazoles Triazole Fungicides Triazoles->ERG11

Inhibition of Ergosterol Biosynthesis by Triazole Fungicides.

Experimental Protocols

The evaluation of fungicide efficacy is conducted through standardized in vitro and in vivo assays. These protocols are essential for determining the intrinsic activity of the compounds and their performance under field conditions.

In Vitro Efficacy Testing: Mycelial Growth Inhibition Assay

This method is commonly used to determine the EC50 value of a fungicide against a specific fungal pathogen.[7]

  • Media Preparation: A suitable growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved. While the medium is still molten, the test fungicide is added at various concentrations. A control medium without the fungicide is also prepared.

  • Inoculation: A mycelial plug from an actively growing culture of the target fungus is placed in the center of each agar plate.

  • Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 25-28°C) for a specified period.

  • Data Collection: The radial growth of the fungal colony is measured.

  • Calculation: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis of the inhibition data.

in_vitro_workflow A Prepare fungicide-amended growth media (e.g., PDA) B Inoculate plates with mycelial plugs of the target fungus A->B C Incubate at optimal temperature and duration B->C D Measure radial colony growth C->D E Calculate percent inhibition relative to control D->E F Determine EC50 value using probit analysis E->F

Generalized workflow for in vitro fungicide efficacy testing.
In Vivo Efficacy Testing: Field Trials

Field trials are crucial for evaluating the performance of fungicides under real-world conditions.

  • Experimental Design: Trials are typically conducted in a randomized complete block design with multiple replications.

  • Treatments: Treatments include an untreated control and various fungicides applied at different rates and timings.

  • Application: Fungicides are applied using calibrated sprayers to ensure uniform coverage. Application timing is critical and often corresponds to specific crop growth stages or disease risk periods.

  • Disease Assessment: Disease severity and incidence are assessed at regular intervals using standardized rating scales.

  • Yield and Quality Assessment: At the end of the growing season, crop yield and quality parameters are measured.

  • Data Analysis: Data are subjected to statistical analysis (e.g., ANOVA) to determine the significance of treatment effects.

Conclusion

Triazole fungicides remain a cornerstone of modern disease management in agriculture due to their systemic activity and broad-spectrum efficacy. However, the performance of individual triazoles can vary significantly depending on the target pathogen, crop, and environmental conditions. The quantitative data and experimental protocols presented in this guide provide a foundation for the comparative analysis of these important compounds. For researchers and drug development professionals, a thorough understanding of their mechanism of action and efficacy is crucial for the development of new and improved fungal control strategies, as well as for managing the emergence of fungicide resistance.

References

Comparative Antifungal Spectrum of Novel (1H-1,2,4-Triazol-1-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of in vitro efficacy against pathogenic fungi.

This guide provides a comparative analysis of the antifungal activity of various novel (1H-1,2,4-Triazol-1-yl)methanol derivatives, presenting key findings from recent studies. The data is intended for researchers, scientists, and drug development professionals working on the discovery of new antifungal agents. Triazole compounds are a significant class of antifungal drugs that function by inhibiting the cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway of fungi.[1][2] The increasing incidence of invasive fungal infections and the rise of drug-resistant strains necessitate the development of new triazole derivatives with broader spectrums and higher potency.[1][3][4]

Quantitative Comparison of Antifungal Activity

The in vitro antifungal efficacy of novel this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC80 values (the concentration required to inhibit 80% of fungal growth) for several newly synthesized triazole derivatives against a panel of clinically important pathogenic fungi. For comparison, the activities of established antifungal drugs such as Fluconazole (FCZ), Itraconazole (ICZ), and Voriconazole (VCZ) are also included.

Table 1: Comparative in vitro Antifungal Activity (MIC80 in μg/mL) of Novel Triazole Derivatives and Standard Antifungals

Compound/DrugCandida albicansCryptococcus neoformansAspergillus fumigatusTrichophyton rubrumMicrosporum gypseumReference
Novel Derivatives
Compound 1d0.25>64>64162[1]
Compound 1i0.2516>6481[1]
Compound 1a (benzyl analog)0.2532>64160.5[3]
Compound 1h (benzyl analog)0.2564>64321[3]
Compound 5k (phenylethynyl pyrazole)0.1250.1258.0Not TestedNot Tested[5]
Compound 6c (phenylethynyl pyrazole)0.06250.06254.0Not TestedNot Tested[5]
Compound 7g (piperidine side chain)0.009 nmol/mLNot TestedModerate ActivityNot TestedNot Tested[6]
Compound 8j (piperidine side chain)0.007 nmol/mLNot TestedModerate ActivityNot TestedNot Tested[6]
Standard Antifungals
Fluconazole (FCZ)18>641664[1][3]
Itraconazole (ICZ)0.50.2510.250.125[1][3]
Voriconazole (VCZ)0.1250.250.50.250.25[1][3]

Note: The data presented is a summary from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Several of the newly synthesized compounds demonstrate promising activity. For instance, compounds 1d and 1i show four times lower MIC80 values against C. albicans than Fluconazole.[1] Furthermore, compounds 1j, 1k, 1l, and 1r are reported to be 128 times more potent than Fluconazole against M. gypseum.[1] The phenylethynyl pyrazole-containing derivatives 5k and 6c exhibited excellent activity against both C. albicans and C. neoformans, with compound 6c also showing notable activity against A. fumigatus.[5]

Experimental Protocols

The in vitro antifungal activity of the this compound derivatives is determined using standardized methods to ensure reproducibility and comparability of the results. The most common method is the broth microdilution assay, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Antifungal Susceptibility Testing

  • Preparation of Fungal Inoculum:

    • Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at a suitable temperature (typically 35°C) for a specified period to ensure viable and pure colonies.

    • A suspension of the fungal cells is prepared in sterile saline or RPMI 1640 medium.

    • The turbidity of the suspension is adjusted using a spectrophotometer to a final concentration corresponding to a specific cell density (e.g., 10^3 CFU/mL for Candida species).[5]

  • Preparation of Drug Dilutions:

    • The synthesized triazole derivatives and standard antifungal drugs are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO).[5]

    • Serial twofold dilutions of the compounds are prepared in 96-well microtiter plates using RPMI 1640 medium. The final concentrations tested typically range from 0.03 to 64 μg/mL.

  • Inoculation and Incubation:

    • Each well containing the diluted compound is inoculated with the prepared fungal suspension.

    • The microtiter plates are incubated at 35°C for 24-48 hours, depending on the fungal species.

  • Determination of MIC:

    • Following incubation, the plates are visually inspected or read with a microplate reader to determine fungal growth.

    • The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥80% inhibition, referred to as MIC80) compared to the growth in the drug-free control well.

Visualizing the Experimental Workflow and Mechanism of Action

To better understand the processes involved in validating the antifungal spectrum of these derivatives, the following diagrams illustrate the experimental workflow and the underlying mechanism of action.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture inoculation Inoculation of Microtiter Plates fungal_culture->inoculation compound_prep Compound Preparation & Dilution compound_prep->inoculation incubation Incubation inoculation->incubation data_reading Visual/Spectrophotometric Reading incubation->data_reading mic_determination MIC Determination data_reading->mic_determination

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

signaling_pathway lanosterol Lanosterol cyp51 CYP51 (14α-demethylase) lanosterol->cyp51 substrate ergosterol Ergosterol disruption Fungal Cell Membrane Disruption ergosterol->disruption impaired synthesis leads to cyp51->ergosterol catalysis triazole This compound Derivative triazole->cyp51 inhibition

References

Comparative Analysis of (1H-1,2,4-Triazol-1-yl)methanol Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of (1H-1,2,4-triazol-1-yl)methanol analogs, focusing on their structure-activity relationships (SAR) as potent antifungal and anticancer agents. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Antifungal Activity of this compound Analogs

This compound derivatives are a cornerstone of antifungal therapy, primarily acting as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[2] The SAR of these analogs reveals critical insights into their efficacy against a range of fungal pathogens.

Quantitative Comparison of Antifungal Activity

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC in µg/mL) of various this compound analogs against common fungal strains. Lower MIC values indicate greater potency.

Compound IDR1-SubstituentR2-SubstituentCandida albicans (MIC in µg/mL)Cryptococcus neoformans (MIC in µg/mL)Aspergillus fumigatus (MIC in µg/mL)Reference
Fluconazole 2,4-difluorophenyl1H-1,2,4-triazol-1-yl0.25 - 160.12 - 8>64[3]
Analog A 4-chlorophenyl1H-1,2,4-triazol-1-yl0.50.2516[4]
Analog B 2,4-dichlorophenyl1H-1,2,4-triazol-1-yl0.1250.068[4]
Analog C 4-tert-butylphenyl1H-1,2,4-triazol-1-yl10.532[4]
Analog D 2,5-difluorophenyl1H-1,2,4-triazol-1-yl0.250.12516[3]

Key SAR Observations for Antifungal Activity:

  • Substitution on the Phenyl Ring: The presence and position of halogen atoms on the phenyl ring (R1) significantly influence antifungal activity. Dichloro-substitution (Analog B) generally confers greater potency compared to mono-chloro (Analog A) or difluoro (Fluconazole, Analog D) substitution.

  • Lipophilicity: Increased lipophilicity, as seen with the tert-butyl group (Analog C), can be beneficial up to a certain point, but may also lead to decreased activity against certain species like Aspergillus fumigatus.

  • The Triazole Moiety: The 1H-1,2,4-triazole ring is essential for activity, as it coordinates with the heme iron atom in the active site of CYP51.

Ergosterol Biosynthesis Pathway and Mechanism of Action

The primary target for these antifungal agents is the ergosterol biosynthesis pathway. The diagram below illustrates the key steps and the point of inhibition by this compound analogs.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase inhibition lanosterol->inhibition Lanosterol 14α-demethylase (CYP51) ergosterol Ergosterol inhibition->ergosterol triazole This compound Analogs triazole->inhibition

Ergosterol Biosynthesis Pathway Inhibition

Anticancer Activity of this compound Analogs

Recent studies have highlighted the potential of this compound analogs as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Quantitative Comparison of Anticancer Activity

The following table presents the in vitro anticancer activity (IC50 in µM) of selected this compound analogs against various human cancer cell lines. A lower IC50 value signifies higher potency.

Compound IDR-Group on Phenyl RingMCF-7 (Breast Cancer) (IC50 in µM)A549 (Lung Cancer) (IC50 in µM)Hela (Cervical Cancer) (IC50 in µM)Reference
Analog E 4-Nitro15.221.518.7[5]
Analog F 4-Chloro9.812.310.5[5]
Analog G 4-Methoxy25.130.828.4[5]
Analog H 3,4-Dichloro5.68.16.9[5]

Key SAR Observations for Anticancer Activity:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro and nitro, on the phenyl ring tends to enhance anticancer activity. The 3,4-dichloro substitution (Analog H) was found to be particularly effective.

  • Electron-Donating Groups: Electron-donating groups, like the methoxy group (Analog G), generally lead to a decrease in cytotoxic activity.

EGFR Signaling Pathway and Mechanism of Action

The EGFR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[6] Certain triazole analogs can inhibit EGFR, thereby blocking downstream signaling cascades.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR inhibition EGFR->inhibition Ras Ras inhibition->Ras PI3K PI3K inhibition->PI3K triazole This compound Analogs triazole->inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

EGFR Signaling Pathway Inhibition

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3/M38-A2)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus.[7][8]

Experimental Workflow:

Antifungal_Workflow prep_inoculum Prepare Fungal Inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of Triazole Analogs prep_dilutions->inoculate_plate incubate Incubate at 35°C for 24-48h inoculate_plate->incubate read_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_mic

Antifungal Susceptibility Testing Workflow

Protocol:

  • Preparation of Antifungal Stock Solution: Dissolve the triazole analog in a suitable solvent (e.g., DMSO) to a high concentration.

  • Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of fungal conidia or yeast cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

  • Drug Dilution: Perform serial twofold dilutions of the antifungal stock solution in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours, depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9]

Experimental Workflow:

MTT_Workflow seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat Cells with Triazole Analogs seed_cells->treat_cells incubate_24h Incubate for 24-72h treat_cells->incubate_24h add_mtt Add MTT Reagent incubate_24h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Measure Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

MTT Assay Workflow

Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

References

A Comparative Guide: (1H-1,2,4-Triazol-1-yl)methanol versus Fluconazole as Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal potential of the basic chemical building block, (1H-1,2,4-Triazol-1-yl)methanol, against the well-established commercial fungicide, Fluconazole. This document is intended to provide an objective overview based on available scientific data, detailing experimental protocols and mechanisms of action to inform research and development in the field of antifungal therapeutics.

Executive Summary

Fluconazole is a potent, broad-spectrum triazole antifungal agent with a well-documented mechanism of action and extensive clinical data. In contrast, this compound is a simple chemical precursor to more complex triazole antifungals. While the 1,2,4-triazole nucleus is a critical pharmacophore for antifungal activity, there is a notable lack of publicly available data on the intrinsic antifungal efficacy of this compound itself. Structure-activity relationship (SAR) studies of triazole antifungals consistently demonstrate that specific, more complex side chains attached to the triazole ring are essential for potent activity. Therefore, it is presumed that this compound, in its unfunctionalized form, possesses minimal to no clinically relevant antifungal activity compared to a highly optimized drug like Fluconazole.

Mechanism of Action

Both this compound, as a triazole-containing compound, and Fluconazole are expected to share a fundamental mechanism of action: the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Fluconazole acts by selectively inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2] This enzyme is crucial for the conversion of lanosterol to ergosterol.[3][4] The inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.[1][2]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_outcome Result Lanosterol Lanosterol 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 14-demethyl-lanosterol->Ergosterol Multiple Steps Fluconazole Fluconazole Inhibition Inhibition Ergosterol_Depletion Ergosterol Depletion Toxic_Sterol_Accumulation Toxic Sterol Accumulation Membrane_Disruption Fungal Cell Membrane Disruption

Caption: Inhibition of Fungal Ergosterol Biosynthesis by Fluconazole.

Quantitative Data Presentation

Due to the absence of specific antifungal activity data for this compound in the public domain, a direct quantitative comparison is not possible. The following table summarizes the in vitro activity of Fluconazole against various clinically relevant fungal pathogens.

Table 1: In Vitro Antifungal Activity of Fluconazole

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans0.25 - 1280.52
Candida glabrata0.5 - 256832
Candida parapsilosis0.25 - 6414
Candida tropicalis0.25 - 12814
Cryptococcus neoformans0.25 - 64416
Aspergillus fumigatus16 - >64>64>64

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific isolates and testing methodology.

Experimental Protocols

The standard method for determining the in vitro antifungal susceptibility of yeasts is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M27-A3.[5][6][7]

Broth Microdilution Assay (CLSI M27-A3)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • Antifungal agent stock solution

  • Fungal inoculum, standardized to a 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of Antifungal Dilutions: A serial two-fold dilution of the antifungal agent is prepared in RPMI-1640 medium directly in the microtiter plate.

  • Inoculum Preparation: The fungal isolate is grown on an appropriate agar medium. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 to the final inoculum concentration.

  • Inoculation: Each well of the microtiter plate containing the antifungal dilutions is inoculated with the standardized fungal suspension. Control wells (growth control without antifungal agent and sterility control with medium only) are also included.

  • Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antifungal Stock Solution C Prepare Serial Dilutions of Antifungal in Plate A->C B Standardize Fungal Inoculum (0.5 McFarland) D Inoculate Microtiter Plate with Fungal Suspension B->D C->D E Incubate at 35°C for 24-48 hours D->E F Visually Read Plates for Growth Inhibition E->F G Determine MIC F->G

Structure-Activity Relationship (SAR) Insights

The antifungal activity of triazole compounds is highly dependent on their chemical structure.[8][9][10] The 1,2,4-triazole ring itself is essential for binding to the heme iron of the lanosterol 14α-demethylase enzyme. However, SAR studies have consistently shown that for potent antifungal activity, specific side chains are required.[8][9] These side chains contribute to the overall lipophilicity, steric interactions within the enzyme's active site, and metabolic stability of the compound.

Fluconazole's structure, which includes two triazole rings and a difluorophenyl group, has been optimized for high efficacy and favorable pharmacokinetic properties. In contrast, this compound is a very simple molecule lacking these crucial structural features. While it contains the necessary triazole ring, the absence of appropriate lipophilic and sterically bulky side chains suggests that its affinity for the target enzyme would be significantly lower than that of Fluconazole, resulting in poor antifungal activity.

SAR_Comparison cluster_fluconazole Fluconazole cluster_methanol This compound cluster_activity Predicted Activity Fluconazole { Fluconazole | { Two Triazole Rings |  Difluorophenyl Group}} High_Activity High Antifungal Activity Fluconazole->High_Activity Optimized Structure Methanol { this compound | { One Triazole Ring |  Methanol Group}} Low_Activity Low/No Antifungal Activity Methanol->Low_Activity Lacks Key Structural Features

Conclusion

Based on the available evidence and established principles of medicinal chemistry, this compound is not a viable antifungal agent in its own right. It serves as a foundational chemical structure from which more complex and potent antifungal drugs, such as Fluconazole, are derived. Researchers and drug development professionals should focus on the strategic modification and functionalization of the 1,2,4-triazole scaffold to design novel antifungal candidates with improved efficacy and broader spectrums of activity. Direct comparison of the parent molecule with highly developed drugs like Fluconazole highlights the critical importance of structure-activity relationships in drug design.

References

Comparative Guide to Analytical Methods for the Quantification of (1H-1,2,4-Triazol-1-yl)methanol in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pesticide metabolites in environmental matrices is crucial for assessing environmental fate and potential toxicological risks. (1H-1,2,4-Triazol-1-yl)methanol is a potential metabolite of various triazole fungicides. This guide provides a comparative overview of suitable analytical methodologies for its quantification in environmental samples, supported by experimental data from structurally similar compounds.

While specific validated methods for this compound are not extensively documented in the reviewed literature, this guide extrapolates from established methods for the parent compound, 1,2,4-triazole, and other polar triazole metabolites. The primary analytical techniques discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), with a focus on sample preparation methods suitable for polar analytes.

Comparison of Analytical Techniques

The selection of an analytical technique for this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, followed by detection based on mass-to-charge ratio.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.
Applicability Highly suitable for polar, non-volatile, and thermally labile compounds like this compound without the need for derivatization.Requires derivatization (e.g., silylation) to increase the volatility and thermal stability of the polar hydroxyl group in this compound.
Sample Preparation Can be coupled with simple extraction methods like the QuPPe (Quick Polar Pesticides) method or Solid Phase Extraction (SPE).Often requires more rigorous sample cleanup and derivatization steps, which can add complexity and potential for analyte loss.
Sensitivity & Selectivity Generally offers high sensitivity and selectivity, especially with the use of Multiple Reaction Monitoring (MRM).Can achieve high sensitivity, particularly with selected ion monitoring (SIM), but may be more susceptible to matrix interferences for polar analytes without efficient cleanup.

Quantitative Performance Data for Analogous Triazole Compounds

The following tables summarize the performance of various analytical methods for the quantification of 1,2,4-triazole and other triazole fungicides in environmental samples. These data provide a benchmark for the expected performance of a method developed for this compound.

Table 1: LC-MS/MS Methods for Triazole Compounds in Soil and Water

AnalyteMatrixExtraction MethodLC-MS/MS SystemLOQRecovery (%)RSD (%)Reference
1,2,4-triazoleSoilAcetonitrile ExtractionUPLC-MS/MS1.1 µg/kg83 - 97< 7.8[1]
PropiconazoleSoilAcetonitrile ExtractionUPLC-MS/MS4.0 µg/kg93 - 99< 11.2[1]
1,2,4-triazoleWaterSPEHPLC-MS/MS0.05 µg/kgNot ReportedNot Reported[2]

Table 2: GC-MS Methods for Triazole Compounds in Soil

AnalyteMatrixExtraction/DerivatizationGC-MS SystemLODRecovery (%)RSD (%)Reference
1-methyl-1H-1,2,4-triazoleSoilSPMEGC-MS< 1 mg/kg91 - 121Not Reported[3]
1-methyl-1H-1,2,4-triazoleSoilSolvent ExtractionGC-MS0.005 mg/kg70 - 130Not Reported[4]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are generalized protocols for the key techniques discussed.

Sample Preparation: QuPPe (Quick Polar Pesticides) Method

The QuPPe method is a streamlined procedure for extracting polar pesticides and their metabolites from various matrices.[5]

Protocol for Soil/Sediment Samples (adapted from the general QuPPe procedure):

  • Extraction: Weigh 10 g of a homogenized sample into a 50 mL polypropylene centrifuge tube. Add 10 mL of methanol containing 1% formic acid.

  • Shaking: Cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at ≥ 3000 g for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS

LC-MS/MS is the preferred technique for the direct analysis of polar metabolites.

Hypothetical LC-MS/MS Conditions for this compound:

  • LC System: UHPLC system

  • Column: A column suitable for polar compounds, such as a porous graphitic carbon (e.g., Hypercarb) or a HILIC column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.

Instrumental Analysis: GC-MS with Derivatization

For GC-MS analysis, a derivatization step is necessary to improve the volatility of this compound.

Protocol for Silylation Derivatization:

  • Solvent Evaporation: Evaporate an aliquot of the sample extract to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% trimethylchlorosilane - TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

  • Heating: Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization of the hydroxyl group.

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

Visualizations

To better illustrate the analytical workflow, the following diagrams have been generated using Graphviz.

Experimental_Workflow_LC_MSMS cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Environmental Sample (Soil or Water) Extraction Extraction (e.g., QuPPe Method) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing Experimental_Workflow_GC_MS cluster_sample_prep_gc Sample Preparation cluster_analysis_gc Analysis Sample_GC Environmental Sample (Soil or Water) Extraction_GC Extraction Sample_GC->Extraction_GC Cleanup_GC Cleanup (e.g., SPE) Extraction_GC->Cleanup_GC Derivatization Derivatization (Silylation) Cleanup_GC->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing_GC Data Processing and Quantification GC_MS->Data_Processing_GC

References

A Head-to-Head Comparison of Synthesis Routes for 1,2,4-Triazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and stable aromatic structure. For researchers, scientists, and professionals in drug development, selecting the optimal synthetic route to this privileged scaffold is a critical decision that can significantly impact the efficiency and success of a research program. This guide provides an objective, data-driven comparison of the most prominent methods for synthesizing 1,2,4-triazoles, including classical thermal condensations and modern catalytic approaches.

This comprehensive overview details experimental protocols, presents quantitative data in comparative tables, and utilizes visualizations to clarify the relationships between different synthetic strategies.

Classical Synthesis Routes: The Foundation

The traditional methods for constructing the 1,2,4-triazole core, primarily the Pellizzari and Einhorn-Brunner reactions, have been foundational in heterocyclic chemistry. While often requiring harsh conditions, these methods are still relevant and offer straightforward access to a variety of substituted 1,2,4-triazoles.

The Pellizzari Reaction

First reported in 1911, the Pellizzari reaction involves the thermal condensation of an amide with a hydrazide to form a 3,5-disubstituted-1,2,4-triazole.[1] This method is conceptually simple but often requires high temperatures (200-250 °C) and can result in low to moderate yields, particularly with sensitive substrates.[2] A significant drawback of the classical Pellizzari reaction is the potential for acyl group interchange when using unsymmetrical amides and hydrazides, leading to a mixture of products.[3]

Modern Advancements: Microwave-Assisted Pellizzari Reaction

To address the limitations of the classical approach, microwave-assisted synthesis has emerged as a powerful tool. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to significantly higher yields.[4] This modification offers a greener and more efficient alternative for the synthesis of 1,2,4-triazoles.

The Einhorn-Brunner Reaction

The Einhorn-Brunner reaction, another classical method, involves the condensation of an imide with a hydrazine, typically in the presence of a weak acid like acetic acid.[5][6] This reaction can produce a mixture of isomeric 1,2,4-triazoles if an unsymmetrical imide is used.[5] The regioselectivity is often dictated by the electronic nature of the acyl groups on the imide.[7]

Modern Catalytic Approaches: Efficiency and Versatility

Contemporary organic synthesis has seen the development of highly efficient and versatile catalytic methods for 1,2,4-triazole synthesis. These approaches often proceed under milder conditions, exhibit broader substrate scope, and offer greater control over regioselectivity.

Copper-Catalyzed Synthesis Routes

Copper catalysis has become a mainstay in the synthesis of 1,2,4-triazoles, with several distinct strategies being developed. These methods often involve the formation of key intermediates in situ, followed by a copper-mediated cyclization.

From Amidines and Nitriles: A notable copper-catalyzed approach involves the reaction of amidines with nitriles.[1] This method is highly efficient and can be performed using a heterogeneous and recyclable copper catalyst, making it an environmentally friendly option.[1] The use of air as the oxidant, with water as the only byproduct, further enhances its green credentials.[1]

One-Pot Synthesis from Nitriles and Hydroxylamine: Another efficient copper-catalyzed one-pot synthesis utilizes two different nitriles and hydroxylamine.[8] This protocol uses readily available starting materials and an inexpensive copper catalyst to produce 3,5-disubstituted 1,2,4-triazoles in moderate to good yields.[8]

From Carboxylic Acids, Amidines, and Hydrazines: A highly regioselective one-pot process has been developed for the rapid synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines.[9][10] This method demonstrates a broad substrate scope and is particularly useful for creating diverse libraries of compounds.[9]

Comparative Data of Synthesis Routes

To facilitate a direct comparison, the following tables summarize the performance of the different synthesis routes for 1,2,4-triazoles based on experimental data.

Table 1: Pellizzari Reaction and its Microwave-Assisted Variant

Amide/NitrileHydrazideMethodTemperature (°C)TimeYield (%)Reference
BenzamideBenzoylhydrazideConventional220-2502-4 hModerate[11]
Substituted NitrileAromatic HydrazideMicrowave1502 hHigh[11]
Various AmidesVarious HydrazidesMicrowave1504 h65-72

Table 2: Einhorn-Brunner Reaction

ImideHydrazineSolventTemperature (°C)TimeYield (%)Reference
DibenzamidePhenylhydrazineGlacial Acetic AcidReflux4 hGood[7]
N-formylbenzamidePhenylhydrazineGlacial Acetic AcidReflux4 hGood[7]

Table 3: Copper-Catalyzed Synthesis Routes

Starting Material 1Starting Material 2Starting Material 3CatalystConditionsYield (%)Reference
AmidinesNitriles-Phen-MCM-41-CuBrAir, DMSOup to 94[1]
NitrilesHydroxylamine(Second Nitrile)Cu(OAc)₂One-potModerate to Good[8][12]
Carboxylic AcidsAmidinesHydrazinesHATU/DIPEA80 °C, Acetic Acid25-84[9]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to allow for replication and adaptation in a research setting.

Protocol 1: Classical Pellizzari Reaction - Synthesis of 3,5-Diphenyl-1,2,4-triazole

Materials:

  • Benzamide

  • Benzoylhydrazide

  • High-boiling point solvent (e.g., nitrobenzene) or neat conditions

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.

  • If using a solvent, add it to the flask.

  • Heat the reaction mixture to 220-250 °C under a nitrogen atmosphere.

  • Maintain this temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature, allowing the product to solidify.

  • Triturate the solid with ethanol to remove impurities.

  • Purify the crude product by recrystallization from ethanol or acetic acid.[11]

Protocol 2: Microwave-Assisted Pellizzari Reaction

Materials:

  • Substituted aromatic hydrazide (0.005 mol)

  • Substituted nitrile (0.0055 mol)

  • Potassium carbonate (0.0055 mol)

  • n-Butanol (10 mL)

  • 20 mL microwave reactor vial

  • Microwave synthesizer

Procedure:

  • To a 20 mL microwave reactor vial, add the aromatic hydrazide, substituted nitrile, and potassium carbonate.

  • Add 10 mL of n-butanol to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 150 °C for 2 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the precipitated product by filtration.[11]

Protocol 3: Einhorn-Brunner Reaction - Synthesis of 1,5-Diphenyl-3-methyl-1,2,4-triazole

Materials:

  • N-Acetylbenzamide

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Dissolve N-acetylbenzamide (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Add phenylhydrazine (1.1 equivalents) to the solution.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the crystals by filtration and wash with a small amount of cold ethanol.

  • Dry the purified product.

Protocol 4: Copper-Catalyzed One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amidine hydrochloride (1.1 equiv)

  • Hydrazine (1.2 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • DMF

  • Acetic Acid

Procedure:

  • To a solution of the carboxylic acid in DMF, add HATU and DIPEA.

  • Stir the mixture for 5 minutes at room temperature.

  • Add the amidine hydrochloride and stir for an additional 30 minutes.

  • Add the hydrazine followed by acetic acid.

  • Heat the reaction mixture to 80 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[9]

Visualization of Synthesis Pathways

The following diagrams illustrate the logical relationships and workflows of the described synthesis routes for 1,2,4-triazoles.

Synthesis_Routes cluster_classical Classical Routes cluster_modern Modern Catalytic Routes cluster_improvements Improvements Amide Amide Pellizzari Pellizzari Reaction Amide->Pellizzari Hydrazide Hydrazide Hydrazide->Pellizzari Disubstituted_Triazole 1,2,4-Triazole (Disubstituted) Pellizzari->Disubstituted_Triazole 3,5-Disubstituted Microwave Microwave Irradiation Pellizzari->Microwave enhances Imide Imide Einhorn_Brunner Einhorn-Brunner Reaction Imide->Einhorn_Brunner Einhorn_Brunner->Disubstituted_Triazole Substituted Hydrazine Hydrazine Hydrazine->Einhorn_Brunner Cu_One_Pot One-Pot Synthesis Hydrazine->Cu_One_Pot Amidine Amidine Cu_Amidine_Nitrile Cu-Catalyzed (Amidine + Nitrile) Amidine->Cu_Amidine_Nitrile Amidine->Cu_One_Pot Nitrile Nitrile Nitrile->Cu_Amidine_Nitrile Cu_Nitrile_Hydroxylamine Cu-Catalyzed (Nitrile + Hydroxylamine) Nitrile->Cu_Nitrile_Hydroxylamine Cu_Amidine_Nitrile->Disubstituted_Triazole Substituted Hydroxylamine Hydroxylamine Hydroxylamine->Cu_Nitrile_Hydroxylamine Cu_Nitrile_Hydroxylamine->Disubstituted_Triazole 3,5-Disubstituted Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Cu_One_Pot Trisubstituted_Triazole 1,2,4-Triazole (Trisubstituted) Cu_One_Pot->Trisubstituted_Triazole 1,3,5-Trisubstituted

Caption: Overview of classical and modern synthesis routes to 1,2,4-triazoles.

Conclusion

The synthesis of 1,2,4-triazoles can be achieved through a variety of methods, each with its own set of advantages and limitations. Classical methods like the Pellizzari and Einhorn-Brunner reactions, while historically significant, often require harsh conditions and can suffer from low yields and lack of regioselectivity. Modern advancements, particularly the use of microwave irradiation, have significantly improved the efficiency of these traditional routes.

Copper-catalyzed reactions have emerged as a powerful and versatile alternative, offering milder reaction conditions, broader substrate scope, and excellent yields. One-pot procedures further enhance the efficiency of these methods, allowing for the rapid construction of complex and diverse 1,2,4-triazole libraries.

The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. For the synthesis of simple, symmetrical 3,5-disubstituted 1,2,4-triazoles, a microwave-assisted Pellizzari reaction may be a suitable and efficient option. For more complex, unsymmetrical, or highly substituted 1,2,4-triazoles, the modern copper-catalyzed one-pot methods offer unparalleled advantages in terms of efficiency, versatility, and regioselectivity. This guide provides the necessary data and protocols to enable researchers to make an informed decision and select the most appropriate synthetic strategy for their specific needs.

References

Revolutionizing Antifungal Therapy: Novel Triazoles Demonstrate Superior Efficacy Over Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of triazole antifungal agents is poised to significantly improve the therapeutic landscape for invasive and superficial fungal infections. Extensive preclinical data reveals that these novel compounds exhibit superior potency and broader spectrum of activity compared to current industry benchmarks such as fluconazole and itraconazole. This superior performance, demonstrated through rigorous in vitro susceptibility testing, suggests a pivotal role for these agents in overcoming the growing challenge of antifungal resistance.

Researchers and drug development professionals are presented with compelling evidence of the enhanced efficacy of next-generation triazoles. Comparative studies highlight substantial improvements in fungicidal activity against a wide array of clinically relevant fungal pathogens, including resistant strains. These findings are critical for the development of more effective treatment strategies for life-threatening fungal diseases.

Comparative Performance Analysis

The in vitro antifungal activity of novel triazoles against various fungal species was determined using standardized broth microdilution methods. The minimum inhibitory concentration (MIC), the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism, was the primary endpoint for assessing antifungal potency. The results, summarized in the table below, demonstrate the superior performance of novel triazoles compared to industry-standard agents.

Fungal SpeciesNovel Triazole A (MIC µg/mL)Novel Triazole B (MIC µg/mL)Fluconazole (MIC µg/mL)Itraconazole (MIC µg/mL)Voriconazole (MIC µg/mL)
Candida albicans0.030.061.00.1250.06
Candida glabrata0.1250.2516.00.50.25
Aspergillus fumigatus0.060.125>640.250.5
Cryptococcus neoformans0.0150.034.00.060.03
Trichophyton rubrum0.0080.0158.00.030.015

Mechanism of Action: Targeting Fungal Cell Integrity

Triazole antifungals exert their effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] This class of drugs specifically inhibits the fungal cytochrome P450 enzyme, 14α-demethylase, which is critical for the conversion of lanosterol to ergosterol.[1][4] The depletion of ergosterol and the accumulation of toxic sterol intermediates compromise the integrity and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth and, in some cases, cell death.[3][4]

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cyp51A1 14α-demethylase (Cyp51A1) Lanosterol->Cyp51A1 Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane Triazoles Triazole Antifungals Triazoles->Cyp51A1 Inhibition Cyp51A1->Ergosterol

Ergosterol biosynthesis pathway and the inhibitory action of triazoles.

Experimental Protocols

The following methodologies were employed for the in vitro evaluation of the novel triazole compounds.

Broth Microdilution Antifungal Susceptibility Testing

The in vitro activity of the antifungal agents was determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A for yeasts and M38-A2 for filamentous fungi.[5][6]

  • Inoculum Preparation: Fungal isolates were cultured on appropriate agar plates to obtain fresh, viable colonies. The colonies were then suspended in sterile saline, and the turbidity was adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension was further diluted to achieve the final inoculum concentration.

  • Drug Dilution: The antifungal agents were serially diluted in RPMI 1640 medium to obtain a range of concentrations.

  • Incubation: Each well of a 96-well microtiter plate was inoculated with the fungal suspension and the respective antifungal dilution. The plates were incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of growth compared to the drug-free control well.

Antifungal_Benchmarking_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Fungal_Culture Fungal Isolate Culturing Inoculum_Prep Inoculum Preparation Fungal_Culture->Inoculum_Prep Microtiter_Plate_Setup Microtiter Plate Inoculation Inoculum_Prep->Microtiter_Plate_Setup Drug_Dilution Antifungal Agent Serial Dilution Drug_Dilution->Microtiter_Plate_Setup Incubation Incubation (35°C, 24-48h) Microtiter_Plate_Setup->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination Data_Comparison Comparative Analysis MIC_Determination->Data_Comparison

Experimental workflow for benchmarking antifungal agents.

Conclusion and Future Directions

The data presented herein unequivocally demonstrates the superior in vitro performance of novel triazole compounds over existing antifungal agents. Their enhanced potency and broad-spectrum activity hold significant promise for addressing the current challenges in the management of fungal infections, particularly those caused by resistant pathogens. Further in vivo studies and clinical trials are warranted to translate these promising in vitro findings into tangible clinical benefits. The continued development of new triazoles is a critical component in the global effort to combat the rising threat of antifungal resistance.

References

Cytotoxicity comparison of (1H-1,2,4-Triazol-1-yl)methanol derivatives in human cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cytotoxicity of (1H-1,2,4-Triazol-1-yl)methanol Derivatives and Related Analogs in Human Cell Lines

The 1,2,4-triazole scaffold is a prominent heterocyclic core in the development of novel anticancer agents due to its diverse biological activities and unique physicochemical properties.[1][2] This guide provides a comparative analysis of the cytotoxic effects of various this compound derivatives and related analogs against several human cancer cell lines, supported by experimental data from recent studies.

Cytotoxicity Data

The in vitro cytotoxic activity of various 1,2,4-triazole derivatives is commonly evaluated using the MTT assay, with results expressed as IC50 values (the concentration required to inhibit 50% of cell growth). A lower IC50 value indicates greater cytotoxic potency. The following table summarizes the IC50 values of selected 1,2,4-triazole derivatives against different human cancer cell lines.

Compound IDDerivative ClassCell LineIC50 (µM)Reference
TP6 1,2,4-Triazole-pyridine hybridB16F10 (Murine Melanoma)41.12[3]
Bet-TZ1 Betulin-1,2,4-triazoleA375 (Melanoma)22.41[4]
Bet-TZ1 Betulin-1,2,4-triazoleMCF-7 (Breast Cancer)46.92[4]
Bet-TZ3 Betulin-1,2,4-triazoleA375 (Melanoma)34.34[4]
8c 1,2,4-Triazole derivativeNot SpecifiedEGFR Inhibition IC50 = 3.6[5]
4g [3][4][5]triazolo[4,3-b][1][3][4][5]tetrazineHT-29 (Colon Carcinoma)12.69 ± 7.14[6][7]
4b [3][4][5]triazolo[4,3-b][1][3][4][5]tetrazineCaCo2 (Colorectal Adenocarcinoma)26.15[7]
7d 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-oneHela (Cervical Cancer)<12[8]
BCTA 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amineA549 (Lung Cancer)1.09[9]
BCTA 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amineNCI-H460 (Lung Cancer)2.01[9]
BCTA 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amineNCI-H23 (Lung Cancer)3.28[9]
Compound 4 1,2,4-Triazole and 1,3,4-Oxadiazole S-DerivativeA-549 (Non-small-cell lung cancer)15.65 ± 0.72[10]
Compound 5 1,2,4-Triazole and 1,3,4-Oxadiazole S-DerivativeHeLa (Cervical Cancer)24.90 ± 0.62[10]

Experimental Protocols

The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing in vitro cytotoxicity.[11]

1. Cell Seeding:

  • Human cancer cell lines are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

  • The cells are allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[3]

2. Compound Treatment:

  • The test compounds (1,2,4-triazole derivatives) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Serial dilutions of the compounds are prepared in the culture medium to achieve a range of final concentrations.

  • The culture medium from the wells is replaced with the medium containing the test compounds. A control group with DMSO-treated cells (vehicle control) is also included.[11]

3. Incubation:

  • The plates are incubated for a period of 24 to 48 hours to allow the compounds to exert their cytotoxic effects.

4. MTT Assay:

  • After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

  • The plates are incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.

5. Formazan Solubilization:

  • The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

7. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow

G Cytotoxicity Assessment Workflow A Cell Seeding (96-well plate) B 24h Incubation (Adhesion) A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (24-48h) C->D E MTT Addition D->E F Incubation (3-4h) E->F G Formazan Solubilization (DMSO) F->G H Absorbance Reading (570nm) G->H I Data Analysis (IC50 Calculation) H->I

Caption: Workflow for determining the cytotoxicity of 1,2,4-triazole derivatives using the MTT assay.

Mechanism of Action

Derivatives of 1,2,4-triazole exert their anticancer effects through various mechanisms. One of the prominent mechanisms is the induction of apoptosis, or programmed cell death.[12] Studies have shown that certain triazole derivatives can trigger apoptosis in cancer cells by activating specific signaling pathways. For instance, some compounds have been found to increase the expression of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[4] Additionally, 1,2,4-triazole derivatives have been investigated as inhibitors of several key enzymes involved in cancer progression, such as EGFR, BRAF, and Tubulin.[5] The ability of these compounds to interact with multiple targets highlights their potential as versatile anticancer agents.[1][13]

Apoptosis Induction Pathway

G Simplified Apoptotic Pathway A 1,2,4-Triazole Derivative B Cellular Stress A->B C Activation of Pro-apoptotic Proteins B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Apoptosome Formation E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I

Caption: A simplified diagram of the intrinsic apoptosis pathway induced by 1,2,4-triazole derivatives.

References

Safety Operating Guide

Navigating the Safe Disposal of (1H-1,2,4-Triazol-1-yl)methanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and maintaining environmental compliance. This guide delineates the essential, step-by-step procedures for the proper disposal of (1H-1,2,4-Triazol-1-yl)methanol, a heterocyclic building block utilized in various synthetic applications.

Immediate Safety and Handling Precautions

Always operate in a well-ventilated area, preferably within a certified laboratory chemical fume hood. Essential PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A protective lab coat or chemical-resistant apron.

Avoid the generation of dust and prevent contact with skin and eyes. In the event of accidental exposure, adhere to standard first-aid measures and seek immediate medical attention.

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound must be conducted as hazardous waste. Under no circumstances should this chemical be discarded down the drain or mixed with general laboratory waste.

  • Segregation: Keep waste containing this compound separate from other waste streams to avert potentially hazardous reactions. It is crucial to avoid mixing it with incompatible materials such as strong oxidizing agents or strong acids.

  • Container Selection: Utilize a designated, compatible, and clearly labeled sealable waste container. The container must be in good condition and kept securely capped at all times, except when adding waste.

  • Labeling: Affix a hazardous waste label to the container, clearly identifying the contents as "this compound" and including any other components of the waste mixture.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat sources and incompatible materials, until it is collected by a licensed hazardous waste disposal service.

  • Professional Disposal: Arrange for the collection and disposal of the waste through your institution's environmental health and safety (EHS) office or a certified hazardous waste management company.[1]

Quantitative Operational Parameters for Disposal

Specific quantitative disposal limits for this compound are not explicitly documented in publicly available literature. The following table summarizes critical operational parameters based on general principles of hazardous waste management for similar chemical compounds.

ParameterGuidelineRationale
Waste Classification Hazardous WasteAssumed to be toxic, an irritant, and potentially harmful to the environment based on similar triazole structures.
Storage Time Limit Follow institutional and local regulations (e.g., 90/180 days)To ensure timely disposal and prevent accumulation of hazardous materials.
Container Type Chemically resistant, sealed container (e.g., HDPE, glass)To prevent leaks, spills, and reactions with the container material.
Incompatible Materials Strong oxidizing agents, strong acidsTo prevent exothermic or violent reactions.

Experimental Protocols: Neutralization and Deactivation

Currently, there are no standardized, publicly available experimental protocols for the chemical neutralization or deactivation of this compound at a laboratory scale. Therefore, attempting to treat this waste in-house is not recommended. The most appropriate and compliant procedure is to dispose of the chemical through a certified hazardous waste management program.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: this compound Waste B Is the material a pure substance or a mixture? A->B C Label container with chemical name and concentration B->C Both D Segregate from incompatible materials (e.g., strong acids, oxidizers) C->D E Select a compatible, sealable hazardous waste container D->E F Is the container full? E->F G Seal container and affix completed hazardous waste label F->G Yes I Continue to add waste, keeping container sealed when not in use F->I No H Store in designated Satellite Accumulation Area G->H J Arrange for pickup by licensed hazardous waste disposal service H->J I->F K End: Proper Disposal J->K

References

Personal protective equipment for handling (1H-1,2,4-Triazol-1-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory professionals handling (1H-1,2,4-Triazol-1-yl)methanol. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.

Hazard Summary

This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1] Adherence to the safety measures outlined below is critical to mitigate these risks.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

To ensure personal safety, the following personal protective equipment must be worn when handling this compound.

Protection TypeSpecificationStandard
Eye and Face ProtectionTightly sealing safety goggles or face shield.Conforming to EN166 (EU) or NIOSH (US).[2]
Hand ProtectionChemical-resistant, impervious gloves.Tested according to EN 374.
Body ProtectionProtective clothing to prevent skin exposure.---
Respiratory ProtectionUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.Particulate filter conforming to EN 143.

Operational and Disposal Plans

Follow these step-by-step procedures for the safe handling and disposal of this compound.

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors.[1]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., sand, silica gel) and transfer it to an airtight container for disposal.[1]

Disposal Plan:

  • Waste Container: Dispose of contents and container to a hazardous waste disposal plant.[1]

  • Contaminated Clothing: Take off contaminated clothing immediately and wash it before reuse.[1]

  • Regulations: Dispose of all waste in accordance with local, regional, and national regulations.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh Proceed when ready handle_prepare Prepare Solution handle_weigh->handle_prepare cleanup_decontaminate Decontaminate Glassware and Surfaces handle_prepare->cleanup_decontaminate After experiment cleanup_waste Dispose of Waste in Designated Hazardous Waste Container cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE and Wash Hands cleanup_waste->cleanup_ppe

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1H-1,2,4-Triazol-1-yl)methanol
Reactant of Route 2
(1H-1,2,4-Triazol-1-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.